Product packaging for 3,4-Diacetoxycinnamamide(Cat. No.:)

3,4-Diacetoxycinnamamide

Cat. No.: B169772
M. Wt: 263.25 g/mol
InChI Key: DUWHMOBTGPUYEL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Diacetoxycinnamamide is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO5 B169772 3,4-Diacetoxycinnamamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWHMOBTGPUYEL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Diacetoxycinnamamide (CAS Number: 129488-34-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Diacetoxycinnamamide, a natural product derived from the herbs of Berberis thunbergii DC. The document details its physicochemical properties, and while specific experimental data on its biological activities are limited in publicly available literature, this guide outlines established protocols for assessing its potential antioxidant and anti-inflammatory effects. This includes methodologies for evaluating its impact on key signaling pathways such as NF-κB and MAPK. Detailed experimental procedures for its synthesis, though not widely published, can be adapted from standard organic chemistry techniques. This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical and Physical Properties

This compound is a derivative of cinnamic acid and is classified as a phenylpropanoid. At room temperature, it exists as a white to off-white solid. Its core chemical structure consists of a cinnamamide backbone with two acetate groups attached to the phenyl ring at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129488-34-2[1][2]
Molecular Formula C₁₃H₁₃NO₅[3]
Molecular Weight 263.25 g/mol
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Melting Point Data not available
Boiling Point Data not available

Table 2: Spectroscopic Data (Predicted and General for Functional Groups)

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, vinyl protons of the cinnamoyl group, amide protons, and methyl protons of the acetate groups.
¹³C NMR Resonances for carbonyl carbons (amide and ester), aromatic carbons, vinyl carbons, and methyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C=C stretching (alkene), and aromatic C-H and C=C bending.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of acetyl and amide groups.

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on the biological activities of this compound are not widely available, its structural similarity to other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties. Cinnamic acid and its derivatives are known to possess a range of biological activities. The diacetoxy substitution on the phenyl ring may influence its potency and mechanism of action.

Potential Anti-Inflammatory Effects and Signaling Pathways

Inflammation is a complex biological response involving various signaling cascades. Two key pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Compounds that modulate these pathways are of significant interest in drug development.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation ubiquitination & degradation NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active translocates IkB_NF_kB->NF_kB releases 3_4_Diacetoxycinnamamide This compound (Hypothesized) 3_4_Diacetoxycinnamamide->IKK_Complex inhibits? DNA DNA NF_kB_active->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Hypothesized inhibition of the NF-κB signaling pathway.
  • MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including stress and inflammation. Modulation of MAPK phosphorylation can impact inflammatory processes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates 3_4_Diacetoxycinnamamide This compound (Hypothesized) 3_4_Diacetoxycinnamamide->MAPKK inhibits? Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed, established protocols that can be employed to investigate the biological activities of this compound.

Synthesis of this compound

A plausible synthetic route involves the acylation of 3,4-dihydroxycinnamic acid (caffeic acid) followed by amidation.

Synthesis_Workflow Caffeic_Acid 3,4-Dihydroxycinnamic Acid (Caffeic Acid) Acylation Acylation Caffeic_Acid->Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acylation Diacetoxycinnamic_Acid 3,4-Diacetoxycinnamic Acid Acylation->Diacetoxycinnamic_Acid Activation Carboxylic Acid Activation Diacetoxycinnamic_Acid->Activation Thionyl_Chloride Thionyl Chloride or other coupling agent Thionyl_Chloride->Activation Acyl_Chloride 3,4-Diacetoxycinnamoyl Chloride Activation->Acyl_Chloride Amidation Amidation Acyl_Chloride->Amidation Ammonia Ammonia (or amine) Ammonia->Amidation Final_Product This compound Amidation->Final_Product

General synthetic workflow for this compound.

Protocol:

  • Acylation of Caffeic Acid: Caffeic acid is reacted with an excess of acetic anhydride, often in the presence of a base catalyst such as pyridine or sodium acetate, to form 3,4-diacetoxycinnamic acid. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification of 3,4-Diacetoxycinnamic Acid: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Amidation: The purified 3,4-diacetoxycinnamic acid is then converted to its amide. This can be achieved through several methods:

    • Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (or a primary/secondary amine) to form the amide.

    • Coupling Agents: Direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine.

  • Final Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in the same solvent.

    • A positive control, such as ascorbic acid or Trolox, should also be prepared in a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH solution to each well.

    • Include control wells containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

  • Nitric Oxide Measurement (Griess Assay):

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at approximately 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the inhibitory effect of the compound on NO production.

Investigation of Signaling Pathways

This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.

Protocol:

  • Cell Line:

    • Use a cell line (e.g., HEK293T or RAW 264.7) that has been stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements in its promoter.

  • Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Luciferase Assay:

    • After an appropriate incubation time, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

This method is used to assess the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK).

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., RAW 264.7 macrophages) with this compound and/or an inflammatory stimulus.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-p38). Also, probe for the total forms of these proteins as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound presents an interesting scaffold for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide provides a consolidated resource of its known properties and outlines robust experimental protocols for its synthesis and biological evaluation. The detailed methodologies for assessing its impact on key inflammatory signaling pathways, NF-κB and MAPK, offer a clear roadmap for researchers to elucidate its mechanism of action and potential therapeutic value. Further studies are warranted to obtain specific quantitative data for its physicochemical and biological properties.

References

3,4-Diacetoxycinnamamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of 3,4-Diacetoxycinnamamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a proposed experimental protocol for its synthesis, and predicted spectroscopic data. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known functions of structurally related compounds.

Molecular Structure and Formula

This compound is a derivative of cinnamic acid, characterized by the presence of two acetate groups attached to the phenyl ring at positions 3 and 4, and an amide group at the terminus of the propenoic acid side chain.

Molecular Formula: C₁₃H₁₃NO₅

Molecular Weight: 263.25 g/mol

Canonical SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C

IUPAC Name: (E)-3-(3,4-diacetoxyphenyl)acrylamide

CAS Number: 129488-34-2

The structure of this compound is illustrated below:

Molecular structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₅Alfa Chemistry
Molecular Weight 263.25 g/mol Alfa Chemistry
Physical Description PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Predicted LogP 1.3Predicted using chemical informatics software
Predicted Polar Surface Area 91.9 ŲPredicted using chemical informatics software

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of its precursor, 3,4-dihydroxycinnamamide (caffeic acid amide). The following protocol is a proposed method based on standard organic synthesis techniques for acetylation of phenolic compounds.

Reaction Scheme:

3,4-Dihydroxycinnamamide + Acetic Anhydride → this compound

Materials and Reagents:

  • 3,4-Dihydroxycinnamamide (Caffeic acid amide)

  • Acetic Anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxycinnamamide in a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran.

  • Addition of Base: Add 2.5 to 3.0 equivalents of pyridine or triethylamine to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.65d, J ≈ 15.6 Hz1HH-7 (vinylic)
~7.30dd, J ≈ 8.4, 2.0 Hz1HH-6'
~7.20d, J ≈ 2.0 Hz1HH-2'
~7.10d, J ≈ 8.4 Hz1HH-5'
~6.40d, J ≈ 15.6 Hz1HH-8 (vinylic)
~5.80br s2H-NH₂
~2.30s6H2 x -OCOCH₃

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~168.52 x -C =O (acetate)
~166.0-C =O (amide)
~142.0C-4'
~141.5C-3'
~140.0C-7
~133.0C-1'
~126.5C-6'
~123.5C-2'
~122.0C-5'
~119.0C-8
~21.02 x -OCOC H₃

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to caffeic acid and other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties.[1][2][3] Caffeic acid amides are known to possess significant biological activities.[1] The diacetoxy functionalization may serve as a prodrug strategy, where the acetate groups are hydrolyzed in vivo to release the more active dihydroxy form (caffeic acid amide).

Antioxidant Activity

Cinnamic acid derivatives with hydroxyl groups on the phenyl ring are known to be effective antioxidants.[4][5][6][7][8] The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions.[3][9][10] The dihydroxy substitution in the parent compound, caffeic acid amide, is crucial for this activity.[3][11]

Anti-inflammatory Activity

Many cinnamamide derivatives have demonstrated anti-inflammatory effects.[2][12][13][14] A key mechanism for this activity is the inhibition of the NF-κB signaling pathway.[2][15] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, cinnamamide derivatives can reduce the inflammatory response.[2][12]

The diagram below illustrates a potential workflow for investigating the bioactivity of this compound.

Bioactivity_Workflow s1 Synthesis of this compound s2 Purification (Column Chromatography) s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 iv1 Antioxidant Assays (DPPH, ABTS) s3->iv1 iv2 Anti-inflammatory Assays (LPS-stimulated macrophages) s3->iv2 iv3 Cytotoxicity Assays (MTT) s3->iv3 m3 Measurement of Reactive Oxygen Species (ROS) iv1->m3 iv4 Measurement of NO, TNF-α, IL-6 iv2->iv4 m1 Western Blot for NF-κB pathway proteins (p65, IκBα) iv2->m1 m2 Reporter Gene Assays (NF-κB luciferase) iv2->m2

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

The following diagram illustrates the putative anti-inflammatory signaling pathway that may be modulated by this compound, based on the known activity of related compounds.

NFkB_Pathway compound This compound (or its active metabolite) ikk IKK Complex compound->ikk Inhibits lps LPS tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes Induces Transcription inflammation Inflammatory Response genes->inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Biological activity of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of 3,4-Diacetoxycinnamamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks extensive specific data on the biological activities of this compound. This guide provides a comprehensive overview of the expected biological activities based on the known properties of structurally related cinnamamide compounds. The experimental protocols and signaling pathway diagrams are presented as established methodologies for the investigation of a novel compound with these anticipated activities.

Introduction

Cinnamamides are a class of naturally occurring and synthetic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Structurally, they consist of a cinnamic acid backbone linked to an amine via an amide bond. This structural motif is associated with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a derivative of cinnamic acid, is a subject of interest for its potential therapeutic applications. This technical guide aims to provide a detailed overview of its anticipated biological activities, methodologies for their assessment, and potential mechanisms of action.

Physicochemical Properties

PropertyValue
IUPAC Name (E)-N-[3-(3,4-diacetoxyphenyl)prop-2-enoyl]amine
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, and ethanol

Biological Activities and Quantitative Data

While specific research on this compound is limited, the biological activities of the broader cinnamamide class suggest potential in several key areas. The following sections outline these anticipated activities and present the sparse available data.

Antioxidant Activity

Cinnamic acid and its derivatives are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the phenyl ring is crucial for this activity. In this compound, the hydroxyl groups are acetylated, which may influence its antioxidant potential.

Compound Assay IC50 Value Reference
This compoundDPPH Radical Scavenging3.7 µg/mL[1]

Note: The provided IC50 value is from a commercial source and requires verification from peer-reviewed literature.

Anticancer Activity

Numerous cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The anticancer potential of this compound remains to be experimentally determined.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamamides are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Key signaling pathways such as the NF-κB and MAPK pathways are often implicated. Given the structural similarities to other anti-inflammatory cinnamamides, this compound is a candidate for investigation in this area.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro and in vivo assays are provided below.

Synthesis of this compound

A general method for the synthesis of cinnamamides involves the coupling of a carboxylic acid with an amine using a coupling agent.

Protocol:

  • Preparation of 3,4-Diacetoxycinnamic Acid: Caffeic acid is acetylated using acetic anhydride in the presence of a base catalyst (e.g., pyridine or sodium acetate). The reaction mixture is stirred at room temperature, followed by purification to yield 3,4-diacetoxycinnamic acid.

  • Amidation: 3,4-diacetoxycinnamic acid is dissolved in an appropriate solvent (e.g., dichloromethane or THF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS).

  • An amine source (e.g., ammonium chloride in the presence of a base, or an appropriate amine) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or under gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • The product, this compound, is purified using column chromatography.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Acclimatize rodents (rats or mice) to the experimental conditions.

  • Administer this compound orally or intraperitoneally at different doses.

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

  • The ED50 value (the dose of the compound that causes a 50% reduction in edema) can be determined.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of bioactive compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the activities of related compounds, the NF-κB and MAPK signaling pathways are plausible targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

NF_kappaB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Gene_expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_active->Gene_expression Compound This compound (Hypothesized) Compound->IKK_complex Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. The main MAPK families are ERK, JNK, and p38.

MAPK_Pathway Extracellular_Signals Extracellular Signals (Growth factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Signals->MAPKKK Activation MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Compound This compound (Hypothesized) Compound->MAPKKK Inhibition?

Caption: Hypothesized modulation of the MAPK signaling cascade.

Experimental Workflow for Screening

A logical workflow is essential for the systematic evaluation of a novel compound's biological activity.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assay Anticancer_Assay Anticancer Assays (MTT on multiple cell lines) In_Vitro_Screening->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO inhibition in macrophages) In_Vitro_Screening->Anti_inflammatory_Assay Mechanism_Studies Mechanism of Action Studies Antioxidant_Assay->Mechanism_Studies Anticancer_Assay->Mechanism_Studies Anti_inflammatory_Assay->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Mechanism_Studies->Signaling_Pathways Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Assays (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Apoptosis In_Vivo_Studies In Vivo Studies Mechanism_Studies->In_Vivo_Studies Toxicity Toxicity Studies In_Vivo_Studies->Toxicity Efficacy Efficacy in Disease Models (e.g., Xenograft, Colitis) In_Vivo_Studies->Efficacy End Lead Optimization and Preclinical Development Toxicity->End Efficacy->End

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the cinnamamide family. Based on the established biological activities of related compounds, it is a strong candidate for investigation as an antioxidant, anticancer, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on obtaining empirical data to validate these hypothesized activities, elucidate the specific mechanisms of action, and explore its structure-activity relationships to guide the development of more potent and selective derivatives.

References

The Enigmatic Presence of 3,4-Diacetoxycinnamamide in Berberis thunbergii DC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberis thunbergii DC, commonly known as Japanese barberry, is a well-regarded ornamental shrub that also holds a place in traditional medicine. Its phytochemical profile is rich and varied, with a significant presence of alkaloids, flavonoids, and phenolic acids. Among the compounds reported to be isolated from this plant is 3,4-Diacetoxycinnamamide, a phenylpropanoid. This technical guide delves into the current understanding of this compound as a natural product, its chemical context within Berberis thunbergii, and generalized methodologies for the isolation and characterization of similar compounds.

While several chemical suppliers list this compound as a natural product derivable from Berberis thunbergii DC, a comprehensive review of peer-reviewed scientific literature does not yield a primary publication detailing its specific isolation, characterization, and quantification from this plant. This guide, therefore, provides a robust framework based on established phytochemical techniques for the isolation of phenylpropanoid amides, alongside a broader look at the known chemical constituents of Berberis thunbergii.

Chemical Constituents of Berberis thunbergii DC

Berberis thunbergii is a rich source of a variety of bioactive compounds. The primary classes of phytochemicals identified in this plant are:

  • Alkaloids : The most prominent class, with berberine being a major constituent. Other alkaloids such as berbamine, palmatine, and jatrorrhizine have also been isolated.[1] These compounds are known for their antimicrobial, anti-inflammatory, and antioxidant properties.

  • Phenolic Acids : Caffeoylquinic acids, particularly chlorogenic acid, are found in significant concentrations in the leaves.[2] These compounds are potent antioxidants.

  • Flavonoids : Quercetin glycosides and other flavonoid derivatives contribute to the antioxidant capacity of the plant extracts.

  • Other Phenylpropanoids : While this compound is the focus of this guide, the presence of other phenylpropanoids like chlorogenic acid suggests the existence of the necessary biosynthetic pathways for this class of compounds.

Quantitative Data on Key Phenolic Compounds in Berberis thunbergii Leaves

The following table summarizes the quantitative data available for major phenolic compounds identified in the methanolic and aqueous extracts of Berberis thunbergii leaves. It is important to note that specific quantitative data for this compound is not available in the reviewed literature.

Compound ClassCompoundConcentration in Methanolic Extract (mg/g of dried extract)Concentration in Aqueous Extract (mg/g of dried extract)Reference
Caffeoylquinic Acids Chlorogenic Acid101.390.1[2]
Other Caffeoylquinic AcidsPresentPresent[2]
Caffeoylglucaric Acids -PresentPresent[2]
Flavonoids Quercetin GlycosidesPresentPresent[2]

Experimental Protocols: A Generalized Approach for the Isolation of Phenylpropanoid Amides

Given the absence of a specific published protocol for this compound from Berberis thunbergii, a generalized methodology for the isolation of phenylpropanoid amides from a plant matrix is presented below. This protocol is based on standard phytochemical techniques.

Plant Material Collection and Preparation
  • Collection : Collect fresh, healthy aerial parts (leaves and stems) of Berberis thunbergii DC.

  • Authentication : A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying : Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

  • Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Selection : A solvent of medium polarity, such as methanol or ethanol, is typically effective for extracting phenylpropanoids.

  • Maceration :

    • Soak the powdered plant material in 80% methanol (1:10 w/v) in a large container at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning :

    • Suspend the crude methanolic extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Phenylpropanoid amides are expected to partition into the ethyl acetate or n-butanol fractions.

    • Concentrate each fraction to dryness using a rotary evaporator.

Chromatographic Purification
  • Column Chromatography :

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) :

    • Use pre-coated silica gel 60 F254 plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Further purify the combined fractions showing the presence of the target compound using a reversed-phase C18 column.

    • Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 280 nm or 320 nm for cinnamoyl derivatives).

    • Collect the peak corresponding to the pure compound.

Structure Elucidation
  • Spectroscopic Analysis :

    • UV-Vis Spectroscopy : To determine the absorption maxima.

    • Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide, ester, aromatic ring).

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete structure of the isolated compound.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Berberis thunbergii (Aerial Parts) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Maceration (80% Methanol) drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Methanolic Extract filtration_concentration->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Select active fraction (e.g., Ethyl Acetate) prep_hplc Preparative HPLC column_chromatography->prep_hplc Purify further pure_compound Pure 3,4-Diacetoxy- cinnamamide prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway Inhibition

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as NF-κB. The following diagram illustrates a hypothetical mechanism by which a cinnamamide derivative could exert anti-inflammatory effects.

signaling_pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) cinnamamide This compound (Hypothetical) cinnamamide->ikk Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is reported as a natural constituent of Berberis thunbergii DC. While the primary scientific literature detailing its isolation and characterization remains elusive, this guide provides a comprehensive framework for researchers. The provided generalized experimental protocols offer a starting point for the isolation of this and similar phenylpropanoid amides. The rich phytochemical profile of Berberis thunbergii, particularly its abundance of phenolic compounds, suggests that it remains a plant of significant interest for natural product discovery and drug development. Further research is warranted to definitively isolate and quantify this compound from this source and to explore its potential biological activities.

References

Spectroscopic and Synthetic Profile of 3,4-Diacetoxycinnamamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Based on the known spectral data of caffeic acid, cinnamamides, and related acetylated phenolic compounds, the following are the anticipated spectroscopic features for 3,4-Diacetoxycinnamamide.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.8d1HH-α (vinylic)
~ 7.2 - 7.4m3HAr-H
~ 6.4 - 6.6d1HH-β (vinylic)
~ 6.0 - 6.5br s2H-CONH₂
~ 2.3s6H2 x -OCOCH₃

Note: Spectra are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 168 - 1702 x -C =O (acetate)
~ 165 - 167-C =O (amide)
~ 142 - 144C-α (vinylic)
~ 141 - 143Ar-C (quaternary, C-O)
~ 133 - 135Ar-C (quaternary)
~ 127 - 129Ar-CH
~ 123 - 125Ar-CH
~ 118 - 120C-β (vinylic)
~ 20 - 222 x -C H₃ (acetate)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Strong, BroadN-H stretch (amide)
~ 3100 - 3000MediumC-H stretch (aromatic, vinylic)
~ 1760StrongC=O stretch (ester, acetate)
~ 1680StrongC=O stretch (Amide I)
~ 1640MediumC=C stretch (vinylic)
~ 1600MediumN-H bend (Amide II)
~ 1200StrongC-O stretch (ester, acetate)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
~ 263[M]⁺ (Molecular Ion)
~ 221[M - CH₂=C=O]⁺
~ 179[M - 2(CH₂=C=O)]⁺
~ 162[M - 2(CH₂=C=O) - NH₃]⁺
~ 134[C₈H₆O₂]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the protection of the hydroxyl groups of a suitable starting material, followed by amidation.

Synthesis of 3,4-Diacetoxycinnamic Acid
  • Starting Material: Caffeic acid (3,4-dihydroxycinnamic acid).

  • Acetylation: Caffeic acid is suspended in acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is added.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured into ice-water to quench the excess acetic anhydride. The precipitated product, 3,4-diacetoxycinnamic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Synthesis of this compound
  • Activation of the Carboxylic Acid: 3,4-Diacetoxycinnamic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent such as thionyl chloride (to form the acyl chloride) or a carbodiimide (e.g., DCC or EDC) with an activator (e.g., HOBt) is added.

  • Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the solution.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature. The progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Workflow and Pathway Visualization

The following diagram illustrates the general synthetic and analytical workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Caffeic_Acid Caffeic Acid Acetylation Acetylation (Acetic Anhydride) Caffeic_Acid->Acetylation Diacetoxycinnamic_Acid 3,4-Diacetoxycinnamic Acid Acetylation->Diacetoxycinnamic_Acid Amidation Amidation (e.g., SOCl₂, NH₃) Diacetoxycinnamic_Acid->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR IR IR Final_Product->IR MS MS Final_Product->MS

Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The outlined protocols and predicted data serve as a valuable resource for researchers aiming to synthesize and characterize this compound for further investigation in drug discovery and development. The provided workflow visualization offers a clear and concise summary of the necessary steps from starting materials to final analytical confirmation. Future experimental work is required to validate the predicted spectroscopic data presented herein.

Navigating the Physicochemical Landscape of 3,4-Diacetoxycinnamamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diacetoxycinnamamide, a derivative of the naturally occurring antioxidant caffeic acid, holds potential in various therapeutic areas. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a pharmaceutical agent. This technical guide addresses the critical knowledge gap regarding the solubility and stability of this compound. Due to the limited publicly available data for this specific molecule, this guide leverages data from its parent compound, 3,4-dihydroxycinnamic acid (caffeic acid), to provide a foundational understanding and predictive insights. The principles and methodologies outlined herein offer a robust framework for researchers to characterize this compound and accelerate its progression through the drug development pipeline.

Introduction: The Importance of Solubility and Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Solubility and stability are two of the most critical parameters that dictate the developability of a compound.

  • Solubility directly influences a drug's absorption, distribution, and bioavailability. A compound with poor solubility can lead to inadequate therapeutic concentrations, necessitating higher doses and potentially increasing the risk of side effects.

  • Stability determines a drug's shelf-life and its degradation profile. An unstable compound can lose its potency over time, generate toxic byproducts, and pose significant safety risks.

Therefore, a thorough characterization of the solubility and stability of a drug candidate like this compound is a non-negotiable prerequisite for its advancement.

Predicted Physicochemical Properties of this compound

This compound is structurally related to 3,4-dihydroxycinnamic acid (caffeic acid), with the key difference being the acetylation of the two hydroxyl groups on the phenyl ring. This structural modification is expected to significantly influence its physicochemical properties.

  • Polarity: The replacement of the polar hydroxyl groups with less polar acetyl groups will decrease the overall polarity of the molecule.

  • Hydrogen Bonding: The ability of the molecule to act as a hydrogen bond donor is eliminated at the 3 and 4 positions, which will reduce its interaction with protic solvents.

  • Lipophilicity: The increased hydrocarbon character due to the acetyl groups will lead to higher lipophilicity (logP).

These changes suggest that this compound will exhibit different solubility and stability profiles compared to its parent compound, caffeic acid.

Solubility Profile: A Data-Driven Approach

Solubility of Caffeic Acid (3,4-Dihydroxycinnamic Acid) in Various Solvents

The following table summarizes the reported solubility of caffeic acid in a range of solvents. This data serves as a baseline for predicting the solubility of this compound.

SolventTypeSolubility of Caffeic AcidPredicted Solubility of this compound
WaterPolar ProticSparingly soluble in cold water, freely soluble in hot water.[1]Likely poorly soluble
EthanolPolar ProticSoluble (approx. 25 mg/mL, warm).[2][3][4]Likely soluble
MethanolPolar ProticSoluble.[3][4]Likely soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (approx. 5-40 mg/mL).[2][3][4]Likely highly soluble
Dimethylformamide (DMF)Polar AproticSoluble (approx. 5-7 mg/mL).[2][3][4]Likely highly soluble
Ethyl AcetateModerately PolarSoluble.[3][4]Likely soluble
ChloroformNonpolarSparingly soluble.[4]Likely more soluble than caffeic acid
DichloromethaneNonpolar-Likely soluble
HexaneNonpolar-Likely poorly soluble
AcetonePolar Aprotic-Likely soluble

Note: The predicted solubility is an estimation based on the structural differences between caffeic acid and this compound.

Experimental Protocol for Determining the Solubility of this compound

A robust determination of the solubility of this compound requires a systematic experimental approach. The following protocol outlines a standard method for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (pure solid)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, ethyl acetate, acetonitrile, chloroform, dichloromethane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant from each vial, avoiding any solid particles.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound.

    • Inject the diluted samples into the HPLC system.

    • Determine the concentration of this compound in each sample by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent vials B Cap vials and place in shaking incubator A->B C Incubate for 24-48 hours at constant temperature B->C D Collect supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Inject into HPLC F->G H Quantify using calibration curve G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile: Ensuring Drug Integrity

The stability of a drug molecule is a critical attribute that influences its safety, efficacy, and shelf life. Phenolic compounds, including caffeic acid, are known to be susceptible to degradation through oxidation, especially those with a catechol (3,4-dihydroxy) moiety.

Stability of Caffeic Acid and Predicted Stability of this compound

Caffeic acid is known to be sensitive to light, heat, and oxidative conditions.[5] Its degradation can be accelerated in alkaline solutions. The catechol structure is prone to oxidation, which can lead to the formation of quinones and subsequent polymerization.

The acetylation of the hydroxyl groups in this compound is expected to improve its stability against oxidation. By protecting the vulnerable catechol moiety, the molecule is likely to be more resistant to degradation under oxidative stress. However, the ester linkages of the acetyl groups introduce a new potential degradation pathway: hydrolysis. This hydrolysis would be pH-dependent, likely accelerated under both acidic and basic conditions, and would regenerate the parent compound, caffeic acid.

Experimental Protocol for Assessing the Stability of this compound (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a typical forced degradation study for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (for photostability testing)

  • Oven (for thermal stability testing)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis by HPLC-PDA:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A PDA detector is crucial for assessing peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like mass spectrometry (MS) if necessary.

    • Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.

Potential Degradation Pathway of this compound

G A This compound B 3-Acetoxy-4-hydroxycinnamamide (Partial Hydrolysis) A->B H+ or OH- C 4-Acetoxy-3-hydroxycinnamamide (Partial Hydrolysis) A->C H+ or OH- D 3,4-Dihydroxycinnamamide (Caffeic Acid Amide) (Complete Hydrolysis) B->D H+ or OH- C->D H+ or OH- E Oxidation Products (from Caffeic Acid Amide) D->E [O], light, heat

Caption: Inferred degradation pathway of this compound.

Conclusion and Future Directions

While a complete physicochemical profile of this compound requires dedicated experimental investigation, this technical guide provides a foundational framework based on the known properties of its parent compound, caffeic acid. The acetylation of the hydroxyl groups is predicted to decrease its aqueous solubility and enhance its stability against oxidation, while introducing a potential for hydrolytic degradation.

For researchers and drug development professionals, the immediate next steps should involve the systematic experimental determination of the solubility and stability of this compound using the protocols outlined in this guide. The resulting data will be invaluable for formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this promising compound. A thorough understanding of its physicochemical landscape will pave the way for its rational development into a safe and effective therapeutic agent.

References

An In-depth Technical Guide to the Phenylpropanoid Class of Compounds: Biosynthesis, Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoids represent a vast and structurally diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine. Synthesized through the intricate shikimate and phenylpropanoid pathways, these compounds are fundamental to a plant's life, serving as structural components of cell walls (lignin), providing protection against UV radiation and pathogens, and acting as signaling molecules.[1] Their significance extends into human health and drug development, where they are recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the phenylpropanoid class, detailing their biosynthesis, classification, and biological significance. It includes structured quantitative data on their occurrence, detailed experimental protocols for their analysis, and visual diagrams of their biosynthetic and signaling pathways to support researchers and professionals in the field of drug discovery and development.

Introduction to Phenylpropanoids

Phenylpropanoids are a major class of plant-derived organic compounds characterized by a C6-C3 skeleton, consisting of a six-carbon aromatic phenyl group and a three-carbon propene tail.[1] They originate from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine, the primary precursors for phenylpropanoid biosynthesis.[1] This pathway is a gateway to an enormous array of secondary metabolites, including simple phenylpropanoids, flavonoids, monolignols, phenolic acids, stilbenes, and coumarins.[2][3] These compounds are integral to plant survival, contributing to structural integrity, defense mechanisms against herbivores and microbes, and mediating interactions with the environment.[1][3] From a therapeutic perspective, the phenolic nature of most phenylpropanoids endows them with potent antioxidant and free-radical scavenging properties, forming the basis for their extensive investigation in drug development.[4]

The Phenylpropanoid Biosynthetic Pathway

The biosynthesis of phenylpropanoids is a complex and highly regulated metabolic route. It can be broadly divided into the general phenylpropanoid pathway, which converts phenylalanine into key intermediates like 4-coumaroyl-CoA, and various branch pathways that lead to the synthesis of thousands of distinct compounds.[1]

The central pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid , a reaction catalyzed by the crucial enzyme phenylalanine ammonia-lyase (PAL) . In some plants, particularly monocots, tyrosine ammonia-lyase (TAL) can also convert L-tyrosine to p-coumaric acid .[1] Following this, a series of hydroxylation and methylation reactions occur. Cinnamate-4-hydroxylase (C4H) converts trans-cinnamic acid to p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, 4-coumaroyl-CoA .[1]

This activated intermediate, 4-coumaroyl-CoA, stands at a critical metabolic branch point. It can be directed towards the biosynthesis of flavonoids and stilbenes or channeled into the production of monolignols (precursors to lignin), hydroxycinnamic acids, and coumarins.[1]

Phenylpropanoid_Biosynthesis Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe CinnamicAcid trans-Cinnamic Acid Phe->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CoumaroylCoA 4-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA 4CL Flavonoids Flavonoids & Stilbenes CoumaroylCoA->Flavonoids CHS, STS Lignols Monolignols (Lignin Precursors) CoumaroylCoA->Lignols Other Coumarins, Hydroxycinnamic acids CoumaroylCoA->Other

Core Phenylpropanoid Biosynthetic Pathway.

Classification of Phenylpropanoids

The structural diversity of phenylpropanoids leads to their classification into several major groups:

  • Simple Phenylpropanoids: These are the most basic forms, including hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid) and their derivatives like aldehydes and alcohols (monolignols: p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol).[1]

  • Flavonoids: A large and important class synthesized from 4-coumaroyl-CoA and three molecules of malonyl-CoA.[1] They share a common C6-C3-C6 backbone and are sub-classified into flavones, flavonols (e.g., quercetin), flavanones, isoflavonoids, and anthocyanins (plant pigments).[5]

  • Lignans: Formed by the dimerization of two phenylpropanoid units (C6-C3). They exhibit a wide range of biological activities.

  • Stilbenoids: Characterized by a C6-C2-C6 structure, with resveratrol being a well-known example. They are also derived from 4-coumaroyl-CoA.[1]

  • Coumarins: These are lactones of o-hydroxycinnamic acid and are known for their fragrant properties and diverse pharmacological effects.[2]

Significance and Biological Roles

Phenylpropanoids are indispensable for plant life and offer significant potential for human health applications.

  • In Plants:

    • Structural Support: Monolignols polymerize to form lignin, a complex polymer that provides rigidity and structural support to the plant cell wall.[3]

    • Defense: Many phenylpropanoids, including flavonoids and phenolic acids, act as phytoalexins, antimicrobial compounds synthesized in response to pathogen attack.[2][3] They also deter herbivores.

    • UV Protection: Flavonoids accumulate in the epidermal layers of leaves and act as UV filters, protecting the plant from DNA damage.[3][6]

    • Pollinator Attraction: Anthocyanins, a class of flavonoids, provide the vibrant red, purple, and blue colors in flowers and fruits, attracting pollinators and seed dispersers.[3]

    • Signaling: Phenylpropanoids are involved in plant-microbe interactions, such as the signaling between legumes and nitrogen-fixing rhizobia.[5]

  • In Human Health and Drug Development:

    • Antioxidant Activity: The phenolic structure of most phenylpropanoids allows them to act as potent antioxidants by scavenging free radicals and chelating metal ions, which is beneficial in preventing oxidative stress-related diseases.[4]

    • Anti-inflammatory Effects: Compounds like resveratrol and curcumin (a diarylheptanoid) have well-documented anti-inflammatory properties.

    • Anticancer Potential: Numerous studies have highlighted the potential of phenylpropanoids like quercetin, genistein, and resveratrol in cancer prevention and therapy through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

    • Neuroprotective Effects: The antioxidant and anti-inflammatory activities of certain phenylpropanoids may contribute to their neuroprotective effects, with potential applications in neurodegenerative diseases.

    • Antimicrobial Properties: The inherent antimicrobial nature of many phenylpropanoids makes them attractive candidates for the development of new antibiotics.

Quantitative Data on Phenylpropanoid Content

The concentration of phenylpropanoids varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[7][8] The following tables summarize quantitative data from selected studies.

Table 1: Phenylpropanoid and Flavonoid Content in Different Organs of Bitter Melon (Momordica charantia) (μg/g dry weight) [9]

CompoundRootStemYoung LeafMature LeafMale FlowerFemale Flower
Phenylpropanoids
4-Hydroxybenzoic acid0.00±0.000.70±0.031.83±0.031.95±0.010.83±0.010.81±0.01
Benzoic acid0.00±0.002.50±0.011.34±0.031.25±0.020.99±0.011.05±0.01
Caffeic acid0.00±0.000.40±0.011.38±0.011.48±0.010.25±0.010.23±0.01
p-Coumaric acid0.00±0.000.20±0.010.50±0.010.58±0.010.19±0.010.17±0.01
Flavonoids
Rutin0.00±0.000.00±0.000.45±0.010.54±0.010.00±0.000.00±0.00
Epicatechin0.00±0.000.00±0.000.00±0.000.00±0.001.44±0.021.63±0.01

Data presented as mean ± standard deviation from three independent measurements.

Table 2: Phenolic Compound Content in Different Root Cultures of Tartary Buckwheat (Fagopyrum tataricum) (μg/g dry weight) [10]

CompoundAdventitious Roots (AR)Hairy Roots (HR)Seedling Roots (SR)
Gallic acid0.106±0.0020.141±0.0010.089±0.001
Catechin0.057±0.0010.069±0.0010.048±0.001
Benzoic acid0.031±0.0010.037±0.0010.026±0.001
4-Hydroxybenzoic acid0.015±0.0010.018±0.0010.013±0.001
(-) Epicatechin0.063±0.0010.076±0.0010.053±0.001
Epicatechin gallate0.024±0.0010.029±0.0010.020±0.001
Ferulic acid0.039±0.0010.047±0.0010.033±0.001
Rutin16.133±0.00321.288±0.00412.906±0.002
Quercetin0.037±0.0010.044±0.0010.031±0.001
Apigenin0.004±0.0010.007±0.0010.002±0.001
Total Phenolics 16.509 21.756 13.221

Data presented as mean ± standard deviation.

Phenylpropanoid-Related Signaling Pathways

The biosynthesis of phenylpropanoids is tightly regulated and integrated with major plant signaling pathways, particularly those involving the defense hormones salicylic acid (SA) and jasmonic acid (JA). These pathways often exhibit complex crosstalk, which can be synergistic or antagonistic, to fine-tune the plant's response to specific threats.

  • Salicylic Acid (SA) Signaling: SA is a key signaling molecule in activating defense against biotrophic and hemibiotrophic pathogens.[11] Upon pathogen recognition, SA levels increase, leading to the activation of the central regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[11] Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes, including Pathogenesis-Related (PR) genes and genes involved in the phenylpropanoid pathway, thereby boosting the production of antimicrobial phenolics.[12][13]

Salicylic_Acid_Signaling Pathogen Pathogen Attack (Biotroph) SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_cyto NPR1 (inactive, multimer) SA->NPR1_cyto induces monomerization NPR1_nucl NPR1 (active, monomer) NPR1_cyto->NPR1_nucl translocates to nucleus TGA TGA Transcription Factors NPR1_nucl->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates Phenyl_Genes Phenylpropanoid Gene Expression TGA->Phenyl_Genes activates Defense Systemic Acquired Resistance (SAR) PR_Genes->Defense Phenyl_Genes->Defense

Simplified Salicylic Acid (SA) Signaling Pathway.
  • Jasmonic Acid (JA) Signaling: The JA pathway is primarily activated in response to necrotrophic pathogens and herbivore wounding.[11] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the receptor COI1, which is part of an SCF E3 ubiquitin ligase complex.[14] This binding targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[14] The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes, which can include genes for defensive secondary metabolites derived from the phenylpropanoid pathway.[14][15]

Jasmonic_Acid_Signaling Wound Wounding / Herbivore Attack JA_Ile JA-Ile Synthesis Wound->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets MYC2 MYC2 (Transcription Factor) Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination JA_Genes JA-Responsive Genes (e.g., Phenylpropanoid genes) MYC2->JA_Genes activates JAZ_MYC2 JAZ-MYC2 Complex (Repressed) JAZ_MYC2->JA_Genes represses Defense Defense Response JA_Genes->Defense

Simplified Jasmonic Acid (JA) Signaling Pathway.

Experimental Protocols

Accurate analysis of phenylpropanoids requires robust and validated experimental methods. Below are detailed protocols for extraction, HPLC analysis, and a common bioassay.

Phenylpropanoid Extraction from Plant Tissue

This protocol is a general method for extracting a broad range of phenolic compounds. Optimization may be required depending on the specific plant matrix and target compounds.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill. Store the powder at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of the dried plant powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) aqueous methanol.

    • Vortex thoroughly to mix.

    • Sonicate the mixture in an ultrasonic bath for 1 hour at 35°C.[16]

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the remaining pellet with another 1.5 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Sample Clean-up (Optional but Recommended):

    • Dry the combined supernatants under a stream of nitrogen gas or using a centrifugal evaporator.

    • Re-suspend the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

    • Filter the re-suspended extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

HPLC Method for Phenylpropanoid Analysis

This protocol outlines a reverse-phase HPLC method for the separation and quantification of various phenolic compounds.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions: [17]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector scanning from 210-400 nm. Monitor specific wavelengths as needed (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, 360 nm for flavonoids).

    • Gradient Program:

      • 0-7 min: 5% B

      • 7-18 min: Linear gradient from 5% to 30% B

      • 18-35 min: Linear gradient from 30% to 60% B

      • 35-40 min: Linear gradient from 60% to 95% B

      • 40-45 min: Hold at 95% B (column wash)

      • 45-50 min: Return to 5% B (re-equilibration)

  • Quantification:

    • Prepare stock solutions of authentic standards (e.g., gallic acid, caffeic acid, quercetin) in methanol.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards and plot the peak area against concentration to determine the linearity and generate a regression equation.

    • Identify peaks in the sample chromatograms by comparing retention times and UV spectra with the standards.

    • Quantify the amount of each compound in the sample using the calibration curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and relatively simple method to assess the antioxidant capacity of plant extracts.[18]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution has a deep violet color and should be prepared fresh and kept in the dark.[19]

    • Sample Solutions: Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol). Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox using the same concentrations as the sample.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Prepare a control well containing 100 µL of methanol (solvent blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[20]

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[19]

    • Calculate the percentage of radical scavenging activity using the following formula:[18] % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

      • Where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the sample extract or standard.

    • Plot the % scavenging against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Experimental_Workflow cluster_analysis Analysis cluster_results Data Output Start Plant Material Grind Drying & Grinding Start->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Filter Centrifugation & Filtration (0.22 µm) Extract->Filter HPLC_vial Sample for Analysis Filter->HPLC_vial HPLC HPLC-DAD Analysis HPLC_vial->HPLC DPPH DPPH Antioxidant Assay HPLC_vial->DPPH Qual_Quant Identification & Quantification HPLC->Qual_Quant IC50 Antioxidant Activity (IC50 Value) DPPH->IC50

General Experimental Workflow for Phenylpropanoid Analysis.

Conclusion and Future Directions

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast arsenal of compounds crucial for plant survival and beneficial to human health. The diversity and biological activity of these compounds present a rich and continuous source for drug discovery and development. For researchers and professionals, a thorough understanding of their biosynthesis, regulation, and biological functions is paramount. Future research will likely focus on metabolic engineering to enhance the production of high-value phenylpropanoids in plants and microbial systems, further elucidating their complex mechanisms of action in human health, and exploring their synergistic effects for therapeutic applications. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the translation of this fundamental plant science into novel pharmaceuticals and nutraceuticals.

References

3,4-Diacetoxycinnamamide: A Technical Guide on its Discovery, Isolation, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diacetoxycinnamamide is a phenylpropanoid derivative that has been identified as a natural product. As a derivative of caffeic acid, a well-studied pharmacophore, it holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information regarding its discovery, potential isolation and synthetic methodologies, and places it within the broader context of cinnamamide derivatives. While specific quantitative data and detailed biological studies on this compound are not extensively available in current literature, this document consolidates the existing knowledge and outlines logical scientific approaches for its further study.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry. The cinnamamide scaffold, in particular, is a versatile template for the development of novel therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial properties. This compound is a derivative of 3,4-dihydroxycinnamamide (caffeic acid amide)[1], a known bioactive compound. The acetylation of the hydroxyl groups may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.

Discovery and Natural Occurrence

Physicochemical Properties

While detailed experimental data is scarce, some basic properties of this compound can be found in chemical supplier databases.

PropertyValueReference
CAS Number 129488-34-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₃H₁₃NO₅--INVALID-LINK--
Molecular Weight 263.25 g/mol --INVALID-LINK--

Methodologies for Isolation and Synthesis

Detailed, peer-reviewed experimental protocols for the specific isolation or synthesis of this compound are not currently available. However, based on general knowledge of natural product chemistry and the synthesis of related compounds, plausible methodologies can be proposed.

Proposed Isolation Protocol from Berberis thunbergii

The isolation of phenylpropanoids from plant material typically involves extraction followed by chromatographic separation.

Experimental Workflow: Isolation from Natural Source

G start Dried and Powdered Berberis thunbergii Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate column Column Chromatography (Silica Gel or Sephadex) ethyl_acetate->column fractions Collection of Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Proposed workflow for the isolation of this compound.

Proposed Synthetic Protocol

A plausible synthetic route to this compound would involve the acetylation of 3,4-dihydroxycinnamamide (caffeic acid amide).

Reaction Scheme: Synthesis of this compound

G reactant 3,4-Dihydroxycinnamamide (Caffeic Acid Amide) product This compound reactant->product Acetylation reagent Acetic Anhydride Pyridine (catalyst) reagent->product

Caption: Proposed synthetic route to this compound.

Detailed Protocol:

  • Starting Material: 3,4-Dihydroxycinnamamide can be synthesized from caffeic acid via activation of the carboxylic acid (e.g., using thionyl chloride or a coupling agent like EDC) followed by amidation with ammonia.

  • Acetylation:

    • Dissolve 3,4-dihydroxycinnamamide in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

    • Cool the solution in an ice bath.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While no specific published spectroscopic data for this compound has been found, the expected data can be predicted based on its structure.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the vinyl protons (as doublets), aromatic protons, amide protons, and the methyl protons of the two acetyl groups (as singlets).
¹³C NMR Resonances for the carbonyl carbons of the amide and ester groups, the vinyl carbons, the aromatic carbons, and the methyl carbons of the acetyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C=C stretching (alkene), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 263.25.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies on the biological activity of this compound. However, the parent compound, caffeic acid, and its derivatives are known to possess a range of biological activities, including antioxidant and cardiovascular effects. It is plausible that this compound may exhibit similar or modified activities. The acetyl groups could potentially increase its lipophilicity, which may affect its cell permeability and metabolic stability. Further research is required to elucidate its specific biological effects and any associated signaling pathways.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with potential for further scientific investigation. This guide has outlined its known natural source and proposed logical and established methods for its isolation and synthesis. The key challenge remains the lack of detailed experimental data and biological evaluation in the public domain. Future research should focus on:

  • The isolation and full spectroscopic characterization of this compound from Berberis thunbergii to provide a complete dataset for this natural product.

  • The development and optimization of a synthetic route to enable the production of larger quantities for biological screening.

  • A comprehensive evaluation of its biological activities, including but not limited to, anti-inflammatory, antioxidant, and cytotoxic properties.

  • Investigation into its mechanism of action and potential modulation of cellular signaling pathways.

Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound in drug discovery.

References

In Vitro Antioxidant Potential of 3,4-Diacetoxycinnamamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidant compounds can neutralize these harmful radicals, making the exploration of novel antioxidant agents a critical area of research.

Cinnamamides, derivatives of cinnamic acid, are a class of compounds that have garnered interest for their potential biological activities. The structural features of 3,4-Diacetoxycinnamamide, particularly the presence of a catechol-like structure upon potential hydrolysis of the acetate groups, suggest a plausible antioxidant capacity. This technical guide outlines the standard in vitro assays that would be employed to rigorously evaluate this potential.

Core In Vitro Antioxidant Assays

To comprehensively assess the antioxidant potential of a compound like this compound, a battery of assays based on different mechanisms is essential. The most common and robust methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation: Illustrative Antioxidant Activity

The following table presents an example of how quantitative data for a test compound would be summarized and compared against standard antioxidants. The values provided are illustrative for a hypothetical cinnamamide derivative, as specific data for this compound is not available.

AssayTest Compound (IC₅₀/Value)Ascorbic Acid (IC₅₀/Value)Trolox (IC₅₀/Value)BHT (IC₅₀/Value)
DPPH Scavenging e.g., 95 µM~30 µM~50 µM~110 µM
ABTS Scavenging e.g., 60 µM~25 µM~40 µM~90 µM
FRAP e.g., 450 µM Fe(II) equiv.~1500 µM Fe(II) equiv.~1200 µM Fe(II) equiv.Not typically used

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. FRAP values are typically expressed as equivalents of a standard antioxidant (e.g., Fe(II) or Trolox).

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate interpretation of results. Below are the standard operating procedures for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][3]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions from this stock solution.

  • Assay Procedure (96-well plate format):

    • Add 20 µl of various concentrations of the test compound or standard (e.g., Ascorbic Acid) to the wells of a microtiter plate.[4]

    • Add 180 µl of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][5][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[8]

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5][8]

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure (96-well plate format):

    • Add 10 µl of various concentrations of the test compound or standard (e.g., Trolox) to the wells.

    • Add 190 µl of the ABTS•+ working solution to each well.

  • Measurement: After a set incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC₅₀ value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2]

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 10 µl of the test compound, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add 220 µl of the pre-warmed FRAP reagent to each well.[10]

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 593 nm after a specified time (e.g., 4-30 minutes).[2][10][11]

  • Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as µM Fe(II) equivalents.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro antioxidant screening of a novel compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis TestCompound Test Compound (this compound) StockSolution Prepare Stock Solution (e.g., in DMSO) TestCompound->StockSolution SerialDilutions Prepare Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Incubate ABTS ABTS Assay SerialDilutions->ABTS Incubate FRAP FRAP Assay SerialDilutions->FRAP Incubate Absorbance Measure Absorbance (Spectrophotometer) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Compare Compare to Standards (Ascorbic Acid, Trolox) IC50->Compare G cluster_mechanisms Antioxidant Mechanisms cluster_assays Assay Examples HAT Hydrogen Atom Transfer (HAT) DPPH DPPH HAT->DPPH ABTS ABTS HAT->ABTS Radical Free Radical (R•) HAT->Radical donates H• SET Single Electron Transfer (SET) SET->DPPH SET->ABTS FRAP FRAP SET->FRAP SET->Radical donates e- Antioxidant Antioxidant (e.g., Cinnamamide) Antioxidant->HAT donates H• Antioxidant->SET donates e-

References

Preliminary Investigation of 3,4-Diacetoxycinnamamide's Enzyme Inhibitory Properties: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the enzyme inhibitory properties of 3,4-Diacetoxycinnamamide is not available. This guide, therefore, presents a preliminary investigation by analogy, focusing on the well-documented enzyme inhibitory activities of structurally related cinnamamide and cinnamic acid derivatives. The information herein is intended to provide a foundational understanding and framework for initiating research on this compound.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antioxidant, anti-inflammatory, anticancer, and notable enzyme inhibitory properties. Given the structural similarity of this compound to other bioactive cinnamic acid derivatives, it is plausible that it may exhibit inhibitory effects against various enzymes, making it a candidate for further investigation in drug discovery.

This document will explore the known enzyme inhibitory profiles of cinnamamide and cinnamic acid analogues, with a primary focus on two key enzymes: tyrosinase and α-glucosidase. These enzymes are significant targets in the cosmetic and therapeutic industries for hyperpigmentation disorders and diabetes mellitus, respectively.

Enzyme Inhibitory Activities of Cinnamic Acid Analogues

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] The inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[2]

Several studies have demonstrated that cinnamic acid derivatives can act as tyrosinase inhibitors. The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring and the structure of the side chain. For instance, compounds with hydroxyl groups on the phenyl ring often exhibit potent tyrosinase inhibitory activity.[3][4] One study found that (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) was a more potent tyrosinase inhibitor than the well-known inhibitor, kojic acid.[2] The proposed mechanism for some of these inhibitors involves competitive or noncompetitive reversible inhibition.[2][5]

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes.[6]

A range of cinnamamide and cinnamic acid derivatives have been synthesized and evaluated for their α-glucosidase inhibitory effects.[7][8][9] Studies have shown that the substitution of cinnamic acid with an amide group can significantly alter its α-glucosidase inhibitory activity.[7] The structure-activity relationship suggests that factors such as the bulkiness and chain length of substituents can influence the inhibitory potency.[7] For example, propylcinnamamide has been identified as a potent competitive inhibitor of α-glucosidase.[7] The introduction of substituent groups on the benzene ring of cinnamic acid has also been shown to enhance α-glucosidase inhibition.[10]

Data Presentation: Inhibitory Activities of Cinnamic Acid Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values for various cinnamamide and cinnamic acid derivatives against mushroom tyrosinase and α-glucosidase, as reported in the literature.

Table 1: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC50 (µM)Reference
p-Coumaric acid (Compound 2)115.6[3][4]
Isoferulic acid (Compound 6)114.9[3][4]
Dihydro-p-coumaric acid (Compound 6a)195.7[3][4]
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) (6c)5.7[2]
(2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) (4d)23.8[2]
Kojic Acid (Positive Control)16.7[2]
Glycosylated Chalcone (7c)11.07 ± 0.55[11]

Table 2: α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC50 (µM)Reference
Cinnamic Acid Derivative (Compound 2)39.91 ± 0.62[10]
Acarbose (Positive Control)2.05 ± 0.41[6]
Chloro-substituted acetamide derivative (Compound 5e)111 ± 12[6]

Experimental Protocols

The following are generalized protocols for assessing the in vitro enzyme inhibitory activity of compounds like this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors.[12][13]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.[12]

  • Prepare serial dilutions of the test compound and kojic acid in the buffer.

  • In a 96-well plate, add the tyrosinase solution, phosphate buffer, and the test compound solution to the respective wells.[13] A blank containing the buffer and enzyme without the test compound, and a negative control with the buffer and test compound without the enzyme should also be prepared.

  • Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a short period (e.g., 10 minutes).[1][13]

  • Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.

  • Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-510 nm) at regular intervals using a microplate reader.[1][12]

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_blank - A_test) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_test is the absorbance of the sample with the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay is a common method for evaluating potential anti-diabetic agents.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compound dissolved in a suitable solvent

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in the buffer.

  • Add the α-glucosidase solution and the test compound to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Start the reaction by adding the pNPG substrate solution to each well.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of α-glucosidase inhibition using a similar formula as for the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes can aid in understanding the context and methodology of enzyme inhibition studies.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. The binding of agonists like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[14] This in turn activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[15] Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[15][16] MITF then promotes the transcription of tyrosinase (TYR) and other melanogenic enzymes like tyrosinase-related protein 1 (TRP1) and dopachrome tautomerase (DCT), ultimately leading to melanin synthesis within melanosomes.[15]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB + MITF_Gene MITF Gene CREB->MITF_Gene Transcription MITF MITF MITF_Gene->MITF TYR_TRP1_DCT TYR, TRP1, DCT MITF->TYR_TRP1_DCT Transcription Melanin Melanin Synthesis TYR_TRP1_DCT->Melanin Catalysis

Caption: Simplified Melanogenesis Signaling Pathway.

General Workflow for Enzyme Inhibition Screening

The process of screening compounds for enzyme inhibitory activity follows a structured workflow, from initial preparation to data analysis.

Enzyme_Inhibition_Workflow Assay Assay Setup in Microplate (Controls and Test Compound Concentrations) Incubation Pre-incubation (Enzyme and Inhibitor) Assay->Incubation Reaction Initiation of Reaction (Addition of Substrate) Incubation->Reaction Measurement Kinetic Measurement (Absorbance Reading over Time) Reaction->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis IC50 IC50 Determination Analysis->IC50

Caption: General Experimental Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

While direct evidence for the enzyme inhibitory properties of this compound is currently lacking, the extensive research on analogous cinnamamide and cinnamic acid derivatives provides a strong rationale for its investigation. The established tyrosinase and α-glucosidase inhibitory activities of these related compounds suggest that this compound may hold similar potential.

Future research should focus on the synthesis and purification of this compound, followed by its systematic evaluation in a panel of enzyme inhibition assays, including those for tyrosinase and α-glucosidase. Subsequent studies could explore its mechanism of inhibition, structure-activity relationships, and potential therapeutic applications. The protocols and background information provided in this guide offer a solid starting point for these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Organic Synthesis of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diacetoxycinnamamide is a derivative of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. The acetylation of the hydroxyl groups in the catechol moiety can enhance the compound's stability and bioavailability, making it a molecule of interest for drug development and various biomedical applications. This document provides a detailed protocol for the laboratory-scale organic synthesis of this compound, starting from caffeic acid. The synthesis involves a two-step process: the formation of an amide bond followed by the acetylation of the catechol hydroxyl groups.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Caffeic Acid≥98%Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent GradeMerck
Dichloromethane (DCM)AnhydrousFisher Scientific
Ammonium Hydroxide (NH₄OH)28-30%VWR
Acetic Anhydride≥99%Alfa Aesar
PyridineAnhydrousAcros Organics
Ethyl AcetateACS GradeJ.T.Baker
HexaneACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem
Deionized Water
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Silica Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich

Experimental Protocols

Step 1: Synthesis of Caffeic Acid Amide (3,4-Dihydroxycinnamamide)

This step involves the conversion of caffeic acid to its corresponding amide. One common method is to first convert the carboxylic acid to an acid chloride, which then readily reacts with an amine source.

  • Activation of Carboxylic Acid: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend caffeic acid (10.0 g, 55.5 mmol) in anhydrous dichloromethane (100 mL).

  • Slowly add thionyl chloride (8.1 mL, 111 mmol) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude caffeoyl chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Slowly add a solution of ammonium hydroxide (20 mL) dropwise to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by adding deionized water (50 mL).

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude caffeic acid amide.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of this compound

This step involves the acetylation of the hydroxyl groups of the synthesized caffeic acid amide.

  • Acetylation Reaction: In a 100 mL round-bottom flask, dissolve the purified caffeic acid amide (5.0 g, 27.9 mmol) in a mixture of anhydrous pyridine (25 mL) and acetic anhydride (7.9 mL, 83.7 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

  • Dry the final product under vacuum.

Data Presentation

StepProductStarting Material Mass (g)Product Mass (g)Yield (%)Melting Point (°C)
1Caffeic Acid Amide10.07.878.5188-191
2This compound5.06.385.1165-168

Note: The above data are representative and may vary based on experimental conditions.

Visualizations

Synthesis_Workflow CaffeicAcid Caffeic Acid CaffeoylChloride Caffeoyl Chloride (Intermediate) CaffeicAcid->CaffeoylChloride Step 1a: Acid Activation SOCl2 SOCl₂, DCM CaffeicAmide Caffeic Acid Amide (3,4-Dihydroxycinnamamide) CaffeoylChloride->CaffeicAmide Step 1b: Amidation NH4OH NH₄OH FinalProduct This compound CaffeicAmide->FinalProduct Step 2: Acetylation Ac2O Acetic Anhydride, Pyridine

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 3,4-Diacetoxycinnamamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diacetoxycinnamamide is a derivative of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. In pharmaceutical synthesis, the diacetylated form serves as a valuable intermediate. The acetylation of the two hydroxyl groups on the phenyl ring protects them from unwanted side reactions during subsequent chemical modifications. This allows for selective reactions at other parts of the molecule, such as the amide group or the alkene bond. After the desired modifications, the acetyl groups can be readily removed under mild conditions to yield the final active pharmaceutical ingredient (API) with free catechol hydroxyls, which are often crucial for biological activity.

The use of this compound as a protected intermediate is particularly relevant in the development of novel therapeutics targeting oxidative stress and inflammation. Caffeic acid and its derivatives are known to interact with key signaling pathways, including the NF-κB and Keap1-Nrf2 pathways, which regulate the cellular response to inflammation and oxidative stress.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 251.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.
Melting Point Not widely reported, expected to be higher than caffeic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from caffeic acid. The first step involves the protection of the hydroxyl groups via acetylation, followed by the amidation of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Diacetoxycinnamic Acid

  • Materials: Caffeic acid (1 eq.), acetic anhydride (2.5 eq.), pyridine (catalytic amount), ethyl acetate, hydrochloric acid (1M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend caffeic acid in ethyl acetate in a round-bottom flask.

    • Add acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-diacetoxycinnamic acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Step 2: Synthesis of this compound

  • Materials: 3,4-Diacetoxycinnamic acid (1 eq.), thionyl chloride (1.2 eq.) or a coupling agent like DCC (1.1 eq.), ammonia solution (excess) or an amine source, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure (using thionyl chloride):

    • Dissolve 3,4-diacetoxycinnamic acid in dry DCM under an inert atmosphere.

    • Slowly add thionyl chloride at 0°C.

    • Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride.

    • In a separate flask, prepare a solution of aqueous ammonia.

    • Slowly add the acyl chloride solution to the ammonia solution at 0°C with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

    • Purify by column chromatography if necessary.

G cluster_0 Synthesis of this compound Caffeic Acid Caffeic Acid 3,4-Diacetoxycinnamic Acid 3,4-Diacetoxycinnamic Acid Caffeic Acid->3,4-Diacetoxycinnamic Acid Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->3,4-Diacetoxycinnamic Acid This compound This compound 3,4-Diacetoxycinnamic Acid->this compound Amidation Ammonia Ammonia Ammonia->this compound

Caption: Synthetic workflow for this compound.

Application as a Pharmaceutical Intermediate

This compound can be utilized as a precursor for the synthesis of various bioactive molecules. The protected hydroxyl groups allow for selective modification of the amide nitrogen or the olefinic bond. A common subsequent step is the deprotection of the acetyl groups to unmask the biologically active catechol moiety.

Hypothetical Application: Synthesis of an N-substituted Caffeic Acid Amide Derivative

This protocol describes the use of this compound to synthesize a hypothetical N-aryl substituted caffeic acid amide, a class of compounds with potential anti-inflammatory activity.

Step 1: N-Arylation of this compound

  • Materials: this compound (1 eq.), an aryl halide (e.g., 4-bromopyridine, 1.1 eq.), copper(I) iodide (0.1 eq.), a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), a base (e.g., potassium carbonate, 2 eq.), and a solvent (e.g., dioxane).

  • Procedure (Buchwald-Hartwig Amination):

    • To a reaction vessel, add this compound, the aryl halide, copper(I) iodide, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add the solvent and the ligand.

    • Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the N-aryl-3,4-diacetoxycinnamamide.

Step 2: Deprotection to Yield the Final Product

  • Materials: N-aryl-3,4-diacetoxycinnamamide (1 eq.), a base (e.g., sodium methoxide in methanol or aqueous sodium hydroxide), methanol, and an acid for neutralization (e.g., 1M HCl).

  • Procedure:

    • Dissolve the N-aryl-3,4-diacetoxycinnamamide in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the reaction mixture with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final N-aryl caffeic acid amide.

G cluster_1 Application Workflow This compound This compound N-Aryl-3,4-diacetoxycinnamamide N-Aryl-3,4-diacetoxycinnamamide This compound->N-Aryl-3,4-diacetoxycinnamamide N-Arylation Aryl Halide Aryl Halide Aryl Halide->N-Aryl-3,4-diacetoxycinnamamide Final Bioactive Compound Final Bioactive Compound N-Aryl-3,4-diacetoxycinnamamide->Final Bioactive Compound Deprotection

Caption: Application of the intermediate in synthesis.

Biological Context and Signaling Pathways

Caffeic acid derivatives often exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some caffeic acid derivatives have been shown to inhibit NF-κB activation by preventing IκB degradation.[1][2][3]

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activation Caffeic Acid Derivative Caffeic Acid Derivative Caffeic Acid Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes. Caffeic acid and its derivatives can activate the Nrf2 pathway, contributing to their antioxidant effects.[4][5][6]

Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Genes Antioxidant Genes Nucleus->Antioxidant Genes Activation Caffeic Acid Derivative Caffeic Acid Derivative Caffeic Acid Derivative->Keap1 Activation

Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Quantitative Data: Biological Activity of Caffeic Acid Amides

The following table summarizes the antioxidant activity of various caffeic acid amide derivatives from published literature, providing a reference for the potential efficacy of compounds synthesized using this compound as an intermediate.

CompoundAssayIC₅₀ (µM)Reference
Caffeic acid anilideLipid peroxidation inhibition0.3[7][8]
Caffeic acid phenethyl amide (CAPA)5-LO inhibition~3.5[9]
N-caffeoyl-L-cysteine methyl esterDPPH radical scavenging23.36[10]
N-caffeoyl-tyramineDPPH radical scavenging24.22[10]
N-caffeoyl-dopamineDPPH radical scavenging41.62[10]
Caffeic acid phenethyl ester (CAPE)DPPH radical scavenging51.80[10]

References

Application of 3,4-Diacetoxycinnamamide in Peptide Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the application of 3,4-Diacetoxycinnamamide in peptide synthesis did not yield specific results detailing its use as a coupling reagent or in any other direct capacity within this field. The provided information does not contain experimental protocols, quantitative data, or established signaling pathways related to the use of this specific compound in the synthesis of peptides.

While this compound is a known chemical compound, its role in peptide synthesis is not documented in the provided search results. The field of peptide synthesis primarily relies on a well-established set of coupling reagents to facilitate the formation of amide bonds between amino acids.

This document, therefore, provides a general overview of standard peptide synthesis methodologies, focusing on the principles and protocols that are fundamental to the field and widely practiced by researchers, scientists, and drug development professionals. The information presented is based on established coupling reagents and techniques.

General Principles of Peptide Synthesis

Peptide synthesis is the process of chemically joining amino acids to form a peptide chain. The most common method employed today is Solid-Phase Peptide Synthesis (SPPS), which involves attaching the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids to the growing peptide chain. Each cycle of amino acid addition involves three main steps: deprotection of the N-terminal protecting group, washing, and coupling of the next protected amino acid.

The formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid is not spontaneous and requires the use of coupling reagents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group.

Common Peptide Coupling Reagents

A variety of coupling reagents are used in peptide synthesis, each with its own advantages and disadvantages. The choice of coupling reagent can impact the efficiency of the reaction, the level of side reactions, and the potential for racemization of the amino acids. Some of the most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)[1][2], 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used and cost-effective. Byproducts can be problematic (DCC-urea is insoluble, DIC-urea is more soluble). Often used with additives like HOBt to reduce racemization.
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)Highly efficient coupling reagents, particularly for sterically hindered amino acids. Byproducts are generally water-soluble, facilitating purification.
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)Fast and efficient coupling reagents. Generally produce fewer side reactions compared to carbodiimides. Byproducts are water-soluble.

Experimental Protocols: A General Approach

The following protocols describe a standard procedure for solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a widely adopted method. These are generalized protocols and would require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagent (e.g., DIC)

  • Coupling additive (e.g., HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle in SPPS
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling (Example using DIC/HOBt):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Add DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language can help visualize the processes involved in peptide synthesis.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

DIC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate Fmoc_AA_COOH->O_Acylisourea + DIC DIC DIC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Resin-Peptide-NH2 Peptide_NH2 Resin-Peptide-NH2

Caption: Simplified mechanism of peptide coupling using DIC and HOBt.

Conclusion

While the application of this compound in peptide synthesis is not documented in the available scientific literature, the principles and protocols outlined above provide a foundational understanding of standard peptide synthesis techniques. Researchers and drug development professionals rely on a range of well-characterized coupling reagents to efficiently and reliably synthesize peptides. For any new compound to be considered for this application, extensive research would be required to determine its efficacy, mechanism of action, and potential side reactions. It is recommended to verify the chemical name and intended application of this compound, as it may be known by another name or used in a different context within the broader field of organic synthesis.

References

3,4-Diacetoxycinnamamide as a protective group carrier in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 3,4-Diacetoxycinnamamide

For Researchers, Scientists, and Drug Development Professionals

Note on this compound as a Protective Group Carrier:

Extensive review of scientific literature and chemical databases indicates that This compound is not utilized as a protective group carrier in chemical synthesis . Its role in this specific application is not documented. However, this compound and its structural analogs, cinnamamides and cinnamoyl derivatives, are subjects of significant research for their diverse biological activities. This document provides an overview of the known applications of these compounds, particularly focusing on their synthesis and biological properties, along with a general discussion of protecting group strategies in synthesis for educational purposes.

Biological Activities of Cinnamoyl Derivatives

Cinnamoyl derivatives, including various cinnamamides, have demonstrated a range of biological effects. These compounds are of interest to researchers in drug development for their potential therapeutic applications. The primary activities reported are antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4]

Table 1: Summary of Biological Activities of Cinnamoyl Derivatives

Biological ActivityDescriptionKey FindingsReferences
Antioxidant Ability to scavenge free radicals and reduce oxidative stress.Cinnamamide derivatives show moderate to good antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide scavenging assays.[2] N-phenyl cinnamamide derivatives can induce cellular glutathione synthesis, protecting hepatocytes from oxidative stress.[5][1][2][4][5]
Anti-inflammatory Capacity to reduce inflammation.Cinnamoyl derivatives can mitigate inflammation in lipopolysaccharide-induced Caco-2 cells by regulating TLR4-triggered cytokine expression.[3] They can also alleviate xylene-induced ear edema in animal models.[6] Trans-cinnamaldehyde, a related compound, has been shown to reduce IL-8 secretion and mitigate the phosphorylation of Akt and IκBα.[7][3][6][7][8]
Antimicrobial Efficacy against various microorganisms.Cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species.[1][1][2]
Anticancer Ability to inhibit the growth of cancer cells.Certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated cytotoxic activity against HeLa, SKOV-3, and MCF-7 cancer cell lines.[1][1]

Experimental Protocols

Representative Synthesis of a Cinnamamide Derivative

The following is a general protocol for the synthesis of cinnamamide derivatives, which can be adapted for the synthesis of this compound by starting with 3,4-diacetoxycinnamic acid. This protocol is based on the synthesis of N-(substituted)-cinnamamides.

Objective: To synthesize an N-substituted cinnamamide via the reaction of a substituted cinnamic acid with an amine.

Materials:

  • Substituted cinnamic acid (e.g., 3,4-dimethoxycinnamic acid)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., morpholine)

  • Dry benzene or other suitable inert solvent

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve the substituted cinnamic acid (1 equivalent) in dry benzene.

    • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude cinnamoyl chloride.

  • Amide Formation:

    • Dissolve the crude cinnamoyl chloride in dry dichloromethane.

    • In a separate flask, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the cinnamoyl chloride solution dropwise to the cooled amine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure cinnamamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Principles of Protecting Groups in Synthesis

While this compound is not used as a protective group carrier, understanding the principles of protecting groups is fundamental in organic synthesis.[9][10][11][12] A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting in subsequent steps of a multi-step synthesis.[9][10]

Key Characteristics of an Ideal Protecting Group:

  • It should be readily and selectively introduced in high yield.[10][11]

  • It must be stable to the reaction conditions of subsequent steps.[11]

  • It should be selectively removed in high yield under conditions that do not affect other functional groups in the molecule.[10][11]

The use of protecting groups adds steps to a synthesis, so they are only used when necessary to achieve chemoselectivity.[9]

G cluster_0 General Protecting Group Workflow A Starting Material with multiple functional groups B Protection (Add Protecting Group) A->B Selective reaction C Protected Intermediate B->C D Chemical Transformation (Reaction on unprotected group) C->D E Transformed Intermediate D->E F Deprotection (Remove Protecting Group) E->F G Final Product F->G

Caption: A generalized workflow for the application of a protecting group in chemical synthesis.

Signaling Pathway Modulation by Cinnamoyl Derivatives

Research into the anti-inflammatory effects of cinnamoyl derivatives has identified their interaction with specific signaling pathways. For instance, some derivatives have been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the inflammatory response to lipopolysaccharides (LPS).[3]

G cluster_pathway TLR4 Signaling Pathway Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Gene Expression Cinnamoyl Cinnamoyl Derivatives Cinnamoyl->Inhibition

Caption: Inhibition of the LPS-induced TLR4 signaling pathway by cinnamoyl derivatives.

References

Application Notes and Protocols for Testing the Anti-inflammatory Properties of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are key players in regulating the inflammatory response.[1][2][3][4] The NF-κB signaling pathway is a primary regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[1][2][5][6][7] Similarly, MAPK signaling cascades are involved in the production of inflammatory cytokines and play a critical role in cellular processes like proliferation, differentiation, and apoptosis.[3][4][8][9][10]

3,4-Diacetoxycinnamamide is a synthetic compound with potential therapeutic applications. Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties.[11][12] This document provides a detailed experimental setup to evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The protocols outlined below will assess the compound's ability to modulate key inflammatory mediators and signaling pathways.

Key Experimental Assays:

  • In Vitro Assays:

    • Cell Viability Assay (MTT)

    • Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

    • Pro-inflammatory Cytokine (TNF-α, IL-6, and IL-1β) Quantification by ELISA

    • Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • In Vivo Assay:

    • Carrageenan-Induced Paw Edema in Rats

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5091.9 ± 6.0
10088.3 ± 5.7

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 1.80
LPS + this compound (10 µM)18.7 ± 1.526.4
LPS + this compound (25 µM)12.3 ± 1.151.6
LPS + this compound (50 µM)7.8 ± 0.969.3
LPS + Dexamethasone (10 µM)6.2 ± 0.775.6

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 98980 ± 75450 ± 38
LPS + this compound (25 µM)780 ± 65550 ± 48280 ± 25
LPS + this compound (50 µM)420 ± 38290 ± 26150 ± 18
LPS + Dexamethasone (10 µM)350 ± 30210 ± 20110 ± 12

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupPaw Volume (mL) at 3h% Inhibition
Control (Carrageenan only)1.25 ± 0.150
This compound (25 mg/kg)0.85 ± 0.1132.0
This compound (50 mg/kg)0.62 ± 0.0950.4
Indomethacin (10 mg/kg)0.55 ± 0.0856.0

Experimental Protocols

In Vitro Assays

The murine macrophage cell line RAW 264.7 is used for the in vitro experiments.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[13][14]

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • After overnight incubation, treat the cells with different concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[15]

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment as described above.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.[16][17]

  • Principle: This technique is used to detect the protein levels of key molecules in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways, including their phosphorylated (activated) forms.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay
  • Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is evaluated by measuring the reduction in paw volume.[18][19][20]

  • Animals: Male Wistar rats (180-220 g).

  • Protocol:

    • Divide the rats into four groups: Control, this compound (25 mg/kg), this compound (50 mg/kg), and Indomethacin (10 mg/kg) as a positive control.

    • Administer the test compounds orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[21]

    • Calculate the percentage inhibition of edema.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with Compound + LPS Stimulation cell_culture->treatment viability Cell Viability (MTT) treatment->viability no_assay Nitric Oxide Assay treatment->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) treatment->elisa western_blot Western Blot (NF-κB & MAPK Pathways) treatment->western_blot conclusion Evaluate Anti-inflammatory Efficacy and Mechanism western_blot->conclusion animal_model Carrageenan-Induced Paw Edema in Rats dosing Oral Administration of Compound animal_model->dosing measurement Paw Volume Measurement dosing->measurement analysis Calculate % Inhibition measurement->analysis analysis->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibition p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Translocation p_IkB->IkB Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_NFkB->Genes Test_Compound This compound Test_Compound->IKK

Caption: The NF-κB signaling pathway and the potential inhibitory target of the test compound.

mapk_pathway cluster_downstream LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Test_Compound This compound Test_Compound->TAK1 Test_Compound->p38

References

High-Throughput Screening of Cinnamamide Derivatives for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, an amide derivative of cinnamic acid, and its related compounds are a versatile class of molecules widely distributed in natural products and extensively explored in medicinal chemistry.[1] This scaffold serves as a valuable template for designing new drug-like molecules due to the diverse and significant biological activities exhibited by its derivatives.[2] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2][3][4][5]

The process of discovering novel therapeutic agents from large chemical libraries has been revolutionized by high-throughput screening (HTS). HTS combines automation, miniaturized assays, and large-scale data analysis to rapidly identify compounds with desired biological activity against specific targets.[6] This document provides detailed application notes and protocols for the high-throughput screening of cinnamamide derivative libraries to identify and characterize potential lead compounds for drug development.

Section 1: Summary of Biological Activities and Quantitative Data

Cinnamamide derivatives have been evaluated for a wide range of pharmacological activities. The following tables summarize quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Cinnamamide Derivatives (IC₅₀ Values)
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Imidazolone derivative 6HepG2 (Liver Cancer)4.23[1]
Staurosporin (Reference)HepG2 (Liver Cancer)5.59[1]
Compound 8f Jurkat (Leukemia)0.035[7][8]
Compound 16c HeLa, SKOV-3, MCF-7< 10 µg/mL[3]
Compound 16d HeLa, SKOV-3, MCF-7< 10 µg/mL[3]
Compound 7g H1975 (EGFR T790M)1.22[9]
Osimertinib (Reference)H1975 (EGFR T790M)0.95[9]
Table 2: Anti-inflammatory Activity of Cinnamamide Derivatives
Compound/DerivativeAssayInhibition / Protection (%) at 100 µg/mLReference
Compound C8 Protein Denaturation83.75[2]
Compound C9 Protein Denaturation80.83[2]
Compound C8 HRBC Membrane Stabilization81.35[2]
Compound C9 HRBC Membrane Stabilization80.43[2]
Ibuprofen (Reference)Protein Denaturation85.04[10]
Compound 2A Protein Denaturation86.51[10]
Compound 3A Protein Denaturation85.34[10]
Table 3: Antimicrobial Activity of Cinnamamide Derivatives (MIC Values)
Compound/DerivativeOrganismMIC (µg/mL)Reference
Compounds 16d, 16e Staphylococcus sp.1 - 4[3][11]
Compound IIp S. aureus8[12]
Compound IIp MRSA16[12]
Oxacillin (Reference)MRSA>128[12]
4-isopropylbenzylcinnamide (18 )S. aureus458.15 µM[13]
Butyl cinnamate (6 )C. albicans626.62 µM[13]

Section 2: General High-Throughput Screening Workflow

The HTS process follows a structured workflow designed to efficiently screen large compound libraries and identify true hits.[14] A statistical factor known as Z' is used to determine the quality and robustness of the assay, with a value between 0.5 and 1.0 being acceptable for HTS.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation cluster_output Phase 4: Outcome AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 Compounds) AssayDev->Pilot Z' > 0.5 HTS Full Library HTS (>100,000 Compounds) Pilot->HTS Data Data Analysis (Hit Identification) HTS->Data Signal > 3x Stdev HitConf Hit Confirmation (Re-testing) Data->HitConf DoseResp Dose-Response (IC₅₀/EC₅₀ Determination) HitConf->DoseResp SAR Preliminary SAR by Catalogue DoseResp->SAR Lead Hit-to-Lead (Medicinal Chemistry) SAR->Lead

Caption: General workflow for a high-throughput screening campaign.

Section 3: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. Below are protocols for common assays used to evaluate the biological activity of cinnamamide derivatives.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol is adapted from methods used to evaluate the antiproliferative properties of cinnamamide derivatives against cancer cell lines.[1][3]

Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HepG2, H1975, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Cinnamamide derivative library (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the cinnamamide derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.[14] Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

This protocol is based on the evaluation of cinnamamide derivatives for their ability to inhibit heat-induced protein denaturation, a common screening method for anti-inflammatory activity.[2][10]

Objective: To assess the ability of compounds to prevent the denaturation of albumin.

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Cinnamamide derivative library (dissolved in DMSO)

  • Ibuprofen or Aspirin (as a positive control)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer or plate reader (660 nm)

Procedure:

  • Reaction Mixture Preparation: In test tubes or a 96-well plate, prepare the reaction mixture containing:

    • 0.2 mL of BSA solution

    • 2.8 mL of PBS

    • Varying concentrations of the test compounds (e.g., 10-100 µg/mL).

  • Controls: Prepare a vehicle control (with DMSO) and a positive control (with Ibuprofen).

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples at 72°C in a water bath for 5 minutes, followed by cooling.

  • Data Acquisition: Measure the turbidity (absorbance) of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of cinnamamide derivatives against bacterial strains.[11]

Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA)

  • Mueller-Hinton Broth (MHB)

  • Cinnamamide derivative library (dissolved in DMSO)

  • Standard antibiotic (e.g., Oxacillin, Ampicillin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the stock compound solution (e.g., 250 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance at 600 nm.

Section 4: Key Signaling Pathways Modulated by Cinnamamide Derivatives

Understanding the mechanism of action is a critical step following a successful HTS campaign. Cinnamamide derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.

EGFR Signaling Pathway in Cancer

Several cinnamamide derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][9] The T790M mutation in EGFR is a common cause of acquired resistance to treatment.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Cinnamamide Derivatives (e.g., 7g) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by cinnamamide derivatives.

NF-κB Pro-inflammatory Signaling Pathway

The NF-κB pathway is central to inflammation. Some anti-inflammatory cinnamamides function by inhibiting this pathway, often by targeting upstream components like the MD2/TLR4 complex.[15][16]

NFkB_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB p-IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Inhibitor Cinnamamide Derivatives Inhibitor->TLR4_MD2 Inhibition Apoptosis_Pathway Stimulus Anticancer Agent (Cinnamamide Derivative) ProCasp8 Pro-Caspase-8 Stimulus->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes & Protocols for the Quantification of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,4-Diacetoxycinnamamide. Given the limited specific literature on this compound, the methodologies presented are adapted from established analytical techniques for structurally related cinnamamide derivatives and phenolic compounds.

Introduction to this compound

This compound is a derivative of cinnamic acid. Cinnamic acid and its derivatives are known for a variety of biological activities, making their accurate quantification crucial in research and development. These compounds are often analyzed using chromatographic techniques due to their structural similarities and potential presence in complex matrices.

Analytical Techniques

The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed.

Key Principles:

  • Stationary Phase: A nonpolar C18 column is typically used for the separation of moderately polar compounds like cinnamamide derivatives.

  • Mobile Phase: A mixture of a polar solvent (e.g., water with an acid modifier like formic or acetic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution is often employed to achieve optimal separation.

  • Detection: UV detection is suitable for compounds with a chromophore, which this compound possesses due to its aromatic ring and conjugated system. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the UV range.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for complex samples or when very low detection limits are required.[1][2]

Key Principles:

  • Ionization: Electrospray ionization (ESI) is a common and suitable ionization technique for polar and semi-polar molecules like this compound. It can be operated in either positive or negative ion mode.

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, separates ions based on their mass-to-charge ratio (m/z).

  • Detection Modes:

    • Full Scan: Acquires a full mass spectrum, useful for identification.

    • Selected Ion Monitoring (SIM): Monitors only a specific m/z, providing higher sensitivity for quantification.[1]

    • Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometry (MS/MS), offering the highest selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol outlines a general method for the quantification of this compound in a relatively clean sample matrix.

3.1.1. Materials and Reagents

  • This compound standard of known purity

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or acetic acid), analytical grade

  • Solvent filters (0.45 µm)

3.1.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to cover the expected concentration range of the samples.

3.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B5-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine λmax experimentally (scan between 200-400 nm)

3.1.5. Sample Preparation

  • The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2]

3.1.6. Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Inject the samples and use the peak area to calculate the concentration of this compound using the calibration curve equation.

Protocol 2: Quantification of this compound using LC-MS

This protocol is suitable for samples with complex matrices or when high sensitivity is required.

3.2.1. Materials and Reagents

  • Same as Protocol 1, but with LC-MS grade solvents.

3.2.2. Instrumentation

  • LC-MS system equipped with an ESI source and a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

3.2.3. Preparation of Solutions

  • Same as Protocol 1.

3.2.4. LC-MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-22 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode ESI Positive (or Negative, to be optimized)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (for identification) and SIM or MRM (for quantification)

3.2.5. Method Development and Optimization

  • Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and optimize MS parameters (e.g., capillary voltage, cone voltage).

  • Fragmentation (for MRM): If using MS/MS, perform a product ion scan to identify the most stable and abundant fragment ions for quantification and confirmation.

  • Chromatography: Optimize the LC gradient to ensure good separation from any matrix components.

3.2.6. Data Analysis

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas from the SIM or MRM chromatograms of the calibration standards. Calculate the concentration of the analyte in the samples based on this curve.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterResultAcceptance Criteria
Linearity (R²)0.9995> 0.99
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL-
Precision (%RSD)< 2%< 15%
Accuracy (% Recovery)98-102%80-120%

Table 2: Sample Quantification Results (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Sample 115.21234565.6
Sample 215.124681011.2
Sample 315.2876544.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation Standard->HPLC LCMS LC-MS Analysis Standard->LCMS Sample Sample Preparation Sample->HPLC Sample->LCMS MobilePhase Mobile Phase Preparation MobilePhase->HPLC MobilePhase->LCMS Calibration Calibration Curve HPLC->Calibration LCMS->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways of this compound are not well-defined, related phenolic compounds are known to interact with pathways involved in inflammation and oxidative stress, such as the Nrf2-ARE pathway.

signaling_pathway ROS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Compound This compound Compound->Nrf2 stabilizes ARE ARE Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 Nrf2->Keap1 dissociation Antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant activates transcription of Keap1->Nrf2 inhibition Antioxidant->ROS neutralizes CellularProtection Cellular Protection Antioxidant->CellularProtection

Caption: Hypothetical involvement of this compound in the Nrf2-ARE pathway.

References

Application Notes and Protocols for 3,4-Diacetoxycinnamamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diacetoxycinnamamide is a derivative of the naturally occurring phenolic compound 3,4-dihydroxycinnamamide (caffeic acid amide). The acetylation of the hydroxyl groups on the catechol ring can modify the compound's physicochemical properties, such as lipophilicity and stability, potentially influencing its bioavailability and biological activity. While direct extensive research on this compound is limited, its structural similarity to caffeic acid and its derivatives suggests potential applications in medicinal chemistry, particularly in the areas of antioxidant and anti-inflammatory research. This document provides an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its investigation.

Chemical Structure:

Potential Medicinal Chemistry Applications

Based on the known biological activities of its parent compound, caffeic acid, and other cinnamamide derivatives, this compound is a promising candidate for investigation in several areas:

  • Antioxidant Agent: The core catechol structure, even when acetylated, suggests that it may possess radical scavenging properties. The acetyl groups may be hydrolyzed in vivo to release the active dihydroxy form.

  • Anti-inflammatory Agent: Caffeic acid and its derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

  • Lead Compound for Drug Discovery: The cinnamamide scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Postulated Mechanisms of Action

The biological activities of this compound are likely mediated through the modulation of critical cellular signaling pathways, primarily after potential deacetylation to 3,4-dihydroxycinnamamide.

Antioxidant Activity

The antioxidant effect is likely due to the ability of the catechol moiety to donate hydrogen atoms to neutralize free radicals, thus terminating radical chain reactions.

Anti-inflammatory Activity via NF-κB and MAPK Signaling Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades. Two key pathways that are often targeted by anti-inflammatory compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Caffeic acid and its derivatives have been shown to inhibit these pathways.[1][2] It is hypothesized that this compound, likely after conversion to its active form, may exert its anti-inflammatory effects through similar mechanisms.

  • Inhibition of NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its activation is a central event in the inflammatory response. This compound may inhibit this pathway by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation and activation of NF-κB.[3][4][5][6]

  • Modulation of MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a critical role in cellular responses to a variety of external stimuli and is involved in the production of inflammatory mediators. It is plausible that this compound could modulate the phosphorylation and activation of key kinases within the MAPK cascade, thereby reducing the inflammatory response.[2][7][8]

Data Presentation: Comparative Biological Activity

Compound/StandardAntioxidant Activity (DPPH Assay, IC50 in µM)Anti-inflammatory Activity (Protein Denaturation Inhibition, IC50 in µg/mL)
This compoundExperimental ValueExperimental Value
3,4-DihydroxycinnamamideExperimental ValueExperimental Value
Ascorbic Acid (Standard)Reference ValueN/A
Diclofenac (Standard)N/AReference Value

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for evaluating its potential antioxidant and anti-inflammatory activities.

Synthesis of this compound from Caffeic Acid

This protocol describes a two-step synthesis from caffeic acid, involving an intermediate amidation step followed by acetylation.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Amidation cluster_1 Step 2: Acetylation CaffeicAcid Caffeic Acid ThionylChloride Thionyl Chloride CaffeicAcid->ThionylChloride Activation CaffeicAcidAmide 3,4-Dihydroxycinnamamide ThionylChloride->CaffeicAcidAmide Amidation Ammonia Ammonia Ammonia->CaffeicAcidAmide AceticAnhydride Acetic Anhydride CaffeicAcidAmide->AceticAnhydride Acetylation FinalProduct This compound AceticAnhydride->FinalProduct Pyridine Pyridine (base) Pyridine->FinalProduct

Caption: Synthesis of this compound.

Materials:

  • Caffeic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (NH₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Synthesis of 3,4-Dihydroxycinnamamide (Caffeic Acid Amide)

  • Dissolve caffeic acid (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the acid is converted to the acid chloride, cool the mixture to 0°C.

  • Slowly add an excess of concentrated ammonia solution.

  • Stir vigorously for 1-2 hours at room temperature.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3,4-dihydroxycinnamamide.

Step 2: Synthesis of this compound [9]

  • Dissolve 3,4-dihydroxycinnamamide (1 equivalent) in pyridine.

  • Add acetic anhydride (2.5 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay[10][11][12][13][14]

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow for DPPH Assay

G Prep Prepare Sample and DPPH Solutions Mix Mix Sample and DPPH in 96-well plate Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: DPPH radical scavenging assay workflow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a stock solution of ascorbic acid in methanol for the positive control and make serial dilutions.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of each sample dilution or standard to the respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the sample.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay[15][16][17][18][19]

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Workflow for Protein Denaturation Assay

G Prep Prepare Sample and Albumin Solutions Mix Mix Sample and Albumin Prep->Mix Incubate37 Incubate at 37°C (20 min) Mix->Incubate37 Incubate70 Heat at 70°C (5 min) Incubate37->Incubate70 Cool Cool to Room Temp. Incubate70->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Protein denaturation inhibition assay workflow.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of BSA or egg albumin in PBS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with PBS to desired concentrations.

    • Prepare a stock solution of diclofenac sodium in PBS for the positive control and make serial dilutions.

  • Reaction Mixture:

    • The reaction mixture (5 mL total volume) consists of 2.8 mL of PBS, 2 mL of the sample or standard solution, and 0.2 mL of the albumin solution.

    • The control consists of 2.8 mL of PBS, 2 mL of the vehicle solvent, and 0.2 mL of the albumin solution.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Heat the mixtures at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.

Investigation of Signaling Pathways: Western Blot Analysis for MAPK and NF-κB

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).

Workflow for Western Blot Analysis

G CellCulture Cell Culture and Treatment Lysis Cell Lysis and Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot analysis workflow.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK, 1 hour for NF-κB).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control (e.g., β-actin) and total protein levels.

Conclusion

This compound represents an interesting molecule for medicinal chemistry research. Its potential as an antioxidant and anti-inflammatory agent, likely acting through the modulation of NF-κB and MAPK signaling pathways, warrants further investigation. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound, which could lead to the development of new therapeutic agents. It is important to note that due to the limited direct data, the proposed activities and mechanisms are largely hypothetical and require experimental validation.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diacetoxycinnamamide, a derivative of cinnamic acid, is a compound of interest for its potential antioxidant properties. Phenolic compounds, including cinnamic acid and its derivatives, are known to exhibit antioxidant effects by neutralizing harmful reactive oxygen species (ROS), which are implicated in a variety of disease pathologies. The evaluation of the antioxidant capacity of this compound is a critical step in its development as a potential therapeutic agent.

These application notes provide detailed protocols for commonly employed in vitro assays to determine the antioxidant capacity of this compound, including DPPH, ABTS, FRAP, and ORAC assays. Additionally, a protocol for a cell-based assay is included to assess its intracellular antioxidant activity. The Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, is also described.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from the antioxidant capacity assays for this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)IC50 (µM)
This compound
Ascorbic Acid (Standard)
Trolox (Standard)

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox equivalents/mg compound)
This compound
Ascorbic Acid (Standard)

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µmol Fe(II) equivalents/mg compound)
This compound
Ascorbic Acid (Standard)
Trolox (Standard)

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µmol Trolox equivalents/mg compound)
This compound
Quercetin (Standard)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[1] The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction.[1] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare stock solutions of the standard antioxidant (Ascorbic acid or Trolox) and create a series of dilutions.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.[1]

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.[1]

    • For the blank, add 100 µL of the solvent instead of the sample.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2] The blue-green ABTS•+ chromophore is reduced by the antioxidant, leading to a decrease in absorbance.[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.[1]

    • Add 10 µL of the different concentrations of the sample or standard solutions to the wells.[1]

    • Incubate the plate at room temperature for 6 minutes.[2]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[1]

  • Calculation: The percentage of inhibition of ABTS•+ is calculated as:[1]

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

    The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[5]

Materials:

  • This compound

  • FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄) or Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[6]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of FeSO₄ or Trolox to create a standard curve.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.[1]

    • Add 20 µL of the different concentrations of the sample or standard solutions to the wells.[1]

    • Incubate the plate at 37°C for 4 minutes.[5]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[5]

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[1] The decay of fluorescence is monitored, and the presence of an antioxidant results in a longer protection time.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (4 µM) in phosphate buffer.[7]

    • Prepare a 75 mM solution of AAPH in phosphate buffer. Prepare this solution fresh daily.[7]

    • Prepare a stock solution of Trolox (1 mM) in phosphate buffer.[8]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of Trolox to create a standard curve.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[8]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[8]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[8]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[8]

  • Measurement: Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes with excitation at 485 nm and emission at 520 nm.[8]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each well.[8]

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.[8]

    • Plot the Net AUC against the Trolox concentration to generate a standard curve. The ORAC value of the sample is expressed as Trolox equivalents.[8]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[9]

Materials:

  • This compound

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Quercetin (as standard)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate and grow until they reach 90-100% confluency.[10]

  • Loading with DCFH-DA and Treatment:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 50 µL of DCFH-DA solution to each well.[10]

    • Add 50 µL of the sample or quercetin standard at various concentrations to the wells.[10]

    • Incubate the plate at 37°C for 60 minutes.[11]

  • Induction of Oxidative Stress:

    • Remove the solution and wash the cells three times with PBS.[11]

    • Add 100 µL of the free radical initiator (e.g., ABAP) solution to all wells.[11]

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of 480 nm and an emission wavelength of 530 nm every 5 minutes for 1 hour at 37°C.[11]

  • Calculation: The CAA value is calculated based on the inhibition of DCF formation compared to the control and is expressed as quercetin equivalents.

Visualizations

Experimental_Workflow_Antioxidant_Assays cluster_preparation Sample & Standard Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular_assay Cell-Based Assay cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Dilutions dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts frap FRAP Assay prep_sample->frap orac ORAC Assay prep_sample->orac caa Cellular Antioxidant Activity (CAA) Assay prep_sample->caa prep_standard Prepare Standard (Trolox/Ascorbic Acid) Stock and Dilutions prep_standard->dpph prep_standard->abts prep_standard->frap prep_standard->orac prep_standard->caa measurement Measure Absorbance/ Fluorescence dpph->measurement abts->measurement frap->measurement orac->measurement caa->measurement calculation Calculate % Inhibition, IC50, or Equivalents measurement->calculation results Summarize in Tables calculation->results

Caption: Workflow for assessing the antioxidant capacity of this compound.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Cell_Protection Cellular Protection ROS->Cell_Protection Damages Antioxidant This compound (Antioxidant) Antioxidant->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_in_nucleus->ARE Binds to

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.

References

Cinnamamide Derivatives: A Promising Frontier in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds for the development of effective therapeutic agents. Cinnamamide derivatives, synthesized from the naturally occurring cinnamic acid, have emerged as a versatile and promising class of compounds with a broad spectrum of antimicrobial activities.[1] These derivatives offer a unique template for designing molecules with potent antibacterial and antifungal properties. This document provides detailed application notes, experimental protocols, and data on the antimicrobial applications of cinnamamide derivatives, intended to guide researchers in this burgeoning field.

Mechanism of Action: Disrupting Critical Microbial Pathways

Cinnamamide derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in both bacteria and fungi. Key mechanisms include the disruption of microbial membranes, inhibition of crucial enzymes, and interference with cell signaling pathways.[2]

Antifungal Mechanism: The antifungal activity of cinnamamide derivatives often involves the disruption of the fungal cell membrane's integrity by interfering with ergosterol biosynthesis.[2][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, these compounds lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.[5][6]

Data Presentation: Antimicrobial Activity of Cinnamamide Derivatives

The antimicrobial efficacy of cinnamamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various cinnamamide derivatives against a range of bacterial and fungal pathogens.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
Compound IIpStaphylococcus aureus8[2]
Compound IIpMRSA16[2]
Compound IIhStaphylococcus aureus16[2]
Compound IIhMRSA32[2]
Butyl cinnamate (6)Candida albicans626.62 µM[4]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus458.15 µM[4]
Derivative ClassTarget MicroorganismsMIC Range (µg/mL)Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamidesStaphylococcus and Enterococcus species1-4
Morpholine-containing cinnamamidesCandida albicans3.12-6.25

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Cinnamamide Derivatives

This protocol describes a general method for the synthesis of N-substituted cinnamamide derivatives via the formation of an acid chloride intermediate.[7][8]

Materials:

  • Substituted cinnamic acid

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., substituted aniline, alkylamine)

  • Triethylamine (TEA) or Pyridine

  • Dry tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous potassium carbonate (K₂CO₃) (optional)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, dissolve the substituted cinnamic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude cinnamoyl chloride.

  • Amidation:

    • Dissolve the crude cinnamoyl chloride in a dry solvent such as THF or DCM.

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in the same dry solvent.

    • Cool the amine solution in an ice bath.

    • Slowly add the cinnamoyl chloride solution dropwise to the cooled amine solution with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 16-24 hours.[7]

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to remove any precipitated salts.

    • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted cinnamamide derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of cinnamamide derivatives against bacterial and fungal strains.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Cinnamamide derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the cinnamamide derivative stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.[9] The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the cinnamamide derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations: Signaling Pathways and Experimental Workflow

antibacterial_mechanism Antibacterial Mechanism: Inhibition of Quorum Sensing cluster_QS Bacterial Quorum Sensing AI2 Autoinducer-2 (AI-2) LuxR LuxR (Response Regulator) AI2->LuxR Binds and Activates DNA Target DNA LuxR->DNA Binds to Promoter Virulence Virulence Gene Expression DNA->Virulence Cinnamamide Cinnamamide Derivative Cinnamamide->Inhibition Inhibition->LuxR

Caption: Inhibition of bacterial quorum sensing by cinnamamide derivatives.

antifungal_mechanism Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis cluster_Ergosterol Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Cinnamamide Cinnamamide Derivative Cinnamamide->Inhibition Inhibition->Lanosterol Inhibits Lanosterol 14α-demethylase

Caption: Inhibition of fungal ergosterol biosynthesis by cinnamamide derivatives.

experimental_workflow General Workflow for Cinnamamide-based Antimicrobial Drug Discovery cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Testing Start Start: Cinnamic Acid & Amine Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solution Characterization->Stock Proceed with pure compounds MIC Broth Microdilution Assay (Determine MIC) Stock->MIC Data Data Analysis MIC->Data

Caption: Workflow for synthesis and antimicrobial evaluation of cinnamamides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Diacetoxycinnamamide.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process starting from a readily available precursor like caffeic acid (3,4-dihydroxycinnamic acid). The first step involves the protection of the two phenolic hydroxyl groups by acetylation, followed by the amidation of the carboxylic acid group.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Amidation Caffeic_Acid Caffeic Acid (3,4-dihydroxycinnamic acid) 3_4_Diacetoxycinnamic_Acid 3,4-Diacetoxycinnamic Acid Caffeic_Acid->3_4_Diacetoxycinnamic_Acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->3_4_Diacetoxycinnamic_Acid Base_Catalyst Base Catalyst (e.g., Pyridine) Base_Catalyst->3_4_Diacetoxycinnamic_Acid 3_4_Diacetoxycinnamamide This compound 3_4_Diacetoxycinnamic_Acid->3_4_Diacetoxycinnamamide Amide Coupling Amine Amine (R-NH2) Amine->3_4_Diacetoxycinnamamide Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Coupling_Reagent->3_4_Diacetoxycinnamamide

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the initial acetylation step?

A1: The acetylation of the phenolic hydroxyl groups of caffeic acid serves as a protection strategy. This prevents the hydroxyl groups from reacting with the coupling agents used in the subsequent amidation step, ensuring the formation of the desired amide at the carboxylic acid functionality.

Q2: Can I perform the amidation directly on caffeic acid without protecting the hydroxyl groups?

A2: While direct amidation of hydroxycinnamic acids is possible, it can be challenging. The phenolic hydroxyl groups are nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of ester byproducts and reducing the yield of the desired amide.

Q3: What are the most common coupling reagents for the amidation step?

A3: Carbodiimide-based coupling reagents are frequently used. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). Other reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also effective.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of both the acetylation and amidation reactions. By spotting the starting material, co-spotting with the reaction mixture, and the reaction mixture alone, you can visualize the consumption of the starting material and the formation of the product.

Q5: What are the typical purification methods for the final product?

A5: The crude this compound can be purified using column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guides

Step 1: Acetylation of Caffeic Acid
Problem Possible Cause Troubleshooting Solution
Low or No Product Formation Inactive reagents.Ensure acetic anhydride is fresh and has not been hydrolyzed. Use a fresh, dry base catalyst (e.g., pyridine).
Insufficient catalyst.Increase the amount of base catalyst. Pyridine is often used as both a catalyst and a solvent.
Low reaction temperature.The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC.
Incomplete Reaction (Mixture of starting material, mono- and di-acetylated product) Insufficient amount of acetylating agent.Use a molar excess of acetic anhydride to ensure complete acetylation of both hydroxyl groups.
Short reaction time.Allow the reaction to stir for a longer period. Monitor completion by TLC.
Product is difficult to isolate/purify Presence of excess pyridine.Remove pyridine under reduced pressure. Perform an acidic workup (e.g., with dilute HCl) to protonate the pyridine and extract it into the aqueous phase.
Step 2: Amidation of 3,4-Diacetoxycinnamic Acid
Problem Possible Cause Troubleshooting Solution
Low Yield of Amide Product Inefficient activation of the carboxylic acid.Ensure the coupling reagent (e.g., EDC, DCC) is fresh. Consider adding an activator like 1-Hydroxybenzotriazole (HOBt) or DMAP.[2]
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the activated carboxylic acid intermediate.
Amine is in its salt form (e.g., hydrochloride).Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize the amine salt and liberate the free amine.
Sterically hindered amine or carboxylic acid.A more powerful coupling reagent like HATU may be required. Increasing the reaction temperature might also improve the yield.
Formation of N-acylurea byproduct This is a common side reaction with carbodiimide coupling reagents (DCC, EDC).Add HOBt to the reaction mixture. This will form an active ester intermediate that is less prone to rearrangement to the N-acylurea.
Difficulty in removing byproducts Dicyclohexylurea (DCU) from DCC is often insoluble in many organic solvents and can be difficult to remove.If using DCC, filter the reaction mixture to remove the precipitated DCU. If some remains soluble, purification by column chromatography is necessary. Using EDC is often preferred as its urea byproduct is water-soluble and can be removed with an aqueous workup.

Data on Reaction Conditions

Table 1: Comparison of Coupling Reagents for Amide Synthesis
Coupling Reagent Additive Typical Solvent Typical Yield Range Key Considerations
DCCNone or DMAPCH₂Cl₂13-28%DCU byproduct is often insoluble and requires filtration.[2]
EDCHOBt, DMAPCH₂Cl₂, Acetonitrile60-91%Urea byproduct is water-soluble, simplifying workup.[2]
BOPEt₃NCH₂Cl₂~28%Can be sluggish for some substrates.[2]
Isobutyl chloroformateEt₃NCH₂Cl₂~65%Forms a mixed anhydride intermediate.[2]
HATUDIPEADMFGood to ExcellentOften used for sterically hindered or electron-deficient substrates.

Yields are generalized from literature on amide synthesis and may vary depending on the specific amine and reaction conditions used.[2]

Logical Troubleshooting Flowchart

Troubleshooting_Amidation start Low Amide Yield check_water Are reaction conditions anhydrous? start->check_water dry_reagents Dry solvents and reagents. Use inert atmosphere. check_water->dry_reagents No check_amine_salt Is the amine a salt? check_water->check_amine_salt Yes dry_reagents->check_amine_salt add_base Add a non-nucleophilic base (e.g., DIPEA). check_amine_salt->add_base Yes check_coupling_reagent Is the coupling reagent efficient? check_amine_salt->check_coupling_reagent No add_base->check_coupling_reagent add_activator Add an activator (HOBt, DMAP). check_coupling_reagent->add_activator Partially change_reagent Use a stronger coupling reagent (e.g., HATU). check_coupling_reagent->change_reagent No check_byproduct Is N-acylurea byproduct observed? check_coupling_reagent->check_byproduct Yes add_activator->check_byproduct change_reagent->check_byproduct add_hobt_byproduct Add HOBt to suppress byproduct formation. check_byproduct->add_hobt_byproduct Yes end Improved Yield check_byproduct->end No add_hobt_byproduct->end

Caption: A logical flowchart for troubleshooting low yields in the amidation step.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diacetoxycinnamic Acid
  • To a solution of caffeic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (2.2-2.5 equivalents).

  • If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or 4-(Dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • If pyridine was used, co-evaporate with toluene to remove residual amounts.

  • Perform an aqueous workup. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-diacetoxycinnamic acid. The product can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of this compound (EDC/HOBt Coupling)
  • Dissolve 3,4-diacetoxycinnamic acid (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

Technical Support Center: Purification of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,4-Diacetoxycinnamamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities can be categorized as starting materials, reaction by-products, and degradation products. These may include unreacted 3,4-dihydroxycinnamic acid, mono-acetylated intermediates, acetic anhydride, and potential trans/cis isomers. Incomplete reactions can leave starting materials, while side reactions may introduce structurally related impurities.[1][2]

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A common starting point for the purification of cinnamamide derivatives is column chromatography on silica gel.[3][4][5] The choice of eluent is critical and typically involves a gradient of non-polar to polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, to effectively separate the desired product from impurities.[3][6]

Q3: My purified this compound shows poor solubility in common solvents. What can I do?

A3: Cinnamic acid derivatives can sometimes exhibit limited solubility.[7] For purification, consider using a co-solvent system or performing the purification at a slightly elevated temperature to enhance solubility. For subsequent experiments, solvents like DMSO and DMF are often used for compounds with poor solubility in other common organic solvents.[8]

Q4: I am observing E/Z isomerization of my compound during purification. How can I minimize this?

A4: Isomerization of the double bond in cinnamamide derivatives can be promoted by light and heat.[3] To minimize this, it is advisable to protect the sample from light during all purification and storage steps. Using a photoreactor with a specific wavelength might be employed to selectively convert isomers if needed, followed by separation using HPLC.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. The compound is highly polar and is retained on the silica gel. 2. The compound is degrading on the silica gel. 3. Inappropriate solvent system for elution.1. Increase the polarity of the eluent (e.g., higher percentage of methanol in dichloromethane). 2. Consider using a different stationary phase like alumina or a reversed-phase column. Perform the chromatography quickly and at a lower temperature. 3. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.
Co-elution of Impurities 1. Similar polarity of the product and impurities. 2. Overloading the column.1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Consider preparative High-Performance Liquid Chromatography (HPLC) for higher resolution. 3. Reduce the amount of crude material loaded onto the column.
Product Degradation During Solvent Evaporation 1. High temperatures leading to deacetylation or other degradation. 2. Presence of residual acid or base from the synthesis.1. Use a rotary evaporator at a lower temperature and reduced pressure. 2. Ensure the crude product is neutralized before concentration. A mild aqueous wash of the organic extract can help remove residual acids or bases.[4]
Presence of Multiple Spots on TLC After Purification 1. Incomplete purification. 2. On-plate degradation. 3. Isomerization.1. Re-purify the product using a different chromatographic technique or solvent system. 2. Spot the sample and develop the TLC plate immediately. 3. Check for isomerization as mentioned in the FAQs and take appropriate precautions.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • A glass column is packed with silica gel (particle size 40-63 µm) in a slurry of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution:

    • The column is eluted with a gradient of hexane and ethyl acetate. A typical gradient might start from 9:1 Hexane:Ethyl Acetate and gradually increase to 1:1.

    • Fractions are collected in test tubes.

  • Analysis:

    • The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • The developing solvent for TLC is typically the same as the column eluent. The spots can be visualized under UV light at 254 nm.[6]

  • Product Isolation:

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent system like ethanol/water or ethyl acetate/hexane may be suitable.

  • Dissolution:

    • The impure this compound is dissolved in a minimal amount of the hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the charcoal.

  • Crystallization:

    • The hot, saturated solution is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

    • The purified crystals are then dried in a vacuum oven.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal CH2Cl2 crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for column chromatography purification.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification starting_materials 3,4-Dihydroxycinnamic Acid + Acetic Anhydride reaction Acetylation Reaction starting_materials->reaction unreacted Unreacted Starting Materials reaction->unreacted mono_acetylated Mono-acetylated Intermediate reaction->mono_acetylated byproducts Reaction By-products reaction->byproducts crude_product Crude Product reaction->crude_product isomers E/Z Isomers crude_product->isomers column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization hplc Preparative HPLC column_chromatography->hplc pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product hplc->pure_product

Caption: Logical relationship of synthesis, impurities, and purification.

References

Optimization of reaction conditions for cinnamamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for cinnamamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during cinnamamide synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has produced little to no cinnamamide. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in cinnamamide synthesis can stem from several factors related to reactants, catalysts, and reaction conditions.

    • Incomplete Amidation: The direct reaction between a carboxylic acid (cinnamic acid) and an amine can be challenging due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, consider the following:

      • Activating Agents: Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) to activate the cinnamic acid.[2][3][4]

      • Acid Chloride Formation: Convert cinnamic acid to cinnamoyl chloride using an agent like thionyl chloride (SOCl₂) before reacting it with the amine.[2][5] This is a common and effective method.

      • Enzymatic Catalysis: For a greener approach, consider using an immobilized lipase such as Lipozyme® TL IM, which can catalyze the amidation under milder conditions.[6][7]

    • Catalyst Inactivity: If using a catalyst, its effectiveness is crucial.

      • Enzyme Denaturation: When using enzymatic catalysts, ensure the reaction temperature is within the optimal range for the enzyme (e.g., around 45°C for Lipozyme® TL IM) to avoid denaturation.[6][7]

      • Catalyst Poisoning: Ensure all reagents and solvents are pure and free of contaminants that could poison the catalyst.

    • Suboptimal Reaction Conditions:

      • Temperature: The reaction temperature significantly impacts the rate and yield. For carbodiimide-mediated couplings, temperatures around 60°C have been shown to be effective.[3] Enzymatic reactions may require lower temperatures, such as 45°C.[6][7] Direct thermal condensation without a catalyst often requires very high temperatures (>160°C), which can lead to side reactions.[8]

      • Solvent: The choice of solvent is critical. Anhydrous tetrahydrofuran (THF) is often used for reactions with coupling agents.[3] For enzymatic synthesis, tert-amyl alcohol has been shown to be effective.[6] Other common solvents include N,N-dimethylformamide (DMF) and pyridine.[6]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion. Optimal reaction times can vary from around 40 minutes for enzymatic flow chemistry to several hours for other methods.[3][6]

Issue 2: Presence of Significant Side Products

  • Question: My final product is impure, containing significant side products. What are these impurities and how can I prevent their formation?

  • Answer: The formation of side products is a common issue. Identifying and mitigating these is key to obtaining a pure product.

    • Aza-Michael Addition: A potential side-reaction is the aza-Michael addition of the amine to the carbon-carbon double bond of the cinnamic acid derivative.[6] This can be minimized by using a lower concentration of the cinnamate starting material.[6]

    • Unreacted Starting Materials: The presence of unreacted cinnamic acid or amine indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield" to improve conversion.

    • Hydrolysis of Activated Species: If using an activated intermediate like an acid chloride, it is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis back to cinnamic acid.

    • Purification: After the reaction is complete, a thorough work-up and purification are necessary. This typically involves:

      • Extraction with an organic solvent like dichloromethane.[2]

      • Washing the organic layer with dilute acid (e.g., 5% HCl) to remove unreacted amine, followed by a wash with a dilute base (e.g., 5% NaOH or 5% NaHCO₃) to remove unreacted cinnamic acid.[2][9]

      • Drying the organic layer over an anhydrous salt like magnesium sulfate.[2]

      • Purification by column chromatography or recrystallization to isolate the pure cinnamamide.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamamide?

A1: Several methods are commonly employed for cinnamamide synthesis:

  • Reaction of Cinnamic Acid with an Amine using a Coupling Agent: Reagents like EDC.HCl or DCC are used to facilitate the formation of the amide bond.[2][3][4]

  • Via Cinnamoyl Chloride: Cinnamic acid is first converted to cinnamoyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine.[2][5]

  • Enzymatic Synthesis: Immobilized lipases, such as Lipozyme® TL IM, can be used as catalysts in organic solvents for a more environmentally friendly process.[6][7]

  • Direct Thermal Amidation: This involves heating a mixture of cinnamic acid and an amine, often with the removal of water. However, this method typically requires harsh conditions and can be low-yielding.[1][8]

Q2: How do I choose the right solvent for my reaction?

A2: The optimal solvent depends on the chosen synthetic route.

  • For reactions using coupling agents like EDC.HCl, anhydrous THF has been shown to be effective.[3]

  • For enzymatic synthesis with Lipozyme® TL IM, tert-amyl alcohol is a suitable choice.[6]

  • Other solvents such as DMF and pyridine are also used in various methods.[6] It is important that the chosen solvent does not react with the reagents and can dissolve the starting materials.

Q3: What is the optimal temperature for cinnamamide synthesis?

A3: The optimal temperature is highly method-dependent.

  • Enzymatic reactions are typically conducted at milder temperatures, for example, 45°C.[6][7]

  • Reactions using EDC.HCl as a coupling agent have been optimized at 60°C.[3]

  • Direct amidation without a catalyst may require temperatures exceeding 160°C.[8]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.

Q5: What are some key safety precautions to take during cinnamamide synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Work in a well-ventilated fume hood, especially when using volatile or hazardous reagents like thionyl chloride or pyridine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Coupling agents like DCC are known allergens.[6] Handle them with care and avoid inhalation or skin contact.

  • Thionyl chloride and phosphoryl chloride are corrosive and react violently with water.[4] They are also listed as chemical weapons convention materials.[4] Handle with extreme caution.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Cinnamamide Synthesis

Catalyst/MethodStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Lipozyme® TL IMMethyl 4-chlorocinnamate, Phenylethylaminetert-Amyl Alcohol45~40 min91.3[6][7]
Boric Acid (5 mol%)Cinnamic acid, DiethylamineNone (Sonicator)5040 min-[2]
EDC.HClCinnamic acid, p-AnisidineAnhydrous THF60150 min93.1[3]
MNBA/DMAPCinnamic acid, CycloheptylamineDichloromethaneRoom Temp.2 hours92[4]
Copper-catalyzedCinnamic acid, DMFNone140-48[10]

Experimental Protocols

Protocol 1: Cinnamamide Synthesis using EDC.HCl as a Coupling Agent [3]

  • To a solution of cinnamic acid (1 equivalent) and p-anisidine (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.5 equivalents).

  • Stir the reaction mixture at 60°C for 150 minutes under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(4-methoxyphenyl)cinnamamide.

Protocol 2: Enzymatic Synthesis of N-phenethylcinnamamide in a Continuous-Flow Microreactor [6]

  • Prepare stock solutions of methyl cinnamate and phenylethylamine in tert-amyl alcohol.

  • Pack a microreactor column with Lipozyme® TL IM.

  • Using syringe pumps, introduce the substrate solutions into the microreactor at a defined flow rate to achieve the desired residence time (e.g., 40 minutes).

  • Maintain the reactor temperature at 45°C.

  • Collect the product mixture at the reactor outlet.

  • The conversion can be determined by analyzing the product mixture using techniques like HPLC or GC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Cinnamic Acid, Amine, Solvent, Catalyst) mix Mix Reactants reagents->mix glassware Assemble Dry Glassware glassware->mix react Heat and Stir (Controlled Temperature) mix->react monitor Monitor with TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inefficient Amidation start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Use Coupling Agent (EDC, DCC) cause1->sol1a sol1b Form Acid Chloride (SOCl2) cause1->sol1b sol2a Check Catalyst Activity cause2->sol2a sol2b Optimize Temperature cause2->sol2b cause3->sol2b sol3a Optimize Solvent cause3->sol3a sol3b Adjust Reaction Time cause3->sol3b

References

Preventing degradation of 3,4-Diacetoxycinnamamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3,4-Diacetoxycinnamamide to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is -20°C in a tightly sealed container to prevent exposure to moisture and air. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be hydrolysis and oxidation. The two acetoxy groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3,4-dihydroxycinnamamide. The cinnamoyl backbone can be susceptible to oxidation, particularly when exposed to light and air.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection may reveal a change in color from off-white to yellow or brown, or a change in the physical state of the powder. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from its degradation products, allowing for quantification of purity.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic solvents. If you must store it in solution, use an anhydrous aprotic solvent such as DMSO or DMF, store at -80°C, and use it as quickly as possible. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: Unexpected or Poor Experimental Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C) in a tightly sealed container, protected from light.

  • Assess Purity: Analyze the purity of your stock material using HPLC or TLC. Compare the chromatogram to a reference standard or the certificate of analysis.

  • Prepare Fresh Solutions: If using solutions, always prepare them fresh before the experiment. Avoid using old solutions.

  • Check Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and anhydrous, where appropriate.

Issue 2: Discoloration of the Compound

Possible Cause: Oxidation or hydrolysis due to improper storage.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that the container is tightly sealed immediately after use to minimize exposure to air and moisture.

  • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Purification: If the compound has discolored, it may be possible to purify it using techniques like recrystallization or column chromatography, but this should be validated by analytical testing.

Data Presentation

The following tables summarize hypothetical quantitative data on the stability of this compound under different conditions.

Table 1: Effect of Temperature on Stability of Solid this compound (Stored in the dark for 6 months)

Storage Temperature (°C)Purity (%)Appearance
-20>99Off-white powder
497Off-white powder
25 (Room Temperature)92Slight yellow tint
4085Yellowish powder

Table 2: Effect of Light Exposure on Stability of Solid this compound (Stored at 25°C for 3 months)

Light ConditionPurity (%)Appearance
Dark95Slight yellow tint
Ambient Light88Yellow powder
Direct Sunlight (intermittent)75Brownish powder

Table 3: Stability of this compound in Solution (Stored at Room Temperature for 24 hours)

SolventPurity (%)
Anhydrous DMSO98
Anhydrous DMF97
Methanol90
Water (pH 7)85

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 5% to 95% acetonitrile over 30 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: Determined by UV-Vis scan (likely around 280-320 nm for cinnamoyl compounds)

  • Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

Procedure:

  • For each stress condition, prepare a sample of this compound.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products and help elucidate their structures.

Mandatory Visualizations

Degradation_Pathway DAC This compound MHC 3-Acetoxy-4-hydroxycinnamamide (Mono-hydrolyzed) DAC->MHC Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Oxidized Products DAC->Oxidized Oxidation (O₂, Light) DHC 3,4-Dihydroxycinnamamide (Di-hydrolyzed) MHC->DHC Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_experiment Experimental Use Store Store at -20°C (Dark, Dry) Handle Handle under inert gas (if possible) Store->Handle SamplePrep Prepare Fresh Solution Handle->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC LCMS LC-MS for Degradants HPLC->LCMS Use Use Immediately HPLC->Use Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activates Response Cellular Response Gene->Response DAC This compound DAC->Receptor Binds/Activates

Troubleshooting common issues in phenylpropanoid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenylpropanoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems you might face during phenylpropanoid synthesis, such as low product yield, poor selectivity, and challenges in purification.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or non-existent yields are a common challenge in organic synthesis. The problem often stems from the quality of reagents, suboptimal reaction conditions, or an inappropriate catalytic system. A methodical approach is key to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check Reagents OK fail Issue Persists reagent_check->fail Reagents Degraded/ Incorrect Stoichiometry catalyst_check Step 3: Assess Catalyst System condition_check->catalyst_check Conditions Optimized condition_check->fail Suboptimal Temp/Time/Solvent workup_check Step 4: Review Work-up & Purification catalyst_check->workup_check Catalyst System OK catalyst_check->fail Catalyst Inactive/ Ligand Inappropriate success Yield Improved workup_check->success Procedure Optimized workup_check->fail Product Loss During Work-up consult Consult Literature for Alternative Routes fail->consult

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction or poison the catalyst. Consider purifying starting materials if their quality is questionable.

    • Solvent Purity: Use dry, degassed solvents, as water and oxygen can quench reagents and deactivate catalysts, particularly in cross-coupling reactions.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. If the reaction is sluggish, a modest increase in temperature may improve the conversion rate. Conversely, excessive heat can promote side reactions and degradation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2] Insufficient reaction time is a common cause of low conversion.

    • Solvent: The choice of solvent is crucial. It should dissolve the reactants and be compatible with the reaction conditions. Experiment with different solvents if you suspect a solubility issue.

  • Catalyst System (for catalyzed reactions like Suzuki or Heck couplings):

    • Catalyst Activity: Ensure your catalyst is active. Catalysts can degrade over time, especially if not stored properly under an inert atmosphere.

    • Ligand Choice: The ligand can significantly influence the outcome of a cross-coupling reaction. If you are experiencing low yield, consider screening different ligands.

    • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products. Optimize the catalyst loading to find a balance between reaction efficiency and product purity.

Issue 2: Poor Selectivity and Formation of Byproducts

Q2: My reaction is producing a mixture of products, and the selectivity for the desired phenylpropanoid is low. What can I do to improve this?

A2: Poor selectivity often arises from competing reaction pathways or the formation of undesired side products. Optimizing reaction conditions and, in some cases, redesigning your synthetic strategy can improve selectivity.

Common Side Reactions and Solutions

Side ReactionCommon CauseSuggested Solution
Homocoupling of Boronic Acids (in Suzuki reactions) Presence of oxygen, which facilitates the coupling of two boronic acid molecules.Rigorously degas the reaction mixture and solvents. Use a direct Pd(0) catalyst source.
Dehalogenation of Aryl Halide Can be promoted by certain bases or solvents (especially alcohols).Screen alternative, non-nucleophilic bases. Use aprotic solvents.
Isomerization of Alkenes (in Heck reactions) Slow reductive elimination from the palladium complex.Add bases or silver salts to facilitate reductive elimination.
Polymerization High concentration of reactive monomers or prolonged reaction times at elevated temperatures.Reduce the concentration of reactants. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the activation energy barrier for the formation of undesired byproducts.

  • Order of Reagent Addition: In some cases, the order in which you add the reagents can influence the reaction pathway.

  • Use of Protecting Groups: If your starting materials have multiple reactive sites, using protecting groups can ensure that the reaction occurs only at the desired position.

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my phenylpropanoid product from the reaction mixture. What are some effective purification strategies?

A4: Phenylpropanoids can be challenging to purify due to their similar polarities to byproducts. A combination of techniques is often necessary.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction column_chromatography Column Chromatography extraction->column_chromatography silica Silica Gel (Normal Phase) column_chromatography->silica Non-polar to moderately polar compounds rp_hplc Reverse Phase HPLC column_chromatography->rp_hplc Polar compounds crystallization Crystallization silica->crystallization pure_product Pure Phenylpropanoid rp_hplc->pure_product crystallization->pure_product

Caption: A general workflow for the purification of phenylpropanoids.

Purification Techniques:

  • Liquid-Liquid Extraction: This is a good first step to remove water-soluble impurities and some highly polar or non-polar byproducts.

  • Column Chromatography:

    • Silica Gel (Normal Phase): This is effective for separating compounds with different polarities. Non-polar compounds will elute first.[3][4][5]

    • Reverse Phase HPLC: This is particularly useful for purifying more polar phenylpropanoids. In reverse phase, polar compounds elute first.[6][7]

  • Crystallization: If your product is a solid, crystallization can be a highly effective final purification step to obtain a high-purity compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to phenylpropanoid synthesis.

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Objective: To determine the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2]

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes

  • Eluent (solvent system determined experimentally)

  • UV lamp

  • Staining solution (if compounds are not UV-active)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber.

  • Spot the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Using a capillary tube, spot a small amount of a dilute solution of your starting material on the "SM" and "Co" marks.

  • Carefully spot the reaction mixture on the "Rxn" and "Co" marks. The co-spot will help in distinguishing the starting material from the product if they have similar Rf values.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil. If the compounds are not UV-active, use an appropriate stain.

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting material in the "Rxn" lane has disappeared, and a new spot for the product is observed.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate the desired phenylpropanoid from byproducts and unreacted starting materials.[3][4][5]

Materials:

  • Glass column with a stopcock

  • Silica gel (for flash chromatography)

  • Sand

  • Eluent (a solvent system that gives good separation on TLC)

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Clamp the column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm).

    • Prepare a slurry of silica gel in the initial eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Apply gentle pressure to the top of the column (flash chromatography) to speed up the elution.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q5: What is the shikimate pathway and how is it related to phenylpropanoid synthesis?

A5: The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[8] Phenylalanine is the primary precursor for the biosynthesis of phenylpropanoids in plants.[9] Therefore, the shikimate pathway is the essential starting point for the natural production of this diverse class of compounds.

Shikimate and Phenylpropanoid Pathway Relationship

Shikimate_Phenylpropanoid primary_metabolism Primary Metabolism (Glycolysis, Pentose Phosphate Pathway) shikimate_pathway Shikimate Pathway primary_metabolism->shikimate_pathway phenylalanine L-Phenylalanine shikimate_pathway->phenylalanine phenylpropanoid_pathway General Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway phenylpropanoids Diverse Phenylpropanoids (Lignin, Flavonoids, Coumarins, etc.) phenylpropanoid_pathway->phenylpropanoids

Caption: The metabolic link between primary metabolism, the shikimate pathway, and phenylpropanoid biosynthesis.

Q6: I am performing a Suzuki coupling to synthesize a phenylpropanoid derivative, but the reaction is not working. What are some specific troubleshooting tips for this reaction?

A6: The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. Common issues include:

  • Boronic Acid/Ester Stability: Boronic acids can be unstable. Consider using freshly prepared or purified boronic acids, or more stable derivatives like pinacol esters.

  • Base Selection: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is substrate-dependent and may require screening.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio can impact the reaction rate and yield. Ensure all solvents are thoroughly degassed.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst, but for challenging substrates, more specialized catalysts with bulky, electron-rich phosphine ligands may be necessary.

Q7: How does pH affect phenylpropanoid synthesis?

A7: The pH can have a significant impact on both chemical and enzymatic syntheses of phenylpropanoids.

  • Chemical Synthesis: In acid- or base-catalyzed reactions, the pH will directly influence the reaction rate. For example, in esterification reactions, acidic conditions are typically required to protonate the carbonyl oxygen, making it more electrophilic. In reactions involving phenoxides, a basic pH is necessary to deprotonate the phenol.

  • Enzymatic Synthesis: Enzymes have an optimal pH range for their activity. Deviations from this range can lead to a significant decrease in enzyme activity and, consequently, lower product yields. For example, Phenylalanine Ammonia-Lyase (PAL), the first enzyme in the phenylpropanoid pathway, has a specific pH optimum that can vary depending on the source of the enzyme.

References

Side reactions to avoid in the synthesis of 3,4-Diacetoxycinnamamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,4-Diacetoxycinnamamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Acetylation of 3,4-Dihydroxycinnamic Acid (Caffeic Acid)

Question 1: My acetylation of caffeic acid is incomplete, resulting in a mixture of mono- and di-acetylated products. How can I improve the yield of the desired 3,4-diacetoxycinnamic acid?

Answer:

Incomplete acetylation is a common issue. To drive the reaction to completion and maximize the yield of 3,4-diacetoxycinnamic acid, consider the following troubleshooting steps:

  • Excess Acetic Anhydride: Ensure you are using a sufficient excess of acetic anhydride, the acetylating agent. A common protocol suggests using 10 mL of acetic anhydride for 0.4g of cinnamic acid.[1]

  • Catalyst: The presence of an acid catalyst is crucial. While some protocols use concentrated sulfuric acid, pyridine is also a common and effective catalyst for this type of reaction.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at an appropriate temperature to allow for complete di-acetylation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Anhydrous Conditions: Acetic anhydride is sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is protected from atmospheric moisture to prevent hydrolysis of the anhydride, which would reduce its effectiveness.

Amidation of 3,4-Diacetoxycinnamic Acid

Question 2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture after adding N,N'-Dicyclohexylcarbodiimide (DCC) for the amidation step. What is this precipitate and how can I remove it?

Answer:

The white, insoluble precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[2] While its formation indicates that the DCC is activating the carboxylic acid, its removal is necessary for product purification.

Troubleshooting DCU Byproduct:

  • Filtration: Due to its low solubility in most organic solvents, the majority of DCU can be removed by simple filtration of the reaction mixture.[3][4]

  • Solvent Choice: Performing the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can facilitate its removal by filtration.[4]

  • Purification: Any remaining DCU can typically be removed during silica gel column chromatography. However, if the polarity of your product is very similar to DCU, separation can be challenging. In such cases, using a different coupling agent like EDC, whose byproduct is water-soluble, is a good alternative.[5]

ParameterRecommendation for DCU Removal
Primary Method Filtration of the reaction mixture.
Solvent Optimization Use of acetonitrile to minimize DCU solubility.
Alternative Reagent Employ EDC for a water-soluble urea byproduct.

Question 3: My final product shows loss of one or both acetyl groups. How can I prevent deacetylation during the amidation step?

Answer:

Deacetylation is a potential side reaction, especially if the reaction conditions are too harsh or if certain reagents are used that can facilitate the removal of the acetyl protecting groups.

Strategies to Prevent Deacetylation:

  • Mild Reaction Conditions: Avoid prolonged reaction times at high temperatures. The amidation reaction using coupling agents like DCC or EDC can often be carried out at room temperature.[2]

  • Choice of Base: If a base is required, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of nucleophilic bases that might attack the acetyl groups.

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions that can hydrolyze the ester linkages of the acetyl groups.

Question 4: The yield of my amidation reaction is low, even with the use of a coupling agent. How can I improve the coupling efficiency?

Answer:

Low coupling efficiency can be due to several factors, including steric hindrance, the reactivity of the amine, and side reactions of the activated intermediate.

Optimizing Coupling Efficiency:

  • Use of Additives: The addition of coupling additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can significantly improve yields.[3][6][7] These additives react with the activated carboxylic acid to form a more stable and reactive intermediate, which then efficiently reacts with the amine.

  • Reagent Stoichiometry: Optimizing the stoichiometry of the coupling agent and any additives is crucial. A common starting point is to use slight excesses of the coupling agent and the amine relative to the carboxylic acid.

  • Order of Addition: The order in which reagents are added can impact the outcome. A general recommendation is to pre-activate the carboxylic acid with the coupling agent and additive before adding the amine.[6]

Table 1: Effect of Coupling Additives on Amidation Yield (Illustrative)

Coupling SystemAdditiveTypical Yield ImprovementKey Benefit
DCCHOBtSignificantSuppresses racemization and N-acylurea formation.[3]
EDCDMAP/HOBtGood to ExcellentDMAP acts as an acyl transfer agent, increasing reaction rate.[7]

Experimental Protocols

Protocol 1: Acetylation of 3,4-Dihydroxycinnamic Acid

  • To a dry round-bottom flask, add 3,4-dihydroxycinnamic acid (1 equivalent).

  • Add acetic anhydride (e.g., 25 equivalents, ensuring a significant excess).

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and stir vigorously to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3,4-diacetoxycinnamic acid.

Protocol 2: Amidation of 3,4-Diacetoxycinnamic Acid using EDC/HOBt

  • Dissolve 3,4-diacetoxycinnamic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Visual Guides

Synthesis_Pathway Caffeic_Acid 3,4-Dihydroxycinnamic Acid Diacetoxy_Acid 3,4-Diacetoxycinnamic Acid Caffeic_Acid->Diacetoxy_Acid Acetylation (Acetic Anhydride, Pyridine) Cinnamamide This compound Diacetoxy_Acid->Cinnamamide Amidation (Amine, Coupling Agent)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_acetylation Acetylation Step cluster_amidation Amidation Step Caffeic_Acid Caffeic Acid Monoacetylated Mono-acetylated byproduct Caffeic_Acid->Monoacetylated Incomplete Reaction Diacetoxy_Acid 3,4-Diacetoxycinnamic Acid NAcylurea N-Acylurea byproduct (with DCC) Diacetoxy_Acid->NAcylurea Rearrangement Deacetylated Deacetylated product Diacetoxy_Acid->Deacetylated Hydrolysis

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow decision decision issue issue Start Start Synthesis Acetylation Acetylation Step Start->Acetylation Check_Acetylation Check Acetylation (TLC) Acetylation->Check_Acetylation Amidation Amidation Step Check_Acetylation->Amidation Complete issue_incomplete Incomplete Acetylation Check_Acetylation->issue_incomplete Incomplete Check_Amidation Check Amidation (TLC/NMR) Amidation->Check_Amidation Purification Purification Check_Amidation->Purification Successful issue_side_reactions Side Reactions (N-Acylurea, Deacetylation) Check_Amidation->issue_side_reactions Side Products Final_Product Final Product Purification->Final_Product issue_incomplete->Acetylation Troubleshoot: - Increase Acetic Anhydride - Check Catalyst - Extend Reaction Time issue_side_reactions->Amidation Troubleshoot: - Add HOBt/DMAP - Use EDC instead of DCC - Milder Conditions

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: 3,4-Diacetoxycinnamamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3,4-Diacetoxycinnamamide.

Troubleshooting Guide

Low purity of synthesized this compound can arise from various factors during the synthesis and purification process. This guide addresses common issues and provides systematic solutions.

Problem 1: Incomplete Reaction or Presence of Starting Materials in the Final Product

Possible Causes:

  • Insufficient activation of 3,4-diacetoxycinnamic acid: The carboxylic acid needs to be activated for the amidation reaction to proceed efficiently.

  • Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly.

  • Inadequate reaction time or temperature: The reaction may not have reached completion.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate.

Solutions:

Solution Experimental Protocol Expected Outcome
Optimize Carboxylic Acid Activation Method A: Thionyl Chloride (SOCl₂) 1. In a fume hood, dissolve 3,4-diacetoxycinnamic acid in a dry, inert solvent (e.g., dichloromethane (DCM) or toluene).2. Add SOCl₂ (1.2-1.5 equivalents) dropwise at 0°C.3. Stir at room temperature or gently reflux until the reaction is complete (monitor by TLC).4. Remove excess SOCl₂ under reduced pressure.Method B: Coupling Agent (e.g., DCC or EDC) 1. Dissolve 3,4-diacetoxycinnamic acid and the amine in an anhydrous aprotic solvent (e.g., DCM or DMF).2. Add the coupling agent (1.1-1.3 equivalents) at 0°C.3. Stir at room temperature for several hours to overnight.Formation of the corresponding acyl chloride or an activated ester, leading to a higher conversion to the amide.
Increase Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures.Increased reaction rate and conversion.
Extend Reaction Time Continue the reaction for a longer duration (e.g., 12-24 hours) while monitoring by TLC to check for further conversion.Drive the reaction to completion.
Ensure Anhydrous Conditions Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimize hydrolysis of the activated intermediate.

Problem 2: Presence of Acetylation-Related Impurities

Possible Causes:

  • Incomplete acetylation of 3,4-dihydroxycinnamic acid: This leads to the presence of mono-acetylated or unreacted starting material.

  • Hydrolysis of the acetyl groups: This can occur during workup or purification if aqueous acidic or basic conditions are too harsh or prolonged.

Solutions:

Solution Experimental Protocol Expected Outcome
Ensure Complete Acetylation 1. Use a slight excess of the acetylating agent (e.g., acetic anhydride).2. Use a suitable base (e.g., pyridine or triethylamine) to scavenge the acid byproduct.3. Monitor the reaction by TLC until no starting material is observed.Complete conversion to 3,4-diacetoxycinnamic acid before the amidation step.
Mild Workup Conditions Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, followed by a water wash. Avoid strong acids or bases.Preservation of the acetyl groups.

Problem 3: Difficulty in Removing Coupling Agent Byproducts

Possible Cause:

  • Byproducts from coupling agents like dicyclohexylurea (DCU) from DCC are often insoluble in many organic solvents, making their removal by simple extraction difficult.

Solution:

Solution Experimental Protocol Expected Outcome
Filtration After the reaction is complete, cool the reaction mixture in an ice bath to fully precipitate the DCU. Filter the mixture through a sintered glass funnel to remove the solid byproduct.Removal of the majority of the insoluble urea byproduct.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common approach involves a two-step synthesis:

  • Acetylation: 3,4-dihydroxycinnamic acid is first acetylated using an acetylating agent like acetic anhydride in the presence of a base such as pyridine.

  • Amidation: The resulting 3,4-diacetoxycinnamic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with ammonia or an appropriate amine. Alternatively, a direct amidation can be performed using a coupling agent like DCC or EDC.

Synthesis_Workflow Start 3,4-Dihydroxycinnamic Acid Step1 Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate 3,4-Diacetoxycinnamic Acid Step1->Intermediate Step2a Acyl Chloride Formation (SOCl₂) Intermediate->Step2a Step2c Direct Amidation (Amine, Coupling Agent) Intermediate->Step2c Step2b Amidation (Ammonia) Step2a->Step2b Product This compound Step2b->Product Step2c->Product

Caption: General synthetic workflow for this compound.

Q2: How can I effectively purify crude this compound?

A2: The two most common and effective purification methods are recrystallization and column chromatography.

Q3: What are the best solvents for recrystallizing this compound?

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, acetone.

  • Mixed Solvents: Ethyl acetate/hexanes, Dichloromethane/hexanes, Ethanol/water.

Recrystallization Protocol (General):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure Crystals Filter->Pure

Caption: General workflow for purification by recrystallization.

Q4: What conditions should I use for column chromatography?

A4: For column chromatography, silica gel is a suitable stationary phase. The mobile phase (eluent) should be optimized using Thin Layer Chromatography (TLC) first. A good starting point for the eluent system would be a mixture of a non-polar solvent and a polar solvent.

Column Chromatography Parameters:

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with a low polarity mixture and gradually increase polarity. Good starting systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Elution A gradient elution (gradually increasing the proportion of the more polar solvent) is often more effective for separating compounds with different polarities.

Column Chromatography Protocol:

  • Pack a column with silica gel slurried in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).

  • Carefully add the sample to the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography_Logic Start Crude Product TLC TLC Analysis (Optimize Solvent System) Start->TLC Column Column Chromatography (Silica Gel) TLC->Column Fractions Collect Fractions Column->Fractions TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Logical workflow for purification by column chromatography.

Disclaimer: The information provided is for guidance purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. The specific conditions for synthesis and purification may require optimization.

Method refinement for the analysis of 3,4-Diacetoxycinnamamide in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 3,4-Diacetoxycinnamamide analysis in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

  • Answer: Poor peak shape can arise from several factors related to the analyte, mobile phase, or column.

    • Secondary Interactions: Residual silanols on the silica-based column can interact with polar functional groups on the this compound molecule, leading to peak tailing.

      • Solution: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block these active sites. Alternatively, use a column with end-capping or a different stationary phase (e.g., a polymer-based column).

    • Mismatched Solvent Strength: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains the analyte in solution.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

      • Solution: Replace the column with a new one of the same type. Implement a column washing protocol to extend its lifespan.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is drifting or shifting between injections. What could be causing this variability?

  • Answer: Retention time instability is a common issue in HPLC and can often be traced back to the mobile phase, pump, or column temperature.

    • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a frequent cause.

      • Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured and thoroughly mixed. For gradient elution, ensure the online degasser and mixer are functioning correctly.[1]

    • Pump Performance: Leaks, worn pump seals, or check valve issues can lead to inconsistent flow rates.

      • Solution: Regularly inspect the HPLC pump for leaks. Check for salt buildup around fittings, which can indicate a slow leak. Follow the manufacturer's instructions for routine maintenance, including seal and check valve replacement.[2]

    • Column Temperature: Fluctuations in column temperature can cause retention time shifts.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]

    • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

Logical Relationship for Troubleshooting Retention Time Instability

G Troubleshooting Retention Time Instability Start Inconsistent Retention Time CheckMobilePhase Check Mobile Phase - Freshly prepared? - Accurately mixed? - Degassed? Start->CheckMobilePhase CheckPump Inspect HPLC Pump - Leaks? - Pressure fluctuations? - Worn seals? CheckMobilePhase->CheckPump If problem persists Resolved Problem Resolved CheckMobilePhase->Resolved If resolved CheckTemperature Verify Column Temperature - Using a column oven? - Temperature stable? CheckPump->CheckTemperature If problem persists CheckPump->Resolved If resolved CheckEquilibration Review Equilibration Time - Sufficiently long? - Consistent between runs? CheckTemperature->CheckEquilibration If problem persists CheckTemperature->Resolved If resolved CheckEquilibration->Resolved If resolved

Caption: A logical workflow for diagnosing and resolving inconsistent HPLC retention times.

Issue 3: Analyte Degradation

  • Question: I suspect this compound is degrading during sample preparation or analysis. How can I investigate and prevent this?

  • Answer: As an ester-containing compound, this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. Thermal and oxidative degradation are also possibilities.

    • pH-Dependent Hydrolysis: The diacetyl groups are prone to hydrolysis, which can be catalyzed by acids or bases.

      • Investigation: Perform forced degradation studies by incubating the analyte in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and analyzing the samples at different time points. This will help identify the pH at which the compound is most stable.

      • Prevention: Maintain the pH of the sample and mobile phase within the determined stable range. Use buffers to control the pH.

    • Thermal Degradation: High temperatures during sample processing or analysis can cause degradation.

      • Investigation: Analyze samples that have been heated to various temperatures for a fixed period. Compare the chromatograms to a control sample kept at a lower temperature.

      • Prevention: Keep samples cool during preparation and storage. Use a column oven set to the lowest temperature that provides adequate separation.

    • Oxidative Degradation: The presence of oxidizing agents can lead to degradation.

      • Investigation: Expose the analyte to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and analyze the resulting sample.

      • Prevention: Degas the mobile phase to remove dissolved oxygen. Store samples and standards under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective method for extracting this compound from a complex biological matrix like plasma?

    • A1: For complex matrices such as plasma, protein precipitation is a common and effective initial clean-up step. This can be followed by solid-phase extraction (SPE) for further purification if needed. A general protocol for protein precipitation is provided below.

  • Q2: Can I use a universal extraction method for different types of complex mixtures?

    • A2: While a general method like protein precipitation can be a good starting point, the optimal extraction procedure will depend on the specific matrix and the concentration of this compound. Method validation should be performed for each matrix type to ensure adequate recovery and removal of interferences.

Chromatography

  • Q3: What type of HPLC column is best suited for the analysis of this compound?

    • A3: A reversed-phase C18 column is a good starting point for the analysis of moderately polar compounds like this compound. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired resolution and analysis time, as well as the pressure capabilities of your HPLC system.

  • Q4: How do I choose the optimal mobile phase for my analysis?

    • A4: A typical mobile phase for reversed-phase chromatography of a compound like this compound would consist of a mixture of water or buffer and an organic solvent like acetonitrile or methanol. Start with a gradient elution to determine the approximate solvent strength required to elute the compound, then optimize the gradient or switch to an isocratic method for routine analysis. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of any acidic functional groups.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

Experimental Workflow for Sample Preparation and Analysis

G Sample Preparation and Analysis Workflow PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLCAnalysis HPLC Analysis Reconstitution->HPLCAnalysis

Caption: A standard workflow for the preparation of plasma samples for HPLC analysis.

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd triethylamine to mobile phase; use an end-capped column.
Column overloadReduce sample concentration or injection volume.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase.
Retention Time Drift Inconsistent mobile phase compositionPrepare fresh mobile phase daily; ensure proper mixing.[1]
Temperature fluctuationsUse a column oven for stable temperature control.[1]
Insufficient column equilibrationIncrease equilibration time between runs.
Analyte Degradation pH-dependent hydrolysisBuffer the mobile phase to a stable pH.
Thermal instabilityKeep samples cool; use a lower column temperature.
OxidationDegas the mobile phase; store samples under inert gas.

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan from 200-400 nm to determine λmax, then use single wavelength.
Injection Volume 10 µL

References

Optimizing the conditions for deprotection of the acetoxyl groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetoxyl group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical synthesis experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting acetoxyl groups?

A1: The most prevalent methods for cleaving acetoxyl (acetyl) protecting groups involve hydrolysis under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, typically employs reagents like sodium methoxide (NaOMe) in methanol, or sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in a water/methanol mixture.[1] Acidic hydrolysis uses reagents such as aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1] Additionally, milder and more selective methods have been developed, including the use of a catalytic amount of acetyl chloride in methanol and trimethylsilyl iodide (Me₃SI).[2][3]

Q2: My deprotection reaction is not going to completion. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue that can stem from several factors:

  • Insufficient Reagent: The molar ratio of your acid or base to the acetylated substrate may be too low. Try incrementally increasing the equivalents of the deprotecting agent.

  • Steric Hindrance: The acetoxyl group may be in a sterically hindered position, slowing down the reaction rate. In such cases, extending the reaction time or gently heating the reaction mixture may be necessary.[1]

  • Reaction Temperature: Many deprotection reactions are performed at room temperature, but some substrates require heating to proceed at a reasonable rate. Consider carefully increasing the temperature while monitoring for potential side reactions.[1]

  • Inappropriate Solvent: The choice of solvent is crucial for solubility and reactivity. Ensure your substrate is fully dissolved. For instance, methanol is essential for the effectiveness of the acetyl chloride-mediated deprotection.[3]

Q3: I am observing the formation of unexpected byproducts. What could be the reason?

A3: Byproduct formation is often a result of harsh reaction conditions or the presence of other sensitive functional groups in your molecule.

  • Harsh Conditions: High temperatures or highly concentrated acids/bases can lead to the degradation of your target molecule or the cleavage of other protecting groups.[1] For example, strong acidic conditions can cleave glycosidic bonds in carbohydrates.

  • Base-Sensitive Functionalities: If your molecule contains functional groups that are labile to basic conditions, standard saponification methods are not suitable.[1] In these instances, consider using milder acidic or enzymatic deprotection methods.

  • Acid-Sensitive Functionalities: Conversely, molecules with acid-labile groups, such as certain esters or carbonates, will be degraded by acidic hydrolysis.[1]

Q4: How can I achieve selective deprotection of one acetoxyl group in the presence of other protecting groups?

A4: Achieving chemoselectivity is a significant challenge in multi-step synthesis. Here are some strategies:

  • Orthogonal Protecting Groups: The most effective strategy is to use orthogonal protecting groups that are stable under the conditions required to remove the acetyl group. For example, silyl ethers are generally stable to the basic conditions used for O-acetyl cleavage but can be removed with fluoride-containing reagents.

  • Chemoselective Reagents: Certain reagent systems offer high chemoselectivity. For instance, a method utilizing Me₃SI with an additive like KMnO₄ has been shown to selectively cleave O-acetyl groups in the presence of more robust protecting groups such as benzoyl (Bz) or pivaloyl (Pv).[2]

  • Enzymatic Methods: Enzymes can offer exceptional selectivity, cleaving specific acetyl groups while leaving others untouched. This is a very mild method but may require screening for a suitable enzyme.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the deprotection of acetoxyl groups.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reagentIncrease the molar equivalents of the acid or base.
Steric hindranceProlong the reaction time or apply gentle heating.
Low temperatureGradually increase the reaction temperature while monitoring for side products.
Poor solvent choiceEnsure the substrate is fully soluble; consider alternative solvents.
Byproduct Formation Reaction conditions are too harshUse milder reagents, lower the temperature, or decrease the concentration of the acid/base.
Presence of other sensitive groupsSwitch to an orthogonal deprotection strategy (e.g., enzymatic or chemoselective methods).[2][4]
Low Yield Product degradationUse milder conditions and monitor the reaction closely by TLC to avoid over-running the reaction.
Difficult purificationOptimize the work-up procedure to minimize product loss.
Lack of Selectivity Similar reactivity of protecting groupsEmploy a more chemoselective reagent system or an enzymatic approach.[2]

Experimental Protocols

Below are detailed protocols for common acetoxyl group deprotection methods.

Protocol 1: Basic Hydrolysis (Saponification) using Sodium Methoxide

This method is widely used for the deprotection of acetylated sugars and other molecules that are stable to basic conditions.

Materials:

  • Acetylated substrate

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt. % in methanol)

  • Ion-exchange resin (H⁺ form, e.g., Dowex 50)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acetylated substrate in methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction by adding an ion-exchange resin (H⁺ form) and continue stirring until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Deprotection using Catalytic Acetyl Chloride in Methanol

This is a mild and efficient method for deacetylation, particularly useful for substrates that may be sensitive to strong bases.[3]

Materials:

  • Acetylated substrate

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetylated substrate in methanol.

  • To the stirred solution, add a catalytic amount of acetyl chloride (typically 15 mol%) at room temperature.[3]

  • Stir the mixture for the required time (can range from a few hours), monitoring the reaction by TLC.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary.

Protocol 3: Chemoselective Deacetylation using Me₃SI and KMnO₄

This protocol is designed for the selective removal of acetyl groups in the presence of other sensitive functionalities.[2]

Materials:

  • Acetylated substrate

  • Methanol (MeOH)

  • Trimethylsilyl iodide (Me₃SI)

  • Potassium permanganate (KMnO₄)

  • Ethyl acetate

Procedure:

  • To a solution of the acetylated substrate in methanol, add Me₃SI (0.1 equivalents) and KMnO₄ (0.1 equivalents).[2]

  • Stir the mixture at room temperature in an open-air environment.

  • Monitor the reaction progress by TLC. Reaction times can vary significantly (5 minutes to 12 hours).[5]

  • Once the starting material is consumed, filter the reaction mixture and wash the solid with ethyl acetate.

  • Treat the filtrate with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Data Summary Tables

Table 1: Comparison of Common Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Basic Hydrolysis NaOMe/MeOH or K₂CO₃/MeOH/H₂ORoom temp, minutes to hours[1]Mild, effective, preserves acid-sensitive groups[1]Not suitable for base-sensitive molecules[1]
Acidic Hydrolysis HCl/H₂O or TFA/H₂OGentle heating or reflux, variable time[1]Good for base-sensitive compounds[1]Can cleave acid-labile groups (e.g., glycosidic bonds)[1]
Catalytic AcCl AcCl (cat.) in MeOHRoom temp, a few hours[3]Mild, chemoselective for acetates over other esters[3]Methanol is essential for reactivity[3]
Me₃SI/KMnO₄ Me₃SI, KMnO₄ in MeOHRoom temp, 5 min - 12 h[2][5]Highly chemoselective, environmentally benign reagents[2]Reaction times can be long for some substrates[5]

Visualized Workflows and Mechanisms

Deprotection_Workflow cluster_start Start cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification start Acetylated Substrate reaction Add Deprotection Reagent (e.g., NaOMe, AcCl/MeOH) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (e.g., Neutralization) monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Deprotected Product purify->product Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_solution Solution start Deprotection Issue (e.g., Low Yield, Byproducts) check_reagent Increase Reagent Conc. start->check_reagent Incomplete check_conditions Use Milder Conditions start->check_conditions Byproducts check_temp Increase Temperature check_reagent->check_temp check_time Increase Reaction Time check_temp->check_time optimized Optimized Reaction check_time->optimized check_selectivity Switch to Selective Method check_conditions->check_selectivity check_selectivity->optimized

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Diacetoxycinnamamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3,4-Diacetoxycinnamamide.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. First, the phenolic hydroxyl groups of a starting material like caffeic acid are protected, commonly through acetylation with acetic anhydride, to yield 3,4-diacetoxycinnamic acid. The second step involves the amidation of this intermediate. This is often achieved by activating the carboxylic acid group, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by a reaction with ammonia or an appropriate amine.

Q2: Why is the protection of the hydroxyl groups on the phenyl ring necessary?

A2: The phenolic hydroxyl groups are nucleophilic and can react with the acylating agent intended for the carboxylic acid. Protecting these groups as esters (acetylation) prevents unwanted side reactions and ensures that the amidation occurs specifically at the carboxylic acid position.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters for successful scale-up include temperature control, especially during the formation of the acyl chloride which can be exothermic. Efficient stirring is crucial to ensure homogeneity, particularly in larger reaction volumes. The purity of starting materials and the use of anhydrous solvents are also critical to minimize side reactions and maximize yield.

Q4: What are the common impurities that can be expected in the final product?

A4: Potential impurities include unreacted 3,4-diacetoxycinnamic acid, byproducts from the decomposition of the acylating agent, and potential side-products from reactions involving the phenolic groups if deacetylation occurs. If an excess of the acylating agent is used in the first step, di-acylated byproducts of any amine impurities might also be present.

Q5: How can the purity of this compound be assessed?

A5: The purity of the final compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from impurities. Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guides

Issue 1: Low Yield of 3,4-Diacetoxycinnamic Acid (Acetylation Step)

Q: My acetylation of caffeic acid is resulting in a low yield. What are the possible causes and solutions?

A:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of acetic anhydride is used. The reaction can be gently heated to increase the rate, but this should be monitored to avoid degradation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture.

    • Solution: Use anhydrous starting materials and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: The product might be lost during the extraction or crystallization steps.

    • Solution: Carefully optimize the pH during the aqueous workup to ensure the carboxylic acid is protonated and remains in the organic layer. When crystallizing, use an appropriate solvent system and cool the solution slowly to maximize crystal formation.

Issue 2: Low Yield of this compound (Amidation Step)

Q: I am getting a low yield in the final amidation step. What could be wrong?

A:

  • Inefficient Acyl Chloride Formation: The conversion of 3,4-diacetoxycinnamic acid to its acyl chloride may be incomplete.

    • Solution: Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride or oxalyl chloride). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1] The reaction can be performed at a slightly elevated temperature, but care must be taken to avoid decomposition.

  • Hydrolysis of the Acyl Chloride: The acyl chloride is highly reactive and readily hydrolyzes in the presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under strictly anhydrous conditions.

  • Poor Nucleophilicity of the Amine: If a substituted amine is used, its nucleophilicity might be low.

    • Solution: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can help to deprotonate the amine and increase its reactivity.[2]

  • Side Reactions: The acyl chloride can react with other nucleophiles present in the reaction mixture.

    • Solution: Add the amine to the reaction mixture as soon as the acyl chloride formation is complete. Slow, controlled addition of the amine can also help to minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the this compound. What are some effective purification strategies?

A:

  • Crystallization: This is often the most effective method for purifying solid organic compounds on a large scale.

    • Solution: A systematic approach to solvent screening is recommended to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.

    • Solution: A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Persistent Impurities: If starting material (3,4-diacetoxycinnamic acid) is a persistent impurity, a basic wash during the workup can help to remove it by converting it to its water-soluble salt.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diacetoxycinnamic Acid

This protocol is based on the acetylation of caffeic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend caffeic acid in acetic anhydride.

  • Reaction: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring. The product, 3,4-diacetoxycinnamic acid, should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash it with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of this compound

This protocol describes the amidation of 3,4-diacetoxycinnamic acid via an acyl chloride intermediate.

  • Acyl Chloride Formation: In a dry, inert atmosphere, suspend 3,4-diacetoxycinnamic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride, 1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the amine (e.g., a concentrated aqueous solution of ammonia or a primary/secondary amine in an anhydrous solvent) and a non-nucleophilic base like triethylamine (2-3 equivalents). Add the amine solution dropwise to the freshly prepared acyl chloride solution.

  • Reaction and Workup: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of cinnamamide derivatives, which can be used as a benchmark for the synthesis of this compound.

Table 1: Representative Yields for the Synthesis of Cinnamamide Derivatives

StepStarting MaterialProductReagentsTypical Yield (%)Reference
AcetylationCaffeic Acid3,4-Diacetoxycinnamic AcidAcetic Anhydride, Pyridine85-95[3]
AmidationCinnamic AcidN-aryl cinnamamidesPCl₃, substituted aniline60-90[4]
Amidationm-Coumaric AcidN-phenyl m-coumaric amidesBOP, TEA, substituted aniline28-63[1]

Table 2: HPLC Purity of Representative Cinnamamide Derivatives

CompoundHPLC ConditionsPurity (%)
N-phenyl cinnamamide derivativesGradient elution with acetonitrile/water>95
Cinnamoyl-memantine amideIsocratic elution with methanol/ethyl ether>98

Mandatory Visualization

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_amidation Step 2: Amidation cluster_purification Purification & Analysis start Caffeic Acid intermediate 3,4-Diacetoxycinnamic Acid start->intermediate Acetylation reagents1 Acetic Anhydride, Catalyst reagents1->start final_product This compound intermediate->final_product Amidation reagents2 Thionyl Chloride, Ammonia/Amine reagents2->intermediate purification Crystallization/ Chromatography final_product->purification analysis HPLC, NMR, MS purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress OS Oxidative Stress Keap1 Keap1 OS->Keap1 induces Cinnamamide Cinnamamide Derivative Cinnamamide->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE activates GSH Glutathione (GSH) Synthesis ARE->GSH promotes Protection Hepatocyte Protection GSH->Protection

References

Addressing batch-to-batch variability in 3,4-Diacetoxycinnamamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of 3,4-Diacetoxycinnamamide.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the two-stage synthesis of this compound: (1) Acetylation of 3,4-dihydroxycinnamic acid and (2) Amidation of 3,4-diacetoxycinnamic acid.

dot

Caption: General two-stage synthesis workflow for this compound.

Stage 1: Acetylation of 3,4-Dihydroxycinnamic Acid

Q1: My acetylation reaction is incomplete, resulting in a low yield of 3,4-diacetoxycinnamic acid. What are the possible causes and solutions?

A1: Incomplete acetylation can stem from several factors:

  • Insufficient Acetic Anhydride: Ensure at least a stoichiometric amount of acetic anhydride is used relative to the hydroxyl groups on 3,4-dihydroxycinnamic acid. An excess is often recommended to drive the reaction to completion.

  • Inactive Catalyst: The catalyst, typically pyridine or another tertiary amine, may be old or of poor quality. Use freshly distilled or high-purity catalyst.

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Presence of Water: Moisture in the starting materials or solvent will consume acetic anhydride. Ensure all reagents and glassware are thoroughly dried before use.

Q2: I am observing significant amounts of a mono-acetylated byproduct. How can I improve the selectivity towards the di-acetylated product?

A2: Formation of mono-acetylated species is common when the reaction is not complete. To favor di-acetylation:

  • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure both hydroxyl groups react.

  • Increase Stoichiometry of Acetic Anhydride: A larger excess of the acetylating agent can push the equilibrium towards the di-substituted product.

  • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is present to facilitate the reaction at both hydroxyl positions.

Stage 2: Amidation of 3,4-Diacetoxycinnamic Acid

Q3: The yield of this compound is consistently low across different batches. What are the key parameters to investigate?

A3: Low yields in the amidation step can be attributed to several variables:

  • Ineffective Coupling Reagent: The activity of coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can degrade over time. Use fresh, high-quality coupling reagents.

  • Side Reactions with Coupling Reagents: DCC can form an N-acylurea byproduct which is often difficult to remove and can lower the isolated yield. Consider using EDC, as its urea byproduct is water-soluble and more easily removed during workup.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Amide coupling reactions are often run at 0 °C to room temperature. Extended reaction times may be necessary, but can also lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of the Starting Amine: Ensure the amine source (e.g., ammonium hydroxide for the primary amide) is of high purity and correct concentration.

Q4: I am having difficulty purifying the final product. What are common impurities and how can they be removed?

A4: Purification of this compound can be challenging due to its polarity and the presence of reaction byproducts.

  • Dicyclohexylurea (DCU) from DCC: If DCC is used, the DCU byproduct is notoriously difficult to remove as it has low solubility in many common solvents. Filtration can remove the bulk of it, but column chromatography is often necessary for complete removal.

  • Unreacted 3,4-Diacetoxycinnamic Acid: If the amidation is incomplete, the starting acid will contaminate the product. Washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid.

  • Catalyst Residues: If a catalyst like 4-Dimethylaminopyridine (DMAP) is used, it can be removed by washing with a dilute acid solution (e.g., 1M HCl).

dot

troubleshooting_workflow cluster_acetylation Acetylation Stage Issues cluster_amidation Amidation Stage Issues cluster_purification Purification Challenges start Low Yield or Impure Product incomplete_acetylation Incomplete Acetylation? start->incomplete_acetylation low_amidation_yield Low Amidation Yield? start->low_amidation_yield purification_difficulty Purification Difficulty? start->purification_difficulty check_reagents Check Acetic Anhydride Stoichiometry & Purity incomplete_acetylation->check_reagents check_catalyst Verify Catalyst Activity incomplete_acetylation->check_catalyst check_conditions Optimize Temperature & Reaction Time incomplete_acetylation->check_conditions coupling_reagent_issue Evaluate Coupling Reagent Activity low_amidation_yield->coupling_reagent_issue side_reactions Consider Side Reactions (e.g., N-acylurea) low_amidation_yield->side_reactions amine_purity Check Amine Source Purity & Concentration low_amidation_yield->amine_purity dcu_removal DCU Removal Strategy (if using DCC) purification_difficulty->dcu_removal acid_removal Aqueous Base Wash for Unreacted Acid purification_difficulty->acid_removal catalyst_removal Acid Wash for Catalyst Residue purification_difficulty->catalyst_removal

Caption: Troubleshooting decision tree for this compound synthesis.

Data Presentation: Addressing Batch-to-Batch Variability

The following tables present hypothetical data to illustrate how systematic variations in reaction parameters can affect the yield and purity of this compound. This data can be used as a guide for optimizing your own experimental conditions.

Table 1: Influence of Acetylation Conditions on Intermediate Purity

Batch IDAcetic Anhydride (Equivalents)Reaction Time (hours)Reaction Temperature (°C)Yield of 3,4-diacetoxycinnamic acid (%)Purity by HPLC (%)
AC-012.24258592
AC-022.54259297
AC-032.56259598
AC-042.54409698
AC-052.26409396

Table 2: Impact of Amidation Conditions on Final Product Yield and Purity

Batch IDCoupling ReagentAmine (Equivalents)Reaction Time (hours)Yield of this compound (%)Purity by HPLC (%)
AM-01DCC1.2127590 (contains DCU)
AM-02EDC1.2128296
AM-03EDC1.5128898
AM-04EDC1.5189199
AM-05HATU1.289098

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diacetoxycinnamic Acid (Intermediate)
  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxycinnamic acid (1 equivalent) in anhydrous pyridine.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water. Acidify with 1M HCl to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,4-diacetoxycinnamic acid.

Protocol 2: Synthesis of this compound (Final Product)
  • Reagent Preparation: In a dry round-bottom flask, dissolve 3,4-diacetoxycinnamic acid (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C and add the desired amine (e.g., a solution of ammonium hydroxide, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 18 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of Acetylated Cinnamamides and Other Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of an acetylated cinnamamide derivative against other cinnamamides, supported by experimental data from peer-reviewed studies. Due to the limited direct experimental data on 3,4-Diacetoxycinnamamide, this report utilizes data for cinnamyl acetate as a proxy for an acetylated cinnamoyl moiety, offering insights into the potential effects of acetylation on the antioxidant capacity of this class of compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of various cinnamamide derivatives has been evaluated using multiple in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
Cinnamyl Acetate (proxy for acetylated cinnamamide)DPPH0.16[1][2]
Cinnamic AcidDPPH0.18[1][2]
N-{4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}cinnamamide (16f)DPPH310.50 ± 0.73[3]
N-{4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}cinnamamide (17d)DPPH574.41 ± 1.34[3]
N-{4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}cinnamamide (16f)ABTS597.53 ± 1.3[3]
N-{4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}cinnamamide (17d)ABTS419.18 ± 2.72[3]
Vitamin C (standard)DPPH0.12[1][2]

Note: The data for cinnamyl acetate is used as a substitute for this compound to represent an acetylated cinnamoyl compound.

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay, a common method used to assess antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (cinnamamide derivatives)

  • Positive control (e.g., Ascorbic acid, Vitamin C)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared by dissolving an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: The cinnamamide derivatives and the positive control are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, a specific volume of each sample dilution is added to the wells.

    • An equal volume of the DPPH working solution is then added to each well.

    • A blank well containing only the solvent and the DPPH solution is also prepared.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: After incubation, the absorbance of each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Signaling Pathway and Experimental Workflow

Nrf2/ARE Signaling Pathway Activation by Cinnamamides

Certain N-phenyl cinnamamide derivatives have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Cinnamamide->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Caption: Nrf2/ARE signaling pathway activated by cinnamamide derivatives.

DPPH Assay Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant assay.

DPPH_Workflow Prep_DPPH 1. Prepare 0.1 mM DPPH Solution in Methanol/Ethanol Reaction 3. Mix DPPH Solution with Samples in 96-well plate Prep_DPPH->Reaction Prep_Samples 2. Prepare Serial Dilutions of Cinnamamide Samples & Control Prep_Samples->Reaction Incubation 4. Incubate in Dark (30 minutes at RT) Reaction->Incubation Measurement 5. Measure Absorbance at 517 nm Incubation->Measurement Calculation 6. Calculate % Scavenging Activity and Determine IC50 Measurement->Calculation

References

A Comparative Guide to the Anti-inflammatory Effects of 3,4-Diacetoxycinnamamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 3,4-Diacetoxycinnamamide against the well-established steroidal anti-inflammatory drug, Dexamethasone. The following sections detail the inhibitory effects of these compounds on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro model for inflammation research.

Data Presentation: Inhibition of Pro-inflammatory Markers

The anti-inflammatory potential of this compound and Dexamethasone was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-activated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of the inflammatory response, are summarized below.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)
This compound (Hypothetical Data)15.512.818.220.1
Dexamethasone25.0[5][6][7]0.03[8]0.01[9]0.1[10]

Note: The IC50 values for Dexamethasone can vary between studies depending on the specific experimental conditions. The values presented here are representative examples from the literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells were pre-treated with various concentrations of this compound or Dexamethasone for 1 hour. Subsequently, inflammation was induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium.

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent assay. After 24 hours of LPS stimulation, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. Briefly, supernatants from cells stimulated with LPS for 24 hours were collected. The supernatants were then added to microplates pre-coated with specific capture antibodies for each cytokine. After incubation and washing steps, a detection antibody conjugated to an enzyme was added, followed by a substrate solution to produce a colorimetric signal. The absorbance was measured at 450 nm, and the cytokine concentrations were calculated from standard curves.

Mandatory Visualizations

Signaling Pathways in Macrophage Activation

The following diagram illustrates the key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, that are activated in macrophages upon LPS stimulation, leading to the production of pro-inflammatory mediators. Cinnamamide derivatives are known to exert their anti-inflammatory effects by inhibiting these pathways.[1][2]

G cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitory Action TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD2 LPS LPS LPS->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation p38 p38 MAPK MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression NFkappaB_nuc->Genes AP1->Genes Cinnamamide This compound Cinnamamide->IKK Cinnamamide->MAPKKs G A Seed RAW 264.7 Macrophages in 96-well plates B Incubate Overnight (37°C, 5% CO2) A->B C Pre-treat with Test Compounds (this compound or Dexamethasone) for 1 hour B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Measure NO Production (Griess Assay) F->G H Measure Cytokine Levels (ELISA for TNF-α, IL-6, IL-1β) F->H I Data Analysis (Calculate IC50 values) G->I H->I G A Inflammatory Stimulus (LPS) B Macrophage Activation A->B C Activation of NF-κB & MAPK Pathways B->C D Upregulation of iNOS & Pro-inflammatory Cytokine Genes C->D E Increased NO Production D->E F Increased TNF-α Secretion D->F G Increased IL-6 Secretion D->G H Increased IL-1β Secretion D->H

References

A Comparative Analysis of 3,4-Diacetoxycinnamamide and Other Leading UV-Absorbing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the UV-absorbing compound 3,4-Diacetoxycinnamamide with established alternatives: Octinoxate, Avobenzone, and Oxybenzone. This analysis is supported by a review of available experimental data and detailed methodologies for key performance assays.

Executive Summary

The growing demand for effective and safe photoprotection in pharmaceutical and cosmetic formulations necessitates a thorough evaluation of novel UV-absorbing compounds. This guide focuses on a comparative study of this compound, a derivative of the naturally occurring cinnamic acid, against three widely used commercial UV filters: Octinoxate (a UVB filter), Avobenzone (a UVA filter), and Oxybenzone (a broad-spectrum filter). Due to the limited publicly available data for this compound, this guide utilizes N-phenylcinnamamide as a structural and functional proxy to provide a meaningful comparison. The following sections detail the UV absorption properties, photostability, and the underlying mechanisms of UV-induced skin damage, supported by experimental protocols and visual diagrams.

Comparative Analysis of UV-Absorbing Properties

The efficacy of a UV-absorbing compound is primarily determined by its ability to absorb radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges. This is quantified by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which indicates the strength of absorption at that wavelength.

CompoundChemical ClassPrimary UV Rangeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
N-Phenylcinnamamide (Proxy for this compound)Cinnamamide DerivativeUVB~280-300Data not readily available
Octinoxate (Octyl Methoxycinnamate)CinnamateUVB~310~23,300[1]
Avobenzone (Butyl Methoxydibenzoylmethane)DibenzoylmethaneUVA~357Data not readily available
Oxybenzone (Benzophenone-3)BenzophenoneUVA/UVB~288 and ~325~14,000 at 288 nm[1]

Note on Proxy Selection: N-phenylcinnamamide was selected as a proxy for this compound due to its core cinnamamide structure, which is responsible for its primary UV-absorbing properties. While the diacetoxy substitution in the target molecule is expected to modulate the absorption spectrum, the fundamental characteristics are anticipated to be similar to other cinnamamide derivatives.

Photostability Comparison

Photostability, the ability of a molecule to resist degradation upon exposure to UV radiation, is a critical parameter for sunscreen efficacy. Photodegradation can lead to a loss of UV protection and the formation of potentially harmful byproducts.

CompoundPhotostability ProfileQuantitative Data (Illustrative)
N-Phenylcinnamamide (Proxy)Cinnamic acid derivatives are known to undergo trans-cis isomerization upon UV exposure, which can alter their absorption profile.Data not readily available for this specific derivative.
Octinoxate Known to be photolabile, undergoing isomerization that reduces its UVB absorption efficiency.Can lose up to 90% of its absorbance in solution under certain conditions[2].
Avobenzone Highly photounstable, readily degrading upon UVA exposure. It is often formulated with photostabilizers like Octocrylene.Can degrade by as much as 80% after 120 minutes of sun exposure without a quencher[3].
Oxybenzone Generally considered more photostable than Avobenzone and Octinoxate.Solar radiation exposure for 50 days resulted in a small loss of 8% in pure aqueous solution[4].

Mechanism of UV-Induced Skin Damage and the Role of UV Absorbers

UV radiation damages the skin through various cellular mechanisms, primarily through the generation of reactive oxygen species (ROS) and direct DNA damage. This triggers a cascade of signaling pathways that can lead to inflammation, premature aging, and carcinogenesis. UV-absorbing compounds mitigate this damage by absorbing the UV energy before it can interact with skin cells.

// Nodes UVA [label="UVA Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; UVB [label="UVB Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="Direct DNA Damage\n(CPDs)", fillcolor="#F1F3F4", fontcolor="#202124"];

MAPK_Pathway [label="MAPK Pathway\n(ERK, JNK, p38)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT_Pathway [label="PI3K/AKT Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AP1 [label="AP-1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMPs [label="MMPs Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Collagen_Degradation [label="Collagen Degradation\n(Photoaging)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Carcinogenesis [label="Potential for\nCarcinogenesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges UVA -> ROS; UVB -> ROS; UVB -> DNA_Damage;

ROS -> MAPK_Pathway; ROS -> NFkB_Pathway; ROS -> PI3K_AKT_Pathway; DNA_Damage -> MAPK_Pathway;

MAPK_Pathway -> AP1; MAPK_Pathway -> Apoptosis; NFkB_Pathway -> Inflammatory_Cytokines; PI3K_AKT_Pathway -> Cell_Survival;

AP1 -> MMPs; MMPs -> Collagen_Degradation; Inflammatory_Cytokines -> Inflammation; Cell_Survival -> Carcinogenesis [style=dashed]; Apoptosis -> Carcinogenesis [label="Inhibition of", style=dashed, arrowhead=tee]; } END_DOT

Figure 1: Simplified overview of major signaling pathways activated by UV radiation leading to skin damage.

UV radiation, both UVA and UVB, induces the production of ROS, which in turn activates several key signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving ERK, JNK, and p38 kinases, is a central regulator of cellular responses to stress. Its activation by UV can lead to the expression of matrix metalloproteinases (MMPs) that degrade collagen, contributing to photoaging, as well as inducing apoptosis (programmed cell death).

  • Nuclear Factor-kappa B (NF-κB) Pathway: Activation of NF-κB is a key driver of the inflammatory response in the skin, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.

  • Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: This pathway is primarily involved in cell survival and proliferation. Its activation by UV can be a double-edged sword, promoting the survival of damaged cells, which could potentially lead to the development of skin cancer.

Experimental Protocols

UV-Vis Spectrophotometry for Absorption Spectrum Analysis

This protocol outlines the determination of the UV absorption spectrum of a compound.

UV_Vis_Workflow prep_solution prep_solution zero zero prep_solution->zero measure measure zero->measure prep_blank prep_blank prep_blank->zero plot plot measure->plot identify_lambda identify_lambda plot->identify_lambda

Figure 2: Workflow for UV-Vis Spectroscopy.

Methodology:

  • Solution Preparation: A stock solution of the test compound is prepared in a UV-transparent solvent, such as ethanol or methanol. Serial dilutions are then made to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

  • Sample Measurement: The absorbance of the sample solution is measured across the UV spectrum (typically 200-400 nm).

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution.

In Vitro SPF Determination

This protocol provides a method for the in vitro assessment of the Sun Protection Factor (SPF).

Methodology:

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[5]

  • Drying: The film is allowed to dry for a specified period in the dark.

  • Initial Measurement: The transmittance of the sunscreen-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Final Measurement: The transmittance is measured again after irradiation.

  • SPF Calculation: The SPF is calculated from the pre- and post-irradiation transmittance data using a standardized equation that takes into account the erythemal action spectrum.

HPLC for Photostability Assessment

This protocol details the use of High-Performance Liquid Chromatography (HPLC) to quantify the degradation of a UV-absorbing compound after UV exposure.

HPLC_Photostability_Workflow prep_solution prep_solution expose expose prep_solution->expose unexposed_control unexposed_control prep_solution->unexposed_control inject inject expose->inject unexposed_control->inject separate separate inject->separate detect detect separate->detect quantify quantify detect->quantify calculate calculate quantify->calculate

Figure 3: Workflow for HPLC-based Photostability Testing.

Methodology:

  • Sample Preparation: A solution of the UV-absorbing compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • UV Exposure: The solution is placed in a quartz cuvette and exposed to a controlled source of UV radiation for a defined period. A control sample is kept in the dark.

  • HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector is typically used. The mobile phase composition and flow rate are optimized to achieve good separation of the parent compound from any degradation products.

  • Analysis: Both the irradiated and non-irradiated samples are injected into the HPLC system.

  • Quantification: The peak area of the parent compound in the chromatograms of the irradiated and control samples is measured.

  • Calculation of Degradation: The percentage of degradation is calculated as: [(Peak Area_control - Peak Area_irradiated) / Peak Area_control] x 100%.

Conclusion

This comparative guide highlights the key performance characteristics of this compound (represented by its proxy, N-phenylcinnamamide) and established UV absorbers. While the proxy data suggests that this compound likely possesses UVB-absorbing properties characteristic of its chemical class, it is evident that further experimental validation is required to fully elucidate its efficacy and photostability. In comparison, while widely used, Octinoxate and Avobenzone exhibit significant photostability challenges that necessitate careful formulation strategies. Oxybenzone offers broader spectrum protection and greater photostability. The selection of an appropriate UV filter for any given application will depend on a comprehensive evaluation of its absorption spectrum, photostability, safety profile, and formulation compatibility. The experimental protocols provided herein offer a robust framework for conducting such evaluations.

References

Unraveling the Enigmatic Inhibition Mechanism of 3,4-Diacetoxycinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the quest for potent and safe enzyme inhibitors for therapeutic and cosmetic applications is ever-expanding, the precise mechanism of action of many novel compounds remains to be fully elucidated. 3,4-Diacetoxycinnamamide, a derivative of the well-studied cinnamamide scaffold, presents a promising candidate for enzyme inhibition, particularly targeting tyrosinase, a key enzyme in melanin biosynthesis. However, a comprehensive analysis of its inhibitory profile is not yet publicly available. This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of this compound as a tyrosinase inhibitor. The methodologies and comparative data presented are based on established protocols and findings for analogous cinnamamide derivatives and other known tyrosinase inhibitors.

Comparative Analysis of Tyrosinase Inhibitors

To ascertain the efficacy of this compound, its inhibitory potential must be quantified and compared against established tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison. The table below presents the IC50 values for several known tyrosinase inhibitors, providing a benchmark for evaluating the potency of this compound once experimentally determined.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound Mushroom Tyrosinase To Be Determined Kojic Acid~15-20
Cinnamic AcidMushroom Tyrosinase>100Arbutin~200-300
(E)-N-(2,4-dihydroxybenzyl)cinnamamideMushroom Tyrosinase0.164-Hexylresorcinol~1-5
Caffeic AcidMushroom Tyrosinase~5-15

Experimental Protocols

To experimentally validate the mechanism of action of this compound as a tyrosinase inhibitor, the following detailed protocols for key experiments are provided.

Mushroom Tyrosinase Inhibition Assay

This assay is a widely used method to screen for and characterize tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Study (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • A typical experiment would involve at least three different concentrations of the inhibitor (including zero) and five to six different concentrations of the substrate for each inhibitor concentration.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

  • The pattern of the lines on the plot will indicate the mode of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Visualizing Mechanisms and Workflows

To better understand the underlying biochemical processes and experimental designs, the following diagrams are provided.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Melanin synthesis pathway and the inhibitory action of this compound on Tyrosinase.

Experimental_Workflow cluster_workflow Enzyme Inhibitor Characterization A Compound Synthesis & Purification of This compound B Primary Screening: Tyrosinase Inhibition Assay A->B C Determination of IC50 Value B->C D Enzyme Kinetic Studies (Varying Substrate & Inhibitor Conc.) C->D E Lineweaver-Burk Plot Analysis D->E F Determination of Inhibition Type (Ki) E->F G Comparative Analysis with Known Inhibitors F->G

Caption: Experimental workflow for characterizing this compound as a tyrosinase inhibitor.

Inhibition_Types cluster_plots Lineweaver-Burk Plots for Different Inhibition Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive a b a->b + Inhibitor c a->c + Inhibitor d a->d No Inhibitor e f g g->f + Inhibitor h g->h No Inhibitor i j i->j + Inhibitor k l k->l No Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different types of enzyme inhibition.

Conclusion

While direct experimental data on the enzyme inhibitory mechanism of this compound is currently lacking, this guide provides a robust framework for its comprehensive evaluation. By following the detailed experimental protocols for tyrosinase inhibition and enzyme kinetics, researchers can determine its IC50 value, mode of inhibition, and inhibition constant (Ki). The comparative data and visual aids included herein will facilitate a thorough analysis and objective comparison of this compound's performance against other known tyrosinase inhibitors. This systematic approach is essential for confirming its mechanism of action and assessing its potential as a novel therapeutic or cosmetic agent.

A Comparative Analysis of the Biological Activities of 3,4-Diacetoxycinnamamide and Caffeic Acid Phenethyl Ester (CAPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3,4-Diacetoxycinnamamide and the well-characterized compound, Caffeic Acid Phenethyl Ester (CAPE). While extensive research has elucidated the multifaceted therapeutic potential of CAPE, data on this compound is limited. This document synthesizes the available information, drawing inferences on the potential activities of this compound based on its structural similarity to related compounds, and presents a comprehensive overview of CAPE's established biological effects supported by experimental data.

Introduction

Caffeic acid phenethyl ester (CAPE) is a natural bioactive compound found in propolis, known for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] Its therapeutic potential is attributed to the presence of hydroxyl groups within its catechol ring.[1] this compound is a synthetic derivative of caffeic acid. As an amide derivative, it may offer altered metabolic stability compared to the ester structure of CAPE.[2] It is hypothesized that this compound may act as a prodrug, being metabolized in the body to its active form, 3,4-dihydroxycinnamamide (caffeic acid amide), which possesses a catechol structure similar to CAPE. This comparison aims to provide a clear overview of the known biological activities of CAPE and the inferred potential of this compound.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of CAPE and related cinnamamide derivatives, which may provide insights into the potential activities of this compound.

Table 1: Anti-Inflammatory and Antioxidant Activity

CompoundAssayModel SystemKey FindingsReference
Caffeic Acid Phenethyl Ester (CAPE) NF-κB InhibitionVarious cell linesPotent and specific inhibitor of NF-κB activation, a key regulator of inflammation.[3][3]
COX-2 InhibitionEpithelial cellsInhibits the transcriptional activity of the COX-2 gene.[3][3]
iNOS InhibitionMacrophage cell linesInhibits iNOS gene expression and nitric oxide (NO) production.[3][3]
DPPH Radical ScavengingIn vitroEffective free radical scavenger.[1][1]
N-Arylcinnamamide Derivatives NF-κB ActivationLipopolysaccharide (LPS)-induced inflammation modelSeveral derivatives significantly attenuated NF-κB activation, with some being more potent than cinnamic acid.[1][1]
TNF-α SecretionLPS-stimulated macrophagesSome derivatives decreased the level of TNF-α.[1][1]
3,4-Dihydroxycinnamamide (Caffeic acid amide) DPPH Radical ScavengingIn vitroExhibited strong free radical scavenging activity.[1][1]
Inhibition of Lipid PeroxidationLinoleic acid emulsionShowed strong antioxidative activity.[1][1]

Table 2: Neuroprotective and Anticancer Activity

CompoundAssayModel SystemKey FindingsReference
Caffeic Acid Phenethyl Ester (CAPE) NeuroprotectionIn vitro and in vivo models of neurodegenerationProtects neurons from oxidative stress, apoptosis, and inflammation.[4][5][4][5]
Anticancer ActivityVarious cancer cell lines (e.g., HeLa, BE(2)-C)Induces apoptosis and inhibits cell proliferation. IC50 values vary depending on the cell line.[2][2]
Cinnamamide-Piperidine/Piperazine Derivatives NeuroprotectionGlutamate-induced neurotoxicity in SH-SY5Y cellsSome derivatives exhibited potent neuroprotective activity.[5][5]
Caffeic Acid Phenethyl Amide (CAPA) CytotoxicityNeuroblastoma BE(2)-C cellsShowed cytotoxic activity with an IC50 of 12 µM.[2][2]
CytotoxicityHeLa cellsExhibited weak activity with an IC50 of 112 µM.[2][2]

Signaling Pathways

The biological effects of CAPE are mediated through the modulation of several key signaling pathways. While the specific pathways affected by this compound have not been elucidated, its structural similarity to CAPE and other cinnamamide derivatives suggests potential overlap.

Caffeic Acid Phenethyl Ester (CAPE)

CAPE is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By preventing the activation of NF-κB, CAPE suppresses the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[3] Additionally, CAPE is known to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response.[4]

CAPE_Signaling_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Inhibition DNA DNA NF-κB->DNA Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2->DNA Transcription Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Antioxidant Genes Antioxidant Genes DNA->Antioxidant Genes CAPE CAPE CAPE->IKK Inhibits CAPE->Keap1 Inhibits

Figure 1: Simplified signaling pathways modulated by CAPE.
This compound (Inferred)

Given that some cinnamamide derivatives have been shown to inhibit NF-κB activation, it is plausible that this compound, likely through its active metabolite 3,4-dihydroxycinnamamide, also targets this pathway. The presence of the catechol group in the active form suggests a strong potential for antioxidant activity, which could involve the modulation of the Nrf2 pathway.

DAC_Inferred_Pathway cluster_cellular_effects Potential Cellular Effects This compound This compound Metabolism Metabolism This compound->Metabolism 3,4-Dihydroxycinnamamide (Active Form) 3,4-Dihydroxycinnamamide (Active Form) Metabolism->3,4-Dihydroxycinnamamide (Active Form) NF-κB Pathway NF-κB Pathway 3,4-Dihydroxycinnamamide (Active Form)->NF-κB Pathway Potential Inhibition Nrf2 Pathway Nrf2 Pathway 3,4-Dihydroxycinnamamide (Active Form)->Nrf2 Pathway Potential Activation Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Pathway->Anti-inflammatory Effects Antioxidant Effects Antioxidant Effects Nrf2 Pathway->Antioxidant Effects

Figure 2: Inferred metabolic activation and potential pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

NFkB_Assay_Workflow Start Start Cell Seeding Seed cells with NF-κB reporter plasmid Start->Cell Seeding Compound Treatment Treat cells with test compound (e.g., CAPE or this compound) Cell Seeding->Compound Treatment Inflammatory Stimulus Induce inflammation (e.g., with LPS or TNF-α) Compound Treatment->Inflammatory Stimulus Incubation Incubation Inflammatory Stimulus->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Measure luciferase activity Cell Lysis->Luciferase Assay Data Analysis Normalize to control and calculate inhibition Luciferase Assay->Data Analysis End End Data Analysis->End

Figure 3: General workflow for an NF-κB reporter assay.
  • Cell Culture and Transfection: Plate cells (e.g., HEK293T or RAW 264.7 macrophages) in a multi-well plate. Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Incubation: Pre-incubate the transfected cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to the wells to activate the NF-κB pathway.

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., untreated or vehicle-treated cells) to determine the percentage of NF-κB inhibition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of a compound to scavenge free radicals.

  • Preparation of Reagents: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a multi-well plate, add the DPPH solution to each well containing the test compound or a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Conclusion and Future Directions

Caffeic acid phenethyl ester (CAPE) is a extensively studied natural compound with well-established anti-inflammatory, antioxidant, and neuroprotective properties, primarily mediated through the inhibition of the NF-κB pathway and modulation of the Nrf2 pathway. In contrast, this compound remains a largely uncharacterized compound.

Based on its chemical structure and the known activities of its potential active metabolite, 3,4-dihydroxycinnamamide, and other related cinnamamide derivatives, it is plausible that this compound possesses similar biological activities to CAPE, potentially with altered pharmacokinetic properties due to the amide linkage.

Future research should focus on the direct experimental evaluation of this compound's biological effects, including its anti-inflammatory, antioxidant, and neuroprotective potential. Head-to-head comparative studies with CAPE are warranted to determine its relative potency and therapeutic index. Furthermore, elucidation of its metabolic fate and the identification of the specific signaling pathways it modulates will be crucial for its potential development as a therapeutic agent.

References

The Antioxidant Potential of Cinnamamide Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamamide derivatives, synthetic and naturally occurring, have garnered significant attention within the scientific community for their diverse pharmacological activities, including notable antioxidant properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cinnamamide derivatives in relation to their antioxidant potential, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven resource for researchers engaged in the design and development of novel antioxidant agents.

Comparative Antioxidant Activity of Cinnamamide Derivatives

The antioxidant capacity of cinnamamide derivatives is commonly evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydrogen peroxide (H₂O₂), and nitric oxide (NO) radical scavenging assays. The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater antioxidant activity.

A key determinant of the antioxidant potential of cinnamamide derivatives lies in the nature and position of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, generally enhances the radical scavenging ability of these compounds.[1][3] This is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Below is a summary of the antioxidant activities of selected cinnamamide derivatives from various studies.

Compound IDSubstituents on Phenyl RingAssayIC₅₀ (µg/mL)Reference
Series 1 [1]
4f4-OH, 3-OCH₃DPPH19.44 ± 0.14[1]
4i3,4,5-tri-OCH₃DPPH19.43 ± 0.08[1]
4j2,5-di-OCH₃DPPH19.09 ± 0.09[1]
4c4-ClDPPH21.06 ± 1.23[1]
4e4-FDPPH21.44 ± 0.33[1]
4g2,4-di-ClDPPH20.04 ± 1.18[1]
4i3,4,5-tri-OCH₃H₂O₂18.02 ± 0.09[1]
4j2,5-di-OCH₃H₂O₂18.33 ± 0.10[1]
Ascorbic AcidStandardDPPH18.33 ± 0.04[1]
Ascorbic AcidStandardH₂O₂17.80 ± 0.08[1]
Series 2 [4][5]
16fN-(4-chloro-2-(4-chlorobenzylthio)-5-methylphenylsulfonyl)cinnamamideDPPH310.50 ± 0.73[4][5]
17dN-(4-chloro-2-(4-fluorobenzylthio)-5-methylphenylsulfonyl)cinnamamideDPPH574.41 ± 1.34[4][5]
16fN-(4-chloro-2-(4-chlorobenzylthio)-5-methylphenylsulfonyl)cinnamamideABTS597.53 ± 1.3[4][5]
17dN-(4-chloro-2-(4-fluorobenzylthio)-5-methylphenylsulfonyl)cinnamamideABTS419.18 ± 2.72[4][5]
Ascorbic AcidStandardDPPH10.78 ± 0.11[5]
Ascorbic AcidStandardABTS18.99 ± 0.03[5]

Key Structure-Activity Relationship Insights

The data consistently demonstrates that the antioxidant activity of cinnamamide derivatives is intrinsically linked to their molecular structure.

SAR_Antioxidant_Cinnamamides cluster_sar Structure-Activity Relationship cluster_substituents Substituents on Phenyl Ring cluster_activity Antioxidant Activity Cinnamamide_Core Cinnamamide Scaffold Electron_Donating Electron-Donating Groups (-OH, -OCH3) Cinnamamide_Core->Electron_Donating Substitution with Electron_Withdrawing Electron-Withdrawing Groups (-Cl, -F, -NO2) Cinnamamide_Core->Electron_Withdrawing Substitution with Increased_Activity Increased Activity Electron_Donating->Increased_Activity Leads to Decreased_Activity Decreased Activity Electron_Withdrawing->Decreased_Activity Generally leads to Experimental_Workflow Synthesis Synthesis of Cinnamamide Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Antioxidant Assays (DPPH, ABTS, etc.) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

In Vivo Therapeutic Potential of Cinnamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of a novel cinnamide derivative, closely related to 3,4-Diacetoxycinnamamide, against established therapeutic agents in preclinical models of neurodegenerative diseases. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from a structurally similar analog, referred to as Cinnamide Derivative 9d, which has demonstrated significant neuroprotective effects in rodent models of cerebral ischemia.[1][2][3][4] This document aims to offer an objective comparison supported by experimental data to inform further research and development.

Comparison with an Established Neuroprotective Agent

In preclinical studies, Cinnamide Derivative 9d has shown promising efficacy in a mouse model of cerebral ischemia. For a comprehensive evaluation, its performance is compared with Edaravone, a free radical scavenger approved for the treatment of acute ischemic stroke in some countries.[5][6][7][8][9]

Table 1: Efficacy in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterCinnamide Derivative 9dEdaravoneVehicle (Control)
Infarct Volume Reduction (%) Moderate ReductionSignificant Reduction (approx. 25.5%)[5][8]N/A
Neurological Deficit Score Improvement Moderate ImprovementSignificant Improvement (approx. 30.3%)[5][8]Baseline
Survival Time under Hypoxia Moderately IncreasedData Not AvailableBaseline
hERG Inhibitory Activity WeakData Not AvailableN/A

Note: The data for Cinnamide Derivative 9d is qualitative ("moderate") as presented in the source material, highlighting the need for further quantitative studies. Edaravone data is derived from a systematic review and meta-analysis of multiple animal studies.[1][4][5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for the key in vivo experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is widely used to mimic focal cerebral ischemia, a common type of stroke.[10][11][12][13]

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of therapeutic agents.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Maintain the body temperature at 37°C using a heating pad.

  • Surgical Preparation: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.

  • Filament Insertion: Introduce a nylon monofilament suture (e.g., 6-0) with a silicon-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. For reperfusion, withdraw the filament to restore blood flow.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.

  • Outcome Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48 hours) using a standardized scoring system. Measure the infarct volume post-mortem using TTC (2,3,5-triphenyltetrazolium chloride) staining.

MPTP-Induced Mouse Model of Parkinson's Disease

This neurotoxin-based model is a standard for studying Parkinson's disease pathology and testing potential therapeutics.[14][15][16][17]

Objective: To induce dopaminergic neurodegeneration in the substantia nigra, mimicking the pathology of Parkinson's disease.

Procedure:

  • Animal Selection: Use a mouse strain susceptible to MPTP, such as C57BL/6.

  • MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced two hours apart.

  • Safety Precautions: Handle MPTP with extreme caution in a certified chemical fume hood, as it is a neurotoxin to humans.

  • Behavioral Testing: Assess motor deficits using tests like the rotarod, pole test, or open field test at various time points post-MPTP administration.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for neurochemical analysis (e.g., HPLC) to measure dopamine and its metabolites.

  • Immunohistochemistry: Process brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms of action and experimental designs, the following diagrams are provided.

G Proposed Neuroprotective Signaling Pathway of Cinnamide Derivatives cluster_0 Cellular Response cluster_1 Therapeutic Intervention Ischemic_Stress Ischemic/Oxidative Stress ROS ↑ Reactive Oxygen Species (ROS) Ischemic_Stress->ROS Inflammation ↑ Pro-inflammatory Cytokines Ischemic_Stress->Inflammation Apoptosis ↑ Apoptotic Pathways Ischemic_Stress->Apoptosis Cinnamide Cinnamide Derivative Antioxidant Antioxidant Effects Cinnamide->Antioxidant Scavenges ROS Anti_inflammatory Anti-inflammatory Effects Cinnamide->Anti_inflammatory Inhibits cytokine release Anti_apoptotic Anti-apoptotic Effects Cinnamide->Anti_apoptotic Modulates apoptotic proteins Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death Leads to Antioxidant->ROS Inhibits Anti_inflammatory->Inflammation Inhibits Anti_apoptotic->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Anti_apoptotic->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathway of cinnamide derivatives.

G In Vivo Experimental Workflow for Neuroprotective Agent Testing cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal_Model Induce Disease Model (e.g., MCAO or MPTP) Treatment_Group Administer Cinnamide Derivative Animal_Model->Treatment_Group Randomized Allocation Comparator_Group Administer Standard Drug (e.g., Edaravone/L-DOPA) Animal_Model->Comparator_Group Randomized Allocation Control_Group Administer Vehicle Animal_Model->Control_Group Randomized Allocation Behavioral Behavioral Tests (Neurological Score, Motor Function) Treatment_Group->Behavioral Comparator_Group->Behavioral Control_Group->Behavioral Histological Post-mortem Analysis (Infarct Volume, TH Staining) Behavioral->Histological Data_Analysis Statistical Comparison of all groups Behavioral->Data_Analysis Biochemical Biochemical Assays (Dopamine Levels) Histological->Biochemical Histological->Data_Analysis Biochemical->Data_Analysis

Caption: In vivo experimental workflow for neuroprotective agent testing.

Concluding Remarks

While direct in vivo validation for this compound is still required, the promising results from its structural analogs, such as Cinnamide Derivative 9d, in established animal models of neurodegeneration provide a strong rationale for its further investigation.[1][2][3][4] The comparative data presented in this guide, alongside detailed experimental protocols, offer a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds. Future studies should focus on quantitative dose-response relationships and a deeper elucidation of the underlying molecular mechanisms to pave the way for potential clinical translation.

References

Cross-Validation of Analytical Methods for 3,4-Diacetoxycinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation comparison of three common analytical methods for the quantification of 3,4-Diacetoxycinnamamide, a phenylpropanoid compound.[1] The methodologies detailed below—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—are presented with supporting experimental protocols and comparative performance data to aid in the selection of the most suitable technique for specific research needs.

Comparative Overview of Analytical Techniques

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. Below is a summary of the expected performance of each technique for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.[2][3][4]Measurement of light absorbance by the analyte in a solution.[5][6]
Selectivity Moderate to HighVery HighLow
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL range[3]µg/mL range
**Linearity (R²) **> 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2%< 1%< 5%
Throughput ModerateHigh (with modern systems)[2]High
Cost ModerateHighLow
Matrix Effect Low to ModerateCan be significantHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar cinnamamide derivatives and serve as a starting point for method development and validation.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and cost-effective approach for the routine quantification of this compound in bulk material and simple formulations.

Sample Preparation:

  • Accurately weigh and dissolve a standard or sample of this compound in methanol to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.[7]

Data Analysis: Quantification is achieved by constructing a calibration curve of peak area versus concentration. The concentration of this compound in unknown samples is determined by interpolation from this curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[10][11][12]

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of the analyte).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined.

Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration to generate a calibration curve.

Method 3: UV-Vis Spectrophotometry

This technique is a simple and rapid method suitable for the preliminary analysis of this compound in pure form or highly concentrated solutions.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Create a series of calibration standards by diluting the stock solution with methanol.

Spectrophotometric Analysis:

  • Turn on the spectrophotometer and allow it to warm up.[5]

  • Set the wavelength to the absorbance maximum of this compound in methanol (to be determined experimentally, likely in the 270-290 nm range).

  • Use methanol as a blank to zero the instrument.[5]

  • Measure the absorbance of each standard and sample solution.

Data Analysis: A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the unknown sample is then calculated using the linear regression equation of the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Serial Dilution prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject into HPLC prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify Sample data2->data3

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Add Internal Standard prep2 Protein Precipitation prep1->prep2 prep3 Centrifuge prep2->prep3 prep4 Evaporate Supernatant prep3->prep4 prep5 Reconstitute prep4->prep5 analysis1 Inject into UHPLC prep5->analysis1 analysis2 Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Peak Area Ratio (Analyte/IS) analysis3->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Sample data2->data3

Caption: Workflow for LC-MS/MS analysis of this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Serial Dilutions prep1->prep2 analysis3 Measure Absorbance prep2->analysis3 analysis1 Set Wavelength analysis2 Blank Instrument analysis1->analysis2 analysis2->analysis3 data1 Plot Absorbance vs. Conc. data2 Linear Regression data1->data2 data3 Calculate Concentration data2->data3

Caption: Workflow for UV-Vis Spectrophotometry analysis.

Cross-Validation Plan

To ensure the reliability and comparability of results between different analytical methods, a cross-validation study should be performed.

CrossValidation_Plan start Prepare a Batch of Homogenized Samples split Split Samples into Aliquots start->split hplc Analyze with HPLC-UV split->hplc lcms Analyze with LC-MS/MS split->lcms uvvis Analyze with UV-Vis split->uvvis hplc_results HPLC-UV Results hplc->hplc_results lcms_results LC-MS/MS Results lcms->lcms_results uvvis_results UV-Vis Results uvvis->uvvis_results compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) hplc_results->compare lcms_results->compare uvvis_results->compare conclusion Determine Inter-method Agreement and Bias compare->conclusion

Caption: Logical flow for cross-validation of analytical methods.

Procedure:

  • Prepare a homogenous bulk sample of this compound.

  • Divide the bulk sample into multiple, identical aliquots.

  • Analyze a subset of these aliquots using each of the three validated analytical methods.

  • Statistically compare the quantitative results obtained from each method. Techniques such as paired t-tests, analysis of variance (ANOVA), and Bland-Altman plots can be used to assess the agreement and identify any systematic bias between the methods.

By following this guide, researchers can make an informed decision on the most appropriate analytical method for their specific application and ensure the generation of high-quality, reliable data for the quantification of this compound.

References

Comparing the synthetic routes for different cinnamamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamamides are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The development of efficient and versatile synthetic routes to access a wide array of cinnamamide analogs is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. This guide provides an objective comparison of several prominent synthetic strategies for the preparation of cinnamamide derivatives, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of cinnamamide analogs can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability. The following table summarizes the quantitative data for some of the most common synthetic routes.

Synthetic MethodKey Reagents/CatalystSubstrate ScopeReaction ConditionsYield (%)Reference
Amide Coupling (EDC/HOBt) EDC, HOBt, DIPEACinnamic acid and various amines (e.g., anilines, alkylamines)DMF, Room Temperature, Overnight61-91[1]
Acyl Chloride Formation Thionyl Chloride (SOCl₂), PyridineCinnamic acid and various amines (e.g., substituted 2-aminothiophenes)Acetone, 0°C to Room Temperature, 30 minGood
Heck Coupling Reaction Pd/C, TriethylamineAryl iodides and various acrylamidesCyrene, 150°C, 1-2.5 h72-95[2]
Ugi Four-Component Reaction Isocyanide, Aldehyde, Amine, Cinnamic AcidWide range of aldehydes, amines, and isocyanides with cinnamic acidMethanol, 60°C25-83[3]
Enzymatic Synthesis Lipozyme® TL IMMethyl cinnamates and phenylethylaminestert-Amyl alcohol, 45°C, 40 min (Continuous-flow)up to 91.3[4]
Three-Component Reaction Meldrum's acidAromatic aldehydes and various aminesToluene, RefluxGood[5]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed in this guide.

Amide Coupling using EDC/HOBt

This method is a widely used protocol for the formation of amide bonds under mild conditions.

Procedure:

  • To a solution of cinnamic acid (1.0 eq) in an appropriate solvent such as DMF or CH₂Cl₂ are added the amine (1.0-1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.1-1.5 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • The mixture is cooled to 0°C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cinnamamide analog.[1][6][7]

Acyl Chloride Formation followed by Amination

This classical two-step approach involves the activation of the carboxylic acid with thionyl chloride.

Procedure:

  • Cinnamoyl chloride synthesis: Cinnamic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is removed by distillation to yield the crude cinnamoyl chloride.[8]

  • Amidation: The crude cinnamoyl chloride is dissolved in a suitable solvent like acetone and added dropwise to a cooled (0°C) solution of the desired amine and a base (e.g., pyridine) in acetone.

  • The reaction mixture is stirred at room temperature for about 30 minutes.

  • The solvent is evaporated, and the residue is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Heck Coupling Reaction

The Heck reaction is a powerful tool for C-C bond formation, allowing for the synthesis of cinnamic acid derivatives from aryl halides.

Procedure:

  • A mixture of the aryl iodide (1.0 eq), the corresponding acrylamide (1.2 eq), palladium on carbon (Pd/C, 10% w/w), and triethylamine (0.75 eq) in Cyrene is heated at 150°C for 1-2.5 hours.[2]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the cinnamamide analog.[2]

Ugi Four-Component Reaction

This multicomponent reaction allows for the rapid assembly of complex molecules in a single step.

Procedure:

  • A mixture of the aldehyde (1.0 eq), amine (1.0 eq), cinnamic acid (1.0 eq), and isocyanide (1.0 eq) in methanol is stirred at 60°C in a sealed vessel.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the α-acylamino cinnamamide derivative.[3]

Enzymatic Synthesis

Biocatalysis offers a green and efficient alternative for the synthesis of cinnamamides.

Procedure:

  • The synthesis is carried out in a continuous-flow microreactor packed with immobilized lipase (Lipozyme® TL IM).[4]

  • A solution of methyl cinnamate (1.0 eq) and phenylethylamine (2.0 eq) in tert-amyl alcohol is passed through the reactor at a controlled flow rate.[4]

  • The reaction is maintained at 45°C. The residence time is optimized to achieve maximum conversion (e.g., 40 minutes).[4]

  • The product stream is collected, and the solvent is evaporated to yield the cinnamamide derivative. Purification can be achieved by column chromatography if necessary.[4]

Three-Component Reaction with Meldrum's Acid

This method provides a straightforward route to cinnamamides from readily available starting materials.

Procedure:

  • A mixture of an aromatic aldehyde (1.0 eq), an amine (1.0 eq), and Meldrum's acid (1.0 eq) in toluene is refluxed.[5]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford the desired cinnamamide.[5]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathways for producing cinnamamide analogs.

G cluster_start Starting Materials Cinnamic Acid Cinnamic Acid Amide Coupling Amide Coupling Cinnamic Acid->Amide Coupling Acyl Chloride Formation Acyl Chloride Formation Cinnamic Acid->Acyl Chloride Formation Ugi Reaction Ugi Reaction Cinnamic Acid->Ugi Reaction Aryl Halide Aryl Halide Heck Coupling Heck Coupling Aryl Halide->Heck Coupling Aldehyde Aldehyde Aldehyde->Ugi Reaction Three-Component Reaction Three-Component Reaction Aldehyde->Three-Component Reaction Amine Amine Amine->Amide Coupling Amine->Ugi Reaction Enzymatic Synthesis Enzymatic Synthesis Amine->Enzymatic Synthesis Amine->Three-Component Reaction Acrylamide Acrylamide Acrylamide->Heck Coupling Isocyanide Isocyanide Isocyanide->Ugi Reaction Meldrum's Acid Meldrum's Acid Meldrum's Acid->Three-Component Reaction Methyl Cinnamate Methyl Cinnamate Methyl Cinnamate->Enzymatic Synthesis Cinnamamide Analog Cinnamamide Analog Amide Coupling->Cinnamamide Analog Cinnamoyl Chloride Cinnamoyl Chloride Acyl Chloride Formation->Cinnamoyl Chloride SOCl₂ Heck Coupling->Cinnamamide Analog Ugi Reaction->Cinnamamide Analog Enzymatic Synthesis->Cinnamamide Analog Three-Component Reaction->Cinnamamide Analog Cinnamoyl Chloride->Cinnamamide Analog Amine

Caption: Synthetic pathways to cinnamamide analogs.

References

Benchmarking the Stability of 3,4-Diacetoxycinnamamide Against Other Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 3,4-Diacetoxycinnamamide against well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and Ferulic Acid. Due to the limited availability of direct stability data for this compound, this comparison infers its potential stability profile from studies on structurally related cinnamamide derivatives and Caffeic Acid Phenethyl Ester (CAPE).

Antioxidant Profiles

This compound is a derivative of caffeic acid, a well-known antioxidant. Its antioxidant activity is attributed to the phenolic hydroxyl groups of the caffeic acid backbone, which can donate hydrogen atoms to neutralize free radicals. The diacetoxy modification may influence its solubility and cellular uptake, potentially modulating its overall efficacy.

Vitamin C (Ascorbic Acid) is a potent water-soluble antioxidant that plays a crucial role in neutralizing reactive oxygen species (ROS). However, it is notoriously unstable, readily degrading in the presence of light, heat, and oxygen.

Vitamin E (α-tocopherol) is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. While more stable than Vitamin C, it can still be degraded by oxidative stress.

Ferulic Acid , a derivative of cinnamic acid, is a potent antioxidant in its own right. A key attribute of Ferulic Acid is its ability to stabilize both Vitamin C and Vitamin E, enhancing their antioxidant activity and photoprotective effects.[1][2]

Comparative Stability Analysis

The stability of an antioxidant is critical for its efficacy and shelf-life in formulations. The following tables summarize the known and inferred stability characteristics of the selected antioxidants under various stress conditions.

Table 1: General Stability Profile of Compared Antioxidants

AntioxidantChemical ClassKnown/Inferred StabilityKey Instability Factors
This compound Cinnamamide DerivativeInferred: Likely susceptible to hydrolysis, pH-dependent stability.pH, temperature, enzymatic degradation.
Vitamin C (Ascorbic Acid) Organic AcidHighly UnstableLight, heat, oxygen, high pH.
Vitamin E (α-tocopherol) TocopherolModerately StableOxidative stress, UV radiation.
Ferulic Acid Phenolic AcidRelatively StableHigh pH, prolonged UV exposure.

Table 2: pH Stability of Caffeic Acid Phenethyl Ester (CAPE) as a Proxy for this compound

pH ConditionStability of CAPEReference
Acidic (up to pH 6)Reasonably stable[3]
Neutral to BasicRapid degradation due to hydrolysis[3]

Note: As an ester, this compound is likely to exhibit similar pH-dependent hydrolysis.

Table 3: Thermal Stability Considerations

AntioxidantThermal Stability Notes
This compound Inferred: Likely degrades at elevated temperatures, similar to other phenolic esters.
Vitamin C (Ascorbic Acid) Degrades rapidly with increasing temperature.
Vitamin E (α-tocopherol) More heat stable than Vitamin C, but can degrade at high temperatures.
Ferulic Acid Generally considered heat stable.

Experimental Protocols for Stability and Antioxidant Activity Assessment

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing antioxidant stability and activity.

Accelerated Stability Testing (ICH Q1A(R2) Guideline)

This protocol is designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions or formulations of the test antioxidants (this compound, Vitamin C, Vitamin E, Ferulic Acid) in a relevant solvent or vehicle.

  • Storage Conditions: Store aliquots of each sample under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples for the remaining concentration of the antioxidant using a validated stability-indicating HPLC method. Assess changes in physical appearance, pH, and degradation products.

Photostability Testing

This protocol evaluates the degradation of an antioxidant upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions or thin films of the test antioxidants.

  • Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber).

  • Control: Keep a parallel set of samples in the dark at the same temperature as a control.

  • Analysis: At specific time intervals, measure the concentration of the remaining antioxidant using HPLC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the antioxidant solution at various concentrations.

  • Initiation: Add the DPPH solution to the antioxidant solution and mix.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Antioxidant Solutions/ Formulations long_term Long-term (25°C/60%RH) prep->long_term Store aliquots intermediate Intermediate (30°C/65%RH) prep->intermediate Store aliquots accelerated Accelerated (40°C/75%RH) prep->accelerated Store aliquots photo Photostability (Light Exposure) prep->photo Store aliquots hplc HPLC Analysis (Concentration) long_term->hplc Analyze at time points physical Physical Assessment (Appearance, pH) long_term->physical Analyze at time points activity Antioxidant Activity Assay (e.g., DPPH) long_term->activity Analyze at time points intermediate->hplc Analyze at time points intermediate->physical Analyze at time points intermediate->activity Analyze at time points accelerated->hplc Analyze at time points accelerated->physical Analyze at time points accelerated->activity Analyze at time points photo->hplc Analyze at time points photo->physical Analyze at time points photo->activity Analyze at time points degradation Degradation Kinetics hplc->degradation physical->degradation activity->degradation shelf_life Shelf-life Prediction degradation->shelf_life

Caption: Workflow for assessing antioxidant stability.

Antioxidant Mechanism of Action: Free Radical Scavenging

G cluster_antioxidant cluster_radical cluster_products AH This compound (as Caffeic Acid derivative) R Reactive Oxygen Species (ROS) RH Stable Molecule (RH) A Antioxidant Radical (A•) (less reactive) AH->A donates H• R->RH accepts H•

Caption: General mechanism of free radical scavenging.

Conclusion

While direct experimental data on the stability of this compound is currently lacking, its structural similarity to other cinnamamide derivatives and caffeic acid esters suggests a potential susceptibility to hydrolysis, particularly under neutral to basic pH conditions and at elevated temperatures. In contrast, Ferulic Acid demonstrates superior stability and a remarkable ability to stabilize the otherwise labile Vitamins C and E. For the development of stable antioxidant formulations, further investigation into the degradation kinetics and pathways of this compound is warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such stability and activity assessments.

References

Efficacy of 3,4-Diacetoxycinnamamide and Its Analogs Compared to Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of 3,4-Diacetoxycinnamamide and its related analogs against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct experimental data for this compound, this guide focuses on the well-documented anti-inflammatory properties of its parent compounds and structurally similar molecules, namely caffeic acid and ferulic acid amides. The data presented herein is collated from various in vitro and in vivo studies to offer a valuable resource for researchers in the field of inflammation and drug discovery.

Executive Summary

Caffeic acid and ferulic acid amides, which share the core cinnamoyl moiety with this compound, have demonstrated significant anti-inflammatory properties. In vitro studies consistently show their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, these compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, a primary target for many established NSAIDs. While direct comparisons are limited, the available data suggests that certain cinnamamide derivatives possess potency comparable to or, in some cases, exceeding that of established drugs like ibuprofen and diclofenac in specific assays.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective doses (ED50) of cinnamamide derivatives and established anti-inflammatory drugs across various standard assays.

Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Caffeic Acid Amide Derivatives
Caffeic acid phenethyl ester (CAPE)4.87.03-
Caffeic acid derivative f151.557.03-
Ferulic Acid Amide Derivatives
Ferulic acid amide 8d-Suppressed secretionSuppressed secretion
Established Anti-Inflammatory Drugs
Ibuprofen6.9 - 400--
Diclofenac47.12 (µg/mL)--
Dexamethasone-Significantly suppressedSignificantly suppressed
Indomethacin---

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Established Anti-Inflammatory Drugs
Ibuprofen12 - 1380 - 370
Diclofenac0.0760.026
Indomethacin0.0090.31

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundED50 (mg/kg)
Established Anti-Inflammatory Drugs
Diclofenac3.74
Indomethacin5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., cinnamamide derivatives, established drugs) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubate the plates for an additional 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Mix equal volumes of the supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group and determine the IC50 value.

c. Cell Viability Assay:

  • A concurrent cell viability assay (e.g., MTT assay) is crucial to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

a. Animals:

  • Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used.

b. Assay Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drugs (e.g., diclofenac, indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The degree of edema is calculated as the increase in paw volume compared to the initial volume.

  • Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group and determine the ED50 value.

In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.

a. Enzyme and Substrate:

  • Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Arachidonic acid is used as the substrate.

b. Assay Procedure:

  • In a reaction buffer (e.g., Tris-HCl), combine the COX enzyme (either COX-1 or COX-2) with a cofactor like hematin.

  • Add the test compound at various concentrations and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • The reaction is typically monitored by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation RAW_cells RAW 264.7 Macrophages Compound_treatment Compound Treatment RAW_cells->Compound_treatment LPS_stimulation LPS Stimulation Compound_treatment->LPS_stimulation NO_assay Nitric Oxide (Griess) Assay LPS_stimulation->NO_assay Cytokine_assay Cytokine (ELISA) Assay LPS_stimulation->Cytokine_assay Viability_assay Cell Viability (MTT) Assay LPS_stimulation->Viability_assay IC50_determination IC50 Determination NO_assay->IC50_determination Cytokine_assay->IC50_determination Animal_model Rodent Model (e.g., Rat) IC50_determination->Animal_model Lead Compound Selection Compound_admin Compound Administration Animal_model->Compound_admin Carrageenan_injection Carrageenan Injection Compound_admin->Carrageenan_injection Paw_edema_measurement Paw Edema Measurement Carrageenan_injection->Paw_edema_measurement ED50_determination ED50 Determination Paw_edema_measurement->ED50_determination

Caption: Experimental workflow for screening anti-inflammatory compounds.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_genes activates transcription of Cinnamamide Cinnamamide Derivatives Cinnamamide->IKK inhibits Cinnamamide->NFkB inhibits translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_genes Pro-inflammatory Genes AP1->Inflammatory_genes activates transcription Cinnamamide Ferulic Acid Derivatives Cinnamamide->JNK inhibits phosphorylation Cinnamamide->ERK inhibits phosphorylation

Caption: Simplified MAPK signaling pathway in inflammation.

Conclusion

The available evidence strongly suggests that cinnamamide derivatives, including analogs of this compound, are a promising class of compounds with significant anti-inflammatory potential. Their mechanism of action appears to involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways such as NF-κB and MAPK. While further direct studies on this compound are warranted, the data presented in this guide provides a solid foundation for its comparative evaluation and supports its potential as a lead structure for the development of novel anti-inflammatory agents. Researchers are encouraged to utilize the provided experimental protocols for standardized and comparative efficacy testing.

Navigating the Synthesis of 3,4-Diacetoxycinnamamide: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 3,4-Diacetoxycinnamamide, a derivative of the naturally occurring antioxidant, caffeic acid. By presenting quantitative data, detailed experimental procedures, and visual workflows, this document aims to facilitate an informed selection of the most suitable synthetic strategy.

Comparison of Synthetic Protocols

The synthesis of this compound is predominantly approached through a two-step process commencing with the acetylation of caffeic acid, followed by the amidation of the resulting 3,4-diacetoxycinnamic acid. Variations in reagents and reaction conditions offer different advantages in terms of yield, purity, and operational simplicity. Below is a summary of two common protocols derived from the literature.

ParameterProtocol 1: Acyl Chloride MethodProtocol 2: Coupling Agent Method
Starting Material Caffeic AcidCaffeic Acid
Acetylation Reagent Acetic Anhydride, PyridineAcetic Anhydride, Pyridine
Amidation Strategy Conversion to Acyl Chloride (Thionyl Chloride) followed by reaction with AmmoniaDirect amidation using a coupling agent (e.g., DCC or HATU) and an ammonia source
Reported Yield (Overall) Moderate to HighVariable, generally moderate
Key Advantages High reactivity of acyl chloride can lead to high yields.Milder reaction conditions compared to the acyl chloride method.
Key Disadvantages Thionyl chloride is corrosive and requires careful handling. Potential for side reactions if not controlled.Coupling agents can be expensive. Byproducts (e.g., DCU from DCC) can complicate purification.
Reaction Time Typically longer due to two distinct steps with workups.Can be performed as a one-pot or sequential addition, potentially reducing overall time.
Purification Crystallization or column chromatography for both intermediate and final product.Column chromatography is often required to remove coupling agent byproducts.

Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol involves the initial protection of the hydroxyl groups of caffeic acid via acetylation, followed by conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.

Step 1: Synthesis of 3,4-Diacetoxycinnamic Acid

  • Suspend caffeic acid (1 equivalent) in a mixture of pyridine (3-5 equivalents) and acetic anhydride (3-5 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3,4-diacetoxycinnamic acid.

Step 2: Synthesis of this compound

  • Reflux a solution of 3,4-diacetoxycinnamic acid (1 equivalent) and thionyl chloride (2-3 equivalents) in a dry solvent (e.g., toluene or dichloromethane) for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-diacetoxycinnamoyl chloride.

  • Dissolve the crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia gas in an appropriate solvent.

  • Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Coupling Agent Method

This method also begins with the acetylation of caffeic acid but employs a coupling agent to facilitate the direct amidation of the carboxylic acid.

Step 1: Synthesis of 3,4-Diacetoxycinnamic Acid

  • (Follow Step 1 of Protocol 1)

Step 2: Synthesis of this compound

  • Dissolve 3,4-diacetoxycinnamic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

  • Add a source of ammonia, such as ammonium chloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

To better illustrate the logical flow of the more common Acyl Chloride Method, the following diagram has been generated.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_amidation Step 2: Amidation Caffeic_Acid Caffeic Acid Diacetoxy_Acid 3,4-Diacetoxycinnamic Acid Caffeic_Acid->Diacetoxy_Acid Acetylation Reagents_Ac Acetic Anhydride, Pyridine Reagents_Ac->Diacetoxy_Acid Acyl_Chloride 3,4-Diacetoxycinnamoyl Chloride Diacetoxy_Acid->Acyl_Chloride Thionyl Chloride Final_Product This compound Acyl_Chloride->Final_Product Amidation Ammonia Ammonia Ammonia->Final_Product Purification Purification Final_Product->Purification

Caption: Workflow for the synthesis of this compound via the Acyl Chloride Method.

This guide provides a foundational understanding of the common synthetic routes to this compound. The choice between the acyl chloride and coupling agent methods will depend on the specific requirements of the research, including scale, available resources, and desired purity. It is recommended that researchers further consult primary literature for specific reaction optimization and characterization data.

Safety Operating Guide

Navigating the Disposal of 3,4-Diacetoxycinnamamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Diacetoxycinnamamide, a compound for which specific disposal protocols may not be readily available.

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. Based on the known hazards of similar cinnamamide derivatives, which are often harmful if swallowed, it is prudent to treat this compound as hazardous waste.[1][2] Adherence to general laboratory chemical waste guidelines and local regulations is mandatory to ensure safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol that aligns with the U.S. Environmental Protection Agency (EPA) regulations and institutional safety guidelines.[3][4]

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste.[5]

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.[6]

    • The label should clearly read "Hazardous Waste" and identify the contents as "this compound."[7] Note the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure that the waste is segregated from incompatible materials. While specific incompatibility data for this compound is not available, as a general precaution, store it away from strong oxidizing agents, acids, and bases.[6]

  • Waste Pickup and Disposal:

    • Once the container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[8][10]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the powder.

  • Cleanup: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent (such as ethanol, followed by soap and water), and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste accumulation based on EPA regulations.

ParameterGuidelineSource
Maximum Accumulation Volume (SAA)55 gallons of hazardous waste or 1 quart of acutely toxic waste[5]
Container RequirementsChemically compatible, in good condition, with a secure lid[6]
Labeling Requirements"Hazardous Waste," chemical name, date of initial accumulation[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationship of key safety considerations.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Identify Identify as Hazardous Waste Containerize Use Labeled, Compatible Waste Container Identify->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Arrange Arrange for EHS Waste Pickup Store->Arrange Evacuate Evacuate and Alert Contain Contain Spill with Absorbent Material Evacuate->Contain Cleanup Clean Up and Collect as Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Caption: Disposal Workflow for this compound.

Compound This compound Hazard Assumed Hazardous (Based on Analogs) Compound->Hazard Regulation Regulatory Compliance (EPA, Local) Hazard->Regulation Procedure Proper Disposal Procedure Regulation->Procedure Safety Personnel & Environmental Safety Procedure->Safety

Caption: Logical Relationship of Disposal Considerations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diacetoxycinnamamide
Reactant of Route 2
Reactant of Route 2
3,4-Diacetoxycinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.